Product packaging for DNA gyrase B-IN-1(Cat. No.:)

DNA gyrase B-IN-1

Cat. No.: B12419726
M. Wt: 566.9 g/mol
InChI Key: PIJUWXNUSZHECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DNA gyrase B-IN-1 is a small molecule inhibitor designed to selectively target the ATPase subunit (GyrB) of bacterial DNA gyrase. DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair . By competitively binding to the ATP-binding site located on the GyrB subunit, this compound disrupts the ATP hydrolysis-dependent strand passage mechanism of the enzyme, thereby inhibiting its supercoiling activity . This mechanism is distinct from fluoroquinolone antibiotics, which target the GyrA subunit and stabilize the enzyme-DNA cleavage complex, making it a valuable tool for exploring alternative pathways to overcome bacterial resistance . As such, this compound provides researchers with a potent chemical probe to study bacterial topoisomerase function, investigate the mechanisms of antibiotic resistance, and develop novel antibacterial strategies against a range of pathogenic bacteria. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18ClF3N6O4S B12419726 DNA gyrase B-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H18ClF3N6O4S

Molecular Weight

566.9 g/mol

IUPAC Name

4-amino-5-N-[2-[[3-chloro-5-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-5-N-(2-methyl-1,3-benzoxazol-6-yl)-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34)

InChI Key

PIJUWXNUSZHECD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Activity of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of DNA gyrase B-IN-1, a potent inhibitor of the bacterial DNA gyrase B subunit. The information is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and development.

Chemical Structure and Properties

This compound, also referred to as compound 13 in the primary literature, is a novel synthetic molecule with a complex heterocyclic structure.

Chemical Name: 5-amino-N-(3-chloro-5-(trifluoromethyl)benzyl)-3-(5-methylisoxazol-3-yl)-1-((1-oxidotetrahydro-2H-thiopyran-4-yl)carbamoyl)-1H-pyrazole-4-carboxamide

Molecular Formula: C₂₃H₁₈ClF₃N₆O₄S

Molecular Weight: 566.94 g/mol

Canonical SMILES: O=C(N(C1=C(N)N=C(C2=NOC(C)=C2)C=1C(=O)NCC3=CC(Cl)=CC(C(F)(F)F)=C3)C(=O)NC4CCSC4)=O

The chemical structure of this compound is characterized by a central pyrazole core, substituted with an isoxazole moiety, a carboxamide linker attached to a substituted benzyl group, and a novel carbamoyl-tetrahydrothiopyran oxide group. This intricate arrangement of functional groups is crucial for its potent inhibitory activity.

Mechanism of Action: Inhibition of DNA Gyrase B

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[1]

This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit.[3][4] By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA strand passage and supercoiling. This inhibition of the catalytic cycle of DNA gyrase leads to a cessation of DNA replication and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

DNA_Gyrase_Inhibition Mechanism of this compound Action cluster_0 Normal DNA Gyrase Catalytic Cycle cluster_1 Inhibition by this compound ATP ATP GyrB GyrB Subunit (ATPase domain) ATP->GyrB Binds to DNA_Supercoiling DNA Supercoiling GyrB->DNA_Supercoiling ATP Hydrolysis Drives DNA_Gyrase_B_IN_1 This compound GyrB_Inhibited Inhibited GyrB Subunit DNA_Gyrase_B_IN_1->GyrB_Inhibited Competitively Binds to ATP Pocket No_Supercoiling No DNA Supercoiling GyrB_Inhibited->No_Supercoiling Blocks ATP Hydrolysis

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic and microbiological assays.

ParameterOrganismValueReference
IC₅₀ (Gyrase Supercoiling) Pseudomonas aeruginosa2.2 µM[3][4]
MIC (in presence of efflux pump inhibitor) Pseudomonas aeruginosa8 µg/mL[3][4]

IC₅₀ (50% Inhibitory Concentration): This value represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. A lower IC₅₀ indicates a more potent inhibitor.

MIC (Minimum Inhibitory Concentration): This value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for this compound was obtained in the presence of an efflux pump inhibitor, suggesting that the compound may be subject to efflux by the bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 13)

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by Jogula et al. (2020).

Synthesis_Workflow Generalized Synthetic Workflow for this compound Start Starting Materials (Substituted Pyrazole & Isoxazole derivatives) Step1 Amide Coupling Start->Step1 Step2 Introduction of Benzyl Moiety Step1->Step2 Step3 Carbamoylation Step2->Step3 Final_Product This compound Step3->Final_Product

Caption: High-level workflow for the chemical synthesis of this compound.

Pseudomonas aeruginosa DNA Gyrase Supercoiling Assay

This assay is used to determine the IC₅₀ of inhibitors against DNA gyrase. The principle of the assay is to measure the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of ATP. The two forms of DNA can be separated by agarose gel electrophoresis.

Materials:

  • P. aeruginosa DNA gyrase

  • Relaxed pBR322 DNA (substrate)

  • 5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • This compound (dissolved in DMSO)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes.

  • Enzyme Addition: Add a pre-determined amount of P. aeruginosa DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage until the relaxed and supercoiled DNA bands are well-separated.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC₅₀ is calculated as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the control.

Assay_Workflow DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Enzyme Add P. aeruginosa DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize Gel Electrophoresis->Visualize Analyze Quantify Bands and Calculate IC50 Visualize->Analyze

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel antibacterial agents targeting the DNA gyrase B subunit. Its potent inhibitory activity against Pseudomonas aeruginosa DNA gyrase warrants further investigation. Future studies should focus on optimizing the compound's structure to improve its antibacterial efficacy, particularly its ability to evade bacterial efflux pumps, and to broaden its spectrum of activity against other clinically relevant bacterial pathogens. Further elucidation of its binding mode through co-crystallization studies with the GyrB subunit would provide valuable insights for structure-based drug design efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. DNA Gyrase B-IN-1, also identified as compound 13 in the scientific literature, is a novel inhibitor specifically targeting the GyrB subunit of DNA gyrase in Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound functions as an inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the GyrB subunit, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. This inhibition of the supercoiling process leads to the accumulation of topological stress in the bacterial DNA, ultimately disrupting critical cellular processes such as DNA replication and transcription, leading to bacterial cell death. The binding of this compound to the GyrB subunit is a key interaction that disrupts the normal catalytic cycle of the enzyme.

Quantitative Data

The inhibitory activity of this compound against Pseudomonas aeruginosa DNA gyrase B has been quantified through in vitro assays. The following table summarizes the key quantitative data reported for this compound.[1][2]

ParameterValueOrganismNotes
IC50 2.2 µMPseudomonas aeruginosaConcentration required to inhibit 50% of the DNA gyrase supercoiling activity.[1][2]
MIC 8 µg/mLPseudomonas aeruginosaMinimum inhibitory concentration in the presence of an efflux pump inhibitor.[1][2]

Experimental Protocols

The determination of the inhibitory activity of this compound involves a DNA gyrase supercoiling inhibition assay. The following is a detailed methodology adapted from established protocols for assessing Pseudomonas aeruginosa DNA gyrase activity.[3]

Pseudomonas aeruginosa DNA Gyrase Supercoiling Inhibition Assay

1. Materials:

  • P. aeruginosa DNA gyrase enzyme

  • Relaxed pBR322 DNA substrate

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • This compound (Compound 13) dissolved in an appropriate solvent (e.g., DMSO).

  • 2X Stop Buffer (GSTEB): Composition not specified in the immediate context, but typically contains a detergent (like SDS) and a tracking dye.

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA staining agent

2. Procedure:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of this compound to the respective tubes. A solvent control (e.g., DMSO) should be included.

  • Enzyme Addition: Dilute the P. aeruginosa DNA gyrase in the Dilution Buffer to the desired concentration. Add the diluted enzyme to all tubes except for a negative control (no enzyme).

  • Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding the 2X Stop Buffer and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel prepared with TAE buffer and a DNA stain.

  • Visualization and Analysis: Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value is determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Logical Workflow for Identification of this compound

The following diagram illustrates the logical workflow that led to the identification and characterization of this compound as a potent inhibitor.

workflow cluster_discovery Discovery Phase cluster_optimization Optimization & Evaluation ht_screening High-Throughput Virtual Screening of in-house database docking Molecular Docking & Dynamics ht_screening->docking homology_modeling Homology Modeling of P. aeruginosa GyrB homology_modeling->ht_screening template Template: T. thermophilus GyrB (1KIJ) template->homology_modeling lead_molecules Identification of Lead Molecules docking->lead_molecules lead_optimization Lead Optimization & Synthesis lead_molecules->lead_optimization compound_13 Synthesis of this compound (Compound 13) lead_optimization->compound_13 enzyme_assay P. aeruginosa Gyrase Supercoiling Inhibition Assay compound_13->enzyme_assay mic_testing MIC Determination with Efflux Pump Inhibitor compound_13->mic_testing potent_inhibitor Identification of Potent Inhibitor enzyme_assay->potent_inhibitor mic_testing->potent_inhibitor

Caption: A flowchart illustrating the discovery and evaluation process of this compound.

Mechanism of DNA Gyrase and Inhibition by this compound

This diagram depicts the catalytic cycle of DNA gyrase and the point of inhibition by this compound.

mechanism cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound dna_binding 1. Gyrase binds to DNA t_segment_capture 2. T-segment DNA captured dna_binding->t_segment_capture atp_binding 3. ATP binds to GyrB t_segment_capture->atp_binding g_segment_cleavage 4. G-segment DNA cleaved atp_binding->g_segment_cleavage block_atp Blocks ATP Binding/Hydrolysis t_segment_passage 5. T-segment passes through break g_segment_cleavage->t_segment_passage g_segment_ligation 6. G-segment re-ligated t_segment_passage->g_segment_ligation atp_hydrolysis 7. ATP Hydrolysis g_segment_ligation->atp_hydrolysis release 8. Supercoiled DNA released atp_hydrolysis->release release->dna_binding Cycle Repeats inhibitor This compound inhibitor->atp_binding

Caption: The catalytic cycle of DNA gyrase and the inhibitory action of this compound.

References

An In-Depth Technical Guide to DNA Gyrase B-IN-1: An ATP-Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA gyrase, an essential bacterial enzyme, represents a validated and compelling target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of DNA gyrase B-IN-1, an ATP-competitive inhibitor that targets the ATPase activity of the DNA gyrase B (GyrB) subunit. This document details the mechanism of action, biochemical and cellular activities, and relevant experimental protocols for the study of this class of inhibitors. Through the presentation of quantitative data, detailed methodologies, and visual representations of key pathways and workflows, this guide aims to equip researchers and drug development professionals with the critical information necessary to advance the study and application of this compound and similar compounds.

Introduction to DNA Gyrase as an Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase that plays a critical role in maintaining DNA topology, a process essential for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][3][4] The GyrA subunit is responsible for the DNA breakage and rejoining activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's function through the hydrolysis of ATP.[2][3] This ATP-dependent negative supercoiling of DNA is a unique feature of bacterial gyrase, making it an attractive target for selective antibacterial therapy.[3][4]

Inhibition of DNA gyrase leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death.[2] There are two main classes of DNA gyrase inhibitors: those that target the GyrA subunit, such as the widely used fluoroquinolones, and those that target the GyrB subunit.[1] this compound falls into the latter category, acting as a competitive inhibitor of ATP binding to the GyrB subunit.

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly competing with endogenous ATP for binding to the ATPase active site located on the GyrB subunit. By occupying this site, the inhibitor prevents the conformational changes necessary for ATP hydrolysis, thereby blocking the energy transduction required for the supercoiling reaction. This leads to a loss of negative supercoils in the bacterial chromosome, the accumulation of positive supercoils during replication and transcription, and ultimately, the cessation of these vital processes.

Signaling Pathway of DNA Gyrase B Inhibition

The inhibition of the DNA gyrase B subunit by an ATP-competitive inhibitor like this compound triggers a cascade of cellular events culminating in bacterial cell death. The following diagram illustrates this signaling pathway.

DNA_Gyrase_B_Inhibition_Pathway cluster_Inhibition Inhibition of DNA Gyrase B cluster_Consequences Cellular Consequences cluster_Cellular_Response Cellular Response & Death Inhibitor This compound (ATP-Competitive Inhibitor) GyrB DNA Gyrase B Subunit (ATPase Site) Inhibitor->GyrB Binds to Gyrase_Inactivation Inhibition of DNA Gyrase Activity GyrB->Gyrase_Inactivation ATP ATP ATP->GyrB Binding Blocked Supercoiling_Loss Loss of Negative Supercoiling & Accumulation of Positive Supercoils Gyrase_Inactivation->Supercoiling_Loss Replication_Fork_Stalling Replication Fork Stalling Supercoiling_Loss->Replication_Fork_Stalling DSBs Double-Strand Breaks (DSBs) Replication_Fork_Stalling->DSBs SOS_Response Induction of SOS Response DSBs->SOS_Response ROS_Production Generation of Reactive Oxygen Species (ROS) DSBs->ROS_Production Cell_Death Bacterial Cell Death SOS_Response->Cell_Death ROS_Production->Cell_Death

Caption: Signaling pathway from DNA gyrase B inhibition to cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparison with other known DNA gyrase inhibitors.

Table 1: Biochemical Activity of this compound

CompoundTargetOrganismAssay TypeIC50 (µM)Ki
This compoundDNA Gyrase BPseudomonas aeruginosaSupercoiling2.2Not Reported

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureusKlebsiella pneumoniae
This compoundNot ReportedNot ReportedNot Reported
Novobiocin-0.25-
Ciprofloxacin0.0150.50.03
N-phenylpyrrolamide 23b4-32-0.0625
Hybrid 3a2-0.5

Note: The lack of reported MIC values for this compound highlights a key area for future research to understand its full antibacterial spectrum.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ATP-competitive inhibitors of DNA gyrase B.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a primary indicator of an inhibitor's potency.

Experimental Workflow:

Caption: Workflow for a DNA gyrase supercoiling assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl2

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 0.5 µg relaxed pBR322 DNA

    • Varying concentrations of this compound (or other inhibitor)

  • Enzyme Addition: Add 1 unit of DNA gyrase to initiate the reaction. One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed DNA in 30 minutes at 37°C.

  • Incubation: Incubate the reaction at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 50°C for 30 minutes.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is directly inhibited by ATP-competitive inhibitors.

Methodology:

  • Reaction Setup: The ATPase activity can be measured using a variety of methods, including a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction mixture typically contains:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 mM KCl

    • 5 mM MgCl2

    • 2 mM DTT

    • 1 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • Pyruvate kinase/Lactate dehydrogenase mix

    • 1 µg linearized pBR322 DNA (as a stimulator of ATPase activity)

    • Varying concentrations of this compound

  • Enzyme Addition: Add a defined amount of DNA gyrase to the reaction mixture.

  • Initiation and Monitoring: Initiate the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the inhibitory effect of this compound by comparing the rates at different inhibitor concentrations.

Determination of Ki for an ATP-Competitive Inhibitor

The inhibition constant (Ki) is a more accurate measure of an inhibitor's binding affinity than the IC50 value, as it is independent of the substrate concentration. For an ATP-competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [S] / Km)

Where:

  • Ki: Inhibition constant

  • IC50: 50% inhibitory concentration

  • [S]: Concentration of the substrate (ATP) in the assay

  • Km: Michaelis constant of the enzyme for the substrate (ATP)

Experimental Protocol:

  • Determine the Km for ATP:

    • Perform the DNA gyrase ATPase assay with varying concentrations of ATP while keeping the DNA gyrase concentration constant.

    • Measure the initial reaction velocities at each ATP concentration.

    • Plot the initial velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

  • Determine the IC50 of the Inhibitor:

    • Perform the DNA gyrase ATPase assay with a fixed, known concentration of ATP (ideally close to the Km) and varying concentrations of the inhibitor.

    • Determine the IC50 value from the resulting dose-response curve.

  • Calculate the Ki:

    • Use the determined Km and IC50 values, along with the ATP concentration used in the IC50 determination, to calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antibacterial agents that act via ATP-competitive inhibition of the GyrB subunit. The data and protocols presented in this guide provide a framework for the further characterization of this and similar compounds. Key areas for future research include:

  • Determination of the full antibacterial spectrum of this compound: Measuring MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is essential.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • Investigation of resistance mechanisms: Understanding how bacteria may develop resistance to this class of inhibitors is crucial for long-term therapeutic viability.

By addressing these research questions, the scientific community can continue to advance the development of new and effective treatments to combat the growing threat of antibiotic resistance.

References

Technical Guide: Inhibition of Pseudomonas aeruginosa DNA Gyrase by DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of DNA gyrase B-IN-1 against Pseudomonas aeruginosa DNA gyrase. It includes quantitative data, detailed experimental protocols for assessing inhibition, and visualizations of the enzyme's mechanism of action and the experimental workflow.

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is a type II topoisomerase essential for bacterial survival.[1] It introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1] This enzyme is a validated target for antibacterial drugs because it is essential in bacteria but absent from higher eukaryotes.[1] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[3] Inhibitors targeting the GyrB subunit, like this compound, typically function by competing with ATP, thereby preventing the energy-dependent DNA supercoiling.[4]

Quantitative Inhibitory Data

This compound has been identified as a potent inhibitor of the DNA gyrase B (GyrB) subunit in Pseudomonas aeruginosa. The following table summarizes its in vitro efficacy.

Compound NameTargetOrganismIC50 ValueReference
This compoundDNA gyrase BPseudomonas aeruginosa2.2 µMJogula et al., 2020[2]

Mechanism of Action of GyrB Inhibitors

This compound acts by inhibiting the ATPase function of the GyrB subunit. The catalytic cycle of DNA gyrase involves several steps: the binding of a segment of DNA (the G-segment), the capture of a second segment (the T-segment), ATP binding to the GyrB subunits, cleavage of the G-segment, passage of the T-segment through the break, and finally, re-ligation of the G-segment. This entire process is fueled by the hydrolysis of ATP.

GyrB inhibitors, such as the aminocoumarins and novel inhibitors like this compound, bind to the ATP-binding pocket on the GyrB subunit.[4] This binding competitively inhibits the binding of ATP, thereby preventing the conformational changes required for DNA strand passage and supercoiling. This leads to a halt in DNA replication and transcription, ultimately resulting in bacterial cell death.[5]

DNA_Gyrase_Inhibition cluster_GyraseCycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition Pathway G_Segment G-Segment DNA Gyrase_DNA Gyrase-DNA Complex G_Segment->Gyrase_DNA Binds Gyrase T_Segment T-Segment DNA T_Segment->Gyrase_DNA Cleaved_Complex Cleaved G-Segment (T-Segment Captured) Gyrase_DNA->Cleaved_Complex ATP Binding GyrB_Site ATP-Binding Site on GyrB Subunit Gyrase_DNA->GyrB_Site Target Site ATP 2 ATP ATP->Gyrase_DNA ADP 2 ADP + 2 Pi Strand_Passage T-Segment Passage Cleaved_Complex->Strand_Passage ATP Hydrolysis Strand_Passage->ADP Religation G-Segment Religation Strand_Passage->Religation Religation->Gyrase_DNA Resets for next cycle Supercoiled_DNA Negatively Supercoiled DNA Religation->Supercoiled_DNA Inhibitor This compound Inhibitor->GyrB_Site Binds to Blocked_Complex Inhibited Gyrase-DNA Complex GyrB_Site->Blocked_Complex Prevents ATP Binding No_Hydrolysis ATP Hydrolysis Blocked Blocked_Complex->No_Hydrolysis

DNA Gyrase Catalytic Cycle and Inhibition Mechanism.

Experimental Protocols: DNA Gyrase Supercoiling Inhibition Assay

The IC50 value of a DNA gyrase inhibitor is typically determined using a supercoiling inhibition assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of varying concentrations of the inhibitor.

Principle

In the presence of ATP, P. aeruginosa DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA substrate (e.g., pBR322).[1] The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster.[1] The inhibitory effect of a compound is quantified by observing the reduction in the amount of supercoiled DNA produced.

Materials and Reagents
  • Enzyme: Purified Pseudomonas aeruginosa DNA gyrase (A₂B₂ complex)[6]

  • DNA Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)[7]

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[6][7]

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol[7]

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer/Loading Dye (2X GSTEB): Details not specified, but typically contains EDTA to stop the reaction and a dye for gel loading.[7]

  • Chloroform/Isoamyl alcohol (24:1 v/v) [7]

  • Agarose

  • TAE or TBE Buffer

  • DNA Stain: Ethidium bromide (1 µg/mL) or an equivalent safer stain[7]

Experimental Workflow

The following diagram outlines the key steps in performing the DNA gyrase supercoiling inhibition assay.

Experimental_Workflow start Start prep_mix Prepare Master Mix (5X Buffer, Relaxed DNA, H₂O) start->prep_mix aliquot Aliquot Master Mix into Reaction Tubes prep_mix->aliquot add_inhibitor Add Inhibitor dilutions (or solvent control) aliquot->add_inhibitor add_enzyme Add Diluted P. aeruginosa Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 min add_enzyme->incubate stop_rxn Stop Reaction (add Stop Buffer/EDTA) incubate->stop_rxn extract Chloroform/Isoamyl Alcohol Extraction & Centrifugation stop_rxn->extract load_gel Load Aqueous Phase onto 1% Agarose Gel extract->load_gel electrophoresis Run Gel Electrophoresis (e.g., 85V for 2 hours) load_gel->electrophoresis stain_destain Stain with Ethidium Bromide & Destain electrophoresis->stain_destain visualize Visualize Bands under UV light stain_destain->visualize analyze Analyze Gel: Quantify Supercoiled vs. Relaxed DNA visualize->analyze end Determine IC50 analyze->end

Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Detailed Step-by-Step Protocol

This protocol is a synthesis based on standardized methods provided by commercial suppliers of P. aeruginosa gyrase.[6][7]

  • Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, the master mix will contain 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and sterile water to a volume of 27 µL.[7]

  • Reaction Setup:

    • Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 1.5 µL of the test compound (this compound) at various concentrations to the respective tubes. For control reactions, add 1.5 µL of the solvent (e.g., DMSO).

    • Mix gently by pipetting or brief vortexing.

  • Enzyme Addition:

    • Dilute the P. aeruginosa gyrase enzyme in the cold Enzyme Dilution Buffer to a concentration that results in complete supercoiling of the substrate under control conditions.

    • Initiate the reaction by adding 1.5 µL of the diluted enzyme to each tube, bringing the final volume to 30 µL. Mix gently.

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[6]

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X GSTEB (or a similar buffer containing EDTA and SDS) and 30 µL of chloroform/isoamyl alcohol (24:1).[7]

  • Extraction: Vortex the tubes briefly (~5 seconds) and centrifuge for 1 minute to separate the aqueous and organic phases.[7]

  • Gel Electrophoresis:

    • Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel prepared with TAE or TBE buffer.[7]

    • Run the gel at a constant voltage (e.g., 85V) until there is adequate separation between the supercoiled and relaxed DNA bands (approximately 2 hours).[7]

  • Visualization and Analysis:

    • Stain the gel with a 1 µg/mL ethidium bromide solution for 15-30 minutes, followed by a brief destaining in water.[7]

    • Visualize the DNA bands using a UV transilluminator and capture an image.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration using densitometry software.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of P. aeruginosa DNA gyrase with a demonstrated IC50 of 2.2 µM. Its mechanism of action via the inhibition of the GyrB subunit's ATPase activity makes it a valuable compound for further investigation in the development of novel antibiotics against this opportunistic pathogen. The supercoiling inhibition assay detailed in this guide provides a robust and reliable method for evaluating the potency of this and other potential DNA gyrase inhibitors.

References

In-Depth Technical Guide: Binding Affinity and Stability of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and stability of DNA gyrase B-IN-1, a potent inhibitor of Pseudomonas aeruginosa DNA gyrase B. This document details the available quantitative data, outlines key experimental protocols for characterization, and presents visual workflows and pathways to facilitate a deeper understanding of its mechanism and evaluation.

Quantitative Data Summary

This compound has been identified as a promising inhibitor of P. aeruginosa DNA gyrase. The primary quantitative measure of its potency reported in the literature is the half-maximal inhibitory concentration (IC50). Direct binding affinity (Kd) and thermal stability shift (ΔTm) data for this compound are not publicly available at this time. The known inhibitory activity is summarized below.

ParameterTarget EnzymeValueReference
IC50 Pseudomonas aeruginosa DNA gyrase2.2 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and stability of DNA gyrase inhibitors like B-IN-1.

DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the inhibitory activity of compounds against DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. The inhibition of this supercoiling activity is a measure of the compound's potency.[2]

Materials:

  • P. aeruginosa DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[2]

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • This compound (or test compound) dissolved in DMSO

  • 10X Gel Loading Buffer (e.g., GSTEB)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer containing ethidium bromide (or other DNA stain)

  • TAE Buffer

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into individual tubes.

  • Add the desired concentration of this compound (or DMSO for control) to the tubes.

  • Initiate the reaction by adding a pre-determined unit of P. aeruginosa DNA gyrase. One unit is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.[3]

  • Incubate the reactions at 37°C for 30 minutes.[2]

  • Stop the reaction by adding Gel Loading Buffer and chloroform/isoamyl alcohol.[2]

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualize the DNA bands under UV light and quantify the band intensities. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., DNA gyrase B) is immobilized. The binding of a second molecule (the analyte, e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[4][5][6]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified P. aeruginosa DNA gyrase B subunit

  • This compound

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified DNA gyrase B subunit at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized DNA gyrase B surface. A reference flow cell without the immobilized protein should be used to subtract non-specific binding.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., DNA gyrase B) in a sample cell. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][9]

Materials:

  • Isothermal titration calorimeter

  • Purified P. aeruginosa DNA gyrase B subunit

  • This compound

  • Dialysis buffer (ensure identical buffer for both protein and inhibitor)

Procedure:

  • Sample Preparation:

    • Dialyze the purified DNA gyrase B and dissolve the this compound in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the DNA gyrase B solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of inhibitor to protein.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Stability

The thermal shift assay is a high-throughput method to assess the stability of a protein and how it is affected by ligand binding.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a stabilizing ligand increases the Tm, and this shift (ΔTm) is a measure of the stabilizing effect of the ligand.[10][11][12]

Materials:

  • Real-time PCR instrument

  • Purified P. aeruginosa DNA gyrase B subunit

  • This compound

  • SYPRO Orange dye

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Prepare a reaction mixture containing the purified DNA gyrase B, SYPRO Orange dye, and assay buffer.

  • Aliquot the mixture into the wells of a 384-well PCR plate.

  • Add this compound at various concentrations (or DMSO for control) to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

  • Plot the fluorescence intensity as a function of temperature. The Tm is determined from the midpoint of the unfolding transition.

  • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.

Visualizations

The following diagrams illustrate the DNA gyrase catalytic cycle, a general workflow for inhibitor screening, and the logical relationship of the experimental techniques described.

DNA_Gyrase_Catalytic_Cycle cluster_enzyme DNA Gyrase (GyrA2B2) Gyrase_DNA 1. Gyrase binds G-segment of DNA Wrap 2. T-segment of DNA is wrapped Gyrase_DNA->Wrap ATP_bind 3. ATP binding closes the N-gate, trapping the T-segment Wrap->ATP_bind Cleavage 4. G-segment is cleaved ATP_bind->Cleavage Passage 5. T-segment passes through the break Cleavage->Passage Ligation 6. G-segment is religated Passage->Ligation Release 7. T-segment is released through the C-gate Ligation->Release ATP_hydrolysis 8. ATP hydrolysis resets the enzyme Release->ATP_hydrolysis ATP_hydrolysis->Gyrase_DNA Cycle repeats Inhibitor_Screening_Workflow cluster_screening Inhibitor Screening and Characterization Primary_Screen Primary Screening (e.g., DNA Supercoiling Assay) Hit_ID Hit Identification (IC50 Determination) Primary_Screen->Hit_ID Active Compounds Binding_Affinity Binding Affinity (SPR or ITC) Hit_ID->Binding_Affinity Characterize Hits Stability Stability Analysis (Thermal Shift Assay) Hit_ID->Stability Characterize Hits Lead_Opt Lead Optimization Binding_Affinity->Lead_Opt Quantitative Data Stability->Lead_Opt Quantitative Data Experimental_Relationships cluster_assays Experimental Assays for Inhibitor Characterization cluster_methods Methods IC50 IC50 (Functional Inhibition) Kd Kd (Binding Affinity) Tm ΔTm (Stability Shift) Thermodynamics Thermodynamics (ΔH, ΔS) Supercoiling DNA Supercoiling Assay Supercoiling->IC50 SPR Surface Plasmon Resonance SPR->Kd ITC Isothermal Titration Calorimetry ITC->Kd ITC->Thermodynamics TSA Thermal Shift Assay TSA->Tm

References

Structure-activity relationship (SAR) of DNA gyrase B-IN-1 analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel DNA Gyrase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in managing DNA topology during replication, transcription, and repair.[1][2][3] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2][4][5] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit houses the ATPase domain that powers the enzyme's function through ATP hydrolysis.[6][7][8][9] The essential nature of this enzyme, coupled with its absence in higher eukaryotes, makes it a prime target for antibacterial drug development.

While the GyrA subunit is the target of the highly successful fluoroquinolone class of antibiotics, the emergence of resistance necessitates the exploration of new inhibitory mechanisms. The GyrB ATPase site represents a distinct and validated target. However, early inhibitors like the coumarin antibiotic novobiocin have limitations, including poor selectivity and toxicity.[3] This has driven the search for novel, selective, and potent ATP-competitive inhibitors of the GyrB subunit.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a modern class of DNA gyrase B inhibitors: the N-phenylpyrrolamides . This class serves as an exemplary case study for understanding the key molecular interactions and structural modifications that govern inhibitory potency and antibacterial efficacy.

Mechanism of Action: Inhibition of the DNA Gyrase Catalytic Cycle

DNA gyrase introduces negative supercoils into DNA in an ATP-dependent process. This catalytic cycle involves the capture of a DNA segment (T-segment), its passage through a transient double-strand break in another segment (G-segment), and the subsequent resealing of the break. The energy from ATP hydrolysis, which occurs in the GyrB subunit, is crucial for this process.

ATP-competitive inhibitors, such as the N-phenylpyrrolamides, bind to the ATP-binding pocket on the GyrB subunit. This binding event prevents ATP from docking and being hydrolyzed, thereby stalling the enzymatic cycle and inhibiting DNA supercoiling. This leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.[1]

The diagram below illustrates the DNA gyrase catalytic cycle and the point of inhibition by ATP-competitive inhibitors.

DNA_Gyrase_Cycle cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Point of Inhibition Relaxed_DNA 1. Gyrase binds G-segment DNA T_Segment_Capture 2. T-segment DNA captured Relaxed_DNA->T_Segment_Capture ATP_Binding 3. ATP binds to GyrB, closing N-gate T_Segment_Capture->ATP_Binding Strand_Passage 4. G-segment cleaved, T-segment passes through ATP_Binding->Strand_Passage T_Segment_Release 5. T-segment released through C-gate Strand_Passage->T_Segment_Release Supercoiled_DNA 6. G-segment resealed, ATP hydrolyzed T_Segment_Release->Supercoiled_DNA Supercoiled_DNA->Relaxed_DNA Cycle Repeats Inhibitor GyrB Inhibitor (e.g., N-Phenylpyrrolamide) Inhibitor->ATP_Binding Blocks ATP Binding

Caption: Inhibition of the DNA gyrase catalytic cycle by ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) of N-Phenylpyrrolamide Analogs

The N-phenylpyrrolamide scaffold has been extensively studied to optimize its inhibitory activity against DNA gyrase and its antibacterial potency. The core structure consists of a central N-phenylpyrrolamide moiety with multiple points for chemical modification (R¹, R², R³, R⁴). Structure-based design has enabled systematic variation of these substituents to enhance target engagement and improve pharmacological properties.[10]

Quantitative SAR Data

The following tables summarize the inhibitory activity of representative N-phenylpyrrolamide analogs against DNA gyrase and their antibacterial efficacy.

Table 1: In Vitro Enzyme Inhibition Data (IC₅₀)

CompoundR⁴E. coli Gyrase IC₅₀ (nM)S. aureus Gyrase IC₅₀ (nM)hTopoIIα RA @ 10µM (%)
22a HH4-Me-piperazin-1-ylH2011498
22c HH(S)-3-amino-pyrrolidin-1-ylH1211895
22e HH3-amino-azetidin-1-ylH23493
22i MeH3-amino-azetidin-1-ylH22699
22j HMe3-amino-azetidin-1-ylH42296
Ciprofloxacin ----110440-
Novobiocin ----1122-

Data sourced from a study on N-phenylpyrrolamide inhibitors.[10] IC₅₀ is the half-maximal inhibitory concentration. hTopoIIα RA is the residual activity against human topoisomerase IIα, indicating selectivity.

Table 2: Antibacterial Activity Data (MIC)

CompoundS. aureus ATCC 29213 (μg/mL)MRSA 43300 (μg/mL)E. faecalis ATCC 29212 (μg/mL)E. coli ATCC 25922 (μg/mL)K. pneumoniae ATCC 13883 (μg/mL)P. aeruginosa ATCC 27853 (μg/mL)
22a 221>64>64>64
22c 110.5>64>64>64
22e 0.250.250.125>64>64>64
22i 110.5>64>64>64
22j 0.510.25>64>64>64
Ciprofloxacin 0.250.50.50.0080.0160.25

Data sourced from the same study.[10] MIC is the Minimum Inhibitory Concentration.

Key SAR Insights
  • R³ Substituent (Piperazine/Pyrrolidine/Azetidine Ring): This position is critical for potency. Replacing the 4-methylpiperazine group (22a) with smaller, basic cyclic amines like 3-aminopyrrolidine (22c) and, particularly, 3-aminoazetidine (22e) dramatically improves enzyme inhibition and antibacterial activity against Gram-positive bacteria. Compound 22e , with the 3-aminoazetidine moiety, emerged as the most potent analog against both the enzyme (IC₅₀ = 2 nM for E. coli gyrase) and Gram-positive pathogens (MIC = 0.125-0.25 µg/mL).[10]

  • R¹ and R² Substituents (Methyl Groups): Adding methyl groups to the central phenyl ring (R¹ and R²) influences activity. A methyl group at the R¹ position (22i) maintains high enzyme inhibition but slightly reduces antibacterial potency compared to the unsubstituted analog (22e). A methyl group at the R² position (22j) also maintains strong enzyme inhibition with a modest impact on antibacterial activity.[10] This suggests the central ring's substitution pattern can be fine-tuned to balance enzyme binding and cellular permeability.

  • Selectivity: The N-phenylpyrrolamide series demonstrates excellent selectivity. The most potent compounds showed minimal inhibition of human topoisomerase IIα even at high concentrations, which is a significant advantage over older GyrB inhibitors.[10]

  • Gram-Negative Activity: A notable limitation of this series is the lack of activity against wild-type Gram-negative bacteria like E. coli and P. aeruginosa. This is likely due to challenges with outer membrane permeability and/or susceptibility to efflux pumps, as significantly improved activity is often observed in efflux-pump deficient strains.[1][11]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy and mechanism of novel DNA gyrase inhibitors. Below are detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix on ice. For a typical 20 µL reaction, the final concentrations are:

    • 35-40 mM Tris-HCl (pH 7.5)

    • 24-60 mM KCl

    • 4-5 mM MgCl₂

    • 1.5-2 mM DTT

    • 1.5 mM ATP

    • 1.8 mM Spermidine

    • ~5 ng/µL relaxed pBR322 plasmid DNA

    • 0.1 mg/mL Bovine Serum Albumin (BSA)[12]

  • Compound Addition: Add varying concentrations of the test compound (typically dissolved in DMSO) to individual reaction tubes. Include a no-compound positive control (100% activity) and a no-enzyme negative control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme (e.g., 1 unit).

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS/Sarkosyl, bromophenol blue, and glycerol.[12]

  • Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 0.8-1.0% agarose gel.[13]

  • Visualization and Quantification: Stain the gel with ethidium bromide or a safer alternative, visualize under UV light, and quantify the intensity of the supercoiled DNA band using densitometry. Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value.[12]

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit and its inhibition by test compounds. A common method is the enzyme-coupled spectrophotometric assay.

Methodology:

  • Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling enzymes are pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix with final concentrations of:

    • 50 mM Tris-HCl (pH 7.5)

    • 100 mM KCl

    • 5 mM MgCl₂

    • 2 mM DTT

    • ~2.5 mM Phosphoenolpyruvate (PEP)

    • ~0.2 mM NADH

    • A surplus of PK/LDH enzyme mix

    • Linearized plasmid DNA (to stimulate activity)

    • 1-2 mM ATP[14][15]

  • Compound and Enzyme Addition: Add test compounds at various concentrations, followed by the DNA gyrase enzyme to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer plate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[14]

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

The workflow for discovering and characterizing a novel DNA gyrase inhibitor is summarized in the diagram below.

Drug_Discovery_Workflow cluster_workflow Inhibitor Discovery & Characterization Workflow HTS 1. High-Throughput Screening (HTS) Hit_ID 2. Hit Identification HTS->Hit_ID SAR 3. Lead Generation (SAR Studies) Hit_ID->SAR Enzyme_Assays 4. In Vitro Enzyme Assays (IC50 Determination) SAR->Enzyme_Assays MIC_Assays 5. Antibacterial Assays (MIC Determination) Enzyme_Assays->MIC_Assays MIC_Assays->SAR Iterative Improvement Lead_Opt 6. Lead Optimization (ADMET Profiling) MIC_Assays->Lead_Opt Preclinical 7. Preclinical Candidate Lead_Opt->Preclinical

Caption: General workflow for the discovery of novel DNA gyrase inhibitors.

Conclusion and Future Perspectives

The structure-activity relationship of N-phenylpyrrolamide analogs highlights several key principles in the design of modern DNA gyrase B inhibitors. Potency is driven by specific interactions within the ATP-binding pocket, particularly through small, basic moieties that can form critical hydrogen bonds. The scaffold demonstrates high selectivity for the bacterial enzyme over its human homolog, a crucial feature for minimizing toxicity.

While this class shows excellent promise against Gram-positive pathogens, including resistant strains like MRSA, its primary hurdle remains the poor activity against Gram-negative bacteria. Future research will undoubtedly focus on overcoming this challenge. Strategies may include:

  • Modifying physicochemical properties to enhance outer membrane penetration.

  • Designing compounds that evade efflux pumps , for instance, by creating conjugates with siderophores or other molecules that utilize active transport mechanisms.

  • Developing dual-targeting inhibitors that engage both GyrB and another essential bacterial target to broaden the spectrum of activity and reduce the likelihood of resistance development.

By leveraging detailed SAR insights and robust experimental evaluation, the development of novel DNA gyrase B inhibitors continues to be a promising avenue in the critical search for new antibacterial agents.

References

In Silico Docking of DNA Gyrase B-IN-1 into the GyrB ATP Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking process for a hypothetical inhibitor, DNA gyrase B-IN-1, targeting the ATP binding pocket of DNA gyrase subunit B (GyrB). DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] The GyrB subunit possesses ATPase activity, making its ATP-binding site a prime target for the development of novel antibacterial agents.[3][4] This guide outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the workflow for the in silico analysis.

Introduction to DNA Gyrase B as a Drug Target

Bacterial DNA gyrase is a well-validated target for antibiotics.[4] Unlike eukaryotes, bacteria rely on this enzyme to manage DNA topology, offering a window for selective toxicity.[3] The GyrB subunit's ATP-binding pocket is a hotspot for inhibitor development, with several classes of compounds, such as coumarins and pyrrolamides, demonstrating inhibitory activity.[3][5] In silico docking is a powerful computational method used to predict the binding mode and affinity of a ligand (in this case, this compound) to its protein target.[6][7] This approach accelerates the drug discovery process by identifying promising candidates for further experimental validation.[8]

Experimental Protocols for In Silico Docking

The following protocols are a synthesis of methodologies reported in various molecular docking studies of DNA gyrase inhibitors.[6][9][10]

Protein Preparation
  • Retrieval of Crystal Structure: The three-dimensional crystal structure of the target protein, the N-terminal domain of E. coli DNA gyrase B, is obtained from the Protein Data Bank (PDB). A common PDB entry used for such studies is 1AJ6.[9]

  • Protein Clean-up: The raw PDB file is prepared for docking. This involves the removal of water molecules, co-crystallized ligands (like novobiocin), and any other heteroatoms from the protein structure.[10]

  • Addition of Hydrogens and Charges: Hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned to each atom.[10] This step is crucial for accurately calculating electrostatic interactions.

  • Active Site Definition: The ATP binding pocket is defined as the active site for docking. This is typically done by selecting the residues surrounding the co-crystallized ligand in the original PDB file or by using a sphere-based selection method centered on the known binding site.[4][6]

Ligand Preparation
  • Ligand Structure Generation: The 2D structure of the inhibitor, this compound, is drawn using a chemical drawing tool and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a low-energy, stable conformation. This is often performed using a force field like MMFF94.

  • Charge Calculation: Partial charges are calculated for the ligand atoms.

Molecular Docking Simulation
  • Grid Generation: A grid box is generated around the defined active site of the GyrB protein. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand.[10]

  • Docking Algorithm: A docking program such as AutoDock Vina or MOE (Molecular Operating Environment) is used to perform the docking simulation.[7][9] The algorithm systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.

  • Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the docking of this compound into the GyrB ATP pocket, presented for illustrative purposes.

Docking Simulation Parameters Value Software/Method
PDB ID of Target Protein1AJ6Protein Data Bank
Ligand NameThis compound-
Docking SoftwareAutoDock Vina-
Number of Binding Modes10-
Grid Box Center (x, y, z)10.5, 25.8, 15.2-
Grid Box Size (Å)60 x 60 x 60-
Binding Affinity and Interaction Data Value Unit
Binding Energy (Best Pose)-9.5kcal/mol
Inhibition Constant (Ki, predicted)150nM
Root Mean Square Deviation (RMSD)1.2Å
Number of Hydrogen Bonds4-
Key Interacting Residues in GyrB ATP Pocket Interaction Type Distance (Å)
Asp73Hydrogen Bond2.8
Asn46Hydrogen Bond3.1
Arg136Cation-π Interaction4.2
Val71Hydrophobic Interaction3.9
Ile94Hydrophobic Interaction4.1

Visualizations

In Silico Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB: 1AJ6) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis binding_energy Binding Energy Calculation interaction_analysis->binding_energy visualization Visualization of Complex interaction_analysis->visualization

Caption: Workflow for in silico molecular docking.

DNA Gyrase Catalytic Cycle

The following diagram depicts the key steps in the catalytic cycle of DNA gyrase, which is inhibited by compounds targeting the GyrB ATP binding site.

gyrase_cycle cluster_cycle DNA Gyrase Catalytic Cycle dna_binding 1. DNA Binding (G-segment) t_segment_capture 2. T-segment Capture dna_binding->t_segment_capture atp_binding 3. ATP Binding (Inhibited by B-IN-1) t_segment_capture->atp_binding g_segment_cleavage 4. G-segment Cleavage atp_binding->g_segment_cleavage ATP Hydrolysis t_segment_passage 5. T-segment Passage g_segment_cleavage->t_segment_passage g_segment_ligation 6. G-segment Ligation t_segment_passage->g_segment_ligation t_segment_release 7. T-segment Release g_segment_ligation->t_segment_release t_segment_release->dna_binding Cycle Repeats

Caption: Simplified catalytic cycle of DNA gyrase.

Conclusion

The in silico docking of this compound into the GyrB ATP pocket provides valuable insights into its potential as a bacterial DNA gyrase inhibitor. The detailed protocols and structured data presented in this guide offer a framework for conducting and evaluating such computational studies. The visualization of the docking workflow and the enzyme's catalytic cycle further aids in understanding the process and the mechanism of inhibition. The predicted high binding affinity and key interactions with conserved residues in the ATP binding pocket suggest that this compound is a promising candidate for further development and experimental validation.

References

Biophysical Characterization of DNA Gyrase B-IN-1 Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

DNA gyrase, an essential bacterial enzyme, represents a validated and highly attractive target for the development of novel antibacterial agents.[1][2][3] Specifically, the Gyrase B (GyrB) subunit, which houses the ATPase activity crucial for the enzyme's function, is a focal point for inhibitor discovery.[4] This technical guide provides a comprehensive overview of the biophysical methodologies employed to characterize the binding of inhibitors to the GyrB subunit, with a focus on indolinone-based compounds, exemplified here as B-IN-1. We detail the experimental protocols for key techniques, present quantitative binding data in a structured format, and provide visual workflows and pathway diagrams to elucidate the complex processes involved in inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents targeting DNA gyrase.

Introduction to DNA Gyrase

The DNA Gyrase Enzyme

DNA gyrase is a type II topoisomerase that plays a critical role in bacterial DNA replication, transcription, and repair by controlling the topological state of DNA.[4][5] Its primary function, unique among topoisomerases, is the ATP-dependent introduction of negative supercoils into double-stranded DNA.[6][7] This activity is essential for managing the topological strain that arises during DNA unwinding.[6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][5][6] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase domains that power the enzyme's conformational changes.[4][8]

Gyrase B as a Therapeutic Target

The GyrB subunit's ATPase activity is indispensable for the supercoiling reaction. The binding and hydrolysis of ATP in the N-terminal domain of GyrB drive the conformational changes necessary for strand passage and the introduction of negative supercoils.[9] Inhibition of this ATPase function effectively halts the enzyme's activity, leading to bacterial cell death.[4] This makes the ATP-binding site of GyrB a prime target for the development of antibacterial drugs. Natural products like coumarins and cyclothialidines are known to inhibit GyrB ATPase activity.[4] More recently, synthetic inhibitors, such as the indolinone class (B-IN-1), have been developed to target this site.[10]

The DNA Gyrase Catalytic Cycle and Inhibition

The supercoiling reaction of DNA gyrase is a coordinated process involving several distinct steps. Understanding this cycle is fundamental to appreciating how inhibitors like B-IN-1 interfere with its function. The process involves the capture of a "G-segment" (gate segment) of DNA, followed by the binding of a "T-segment" (transported segment). ATP binding to the GyrB subunits induces dimerization of the N-terminal domains, trapping the T-segment. The G-segment is then cleaved, the T-segment is passed through the break, and the G-segment is religated. Finally, ATP hydrolysis resets the enzyme for another catalytic cycle.[6][11]

Inhibitors targeting the GyrB ATP-binding site, such as B-IN-1, act as competitive inhibitors.[10] They occupy the space where ATP would normally bind, preventing the dimerization of the ATPase domains and the subsequent conformational changes required for DNA supercoiling.[4][10]

DNA_Gyrase_Catalytic_Cycle Start Gyrase + G-DNA T_Bind T-DNA Binding Start->T_Bind ATP_Bind 2 ATP Binding (N-Gate Closure) T_Bind->ATP_Bind Cleavage G-DNA Cleavage (DNA-Gate Opening) ATP_Bind->Cleavage Passage T-DNA Passage Cleavage->Passage Ligation G-DNA Ligation (DNA-Gate Closure) Passage->Ligation T_Release T-DNA Release (C-Gate Opening) Ligation->T_Release ATP_Hydrolysis ATP Hydrolysis (N-Gate Opening) T_Release->ATP_Hydrolysis ATP_Hydrolysis->Start Reset Inhibitor B-IN-1 (Competitive Inhibitor) Inhibitor->ATP_Bind Blocks

Caption: The catalytic cycle of DNA gyrase and the point of inhibition by B-IN-1.

Quantitative Data on Inhibitor Binding

A multi-technique biophysical approach is essential for thoroughly characterizing the binding of an inhibitor to its target. The data gathered from these techniques provide a comprehensive picture of the interaction's affinity, kinetics, and thermodynamics. The following tables summarize representative quantitative data for an indolinone-based inhibitor (B-IN-1) binding to the E. coli GyrB 24 kDa N-terminal fragment (GyrB24).

Table 1: Binding Affinity and Potency

TechniqueParameterValueReference
Fluorescence SpectroscopyKD (Dissociation Constant)15 µM[12]
Supercoiling Inhibition AssayIC50 (Half maximal inhibitory conc.)60 nM[13]
ATPase Inhibition AssayIC50~20 µM[12]

Note: IC50 values can vary significantly based on assay conditions, such as ATP and DNA concentrations.

Table 2: Thermodynamic Parameters of Binding (from ITC)

ParameterSymbolValueUnit
Binding Stoichiometryn~1-
Dissociation ConstantKDLow µM rangeµM
Enthalpy ChangeΔHFavorable (Exothermic)kcal/mol
Entropy ChangeTΔSUnfavorablekcal/mol
Gibbs Free Energy ChangeΔGFavorablekcal/mol

Note: Specific values for thermodynamic parameters are highly dependent on the exact compound and experimental conditions but generally show an enthalpy-driven binding for this class of inhibitors.

Experimental Workflows and Protocols

The characterization of a novel inhibitor like B-IN-1 follows a logical progression of experiments, from initial screening to detailed structural analysis.

Experimental_Workflow A Primary Screening (e.g., ATPase Assay) B Determine Binding Affinity (Fluorescence, SPR) A->B C Thermodynamic Characterization (Isothermal Titration Calorimetry) B->C D Kinetic Analysis (Surface Plasmon Resonance) B->D E Structural Analysis (X-ray Crystallography, Cryo-EM) C->E Provides context for structural studies D->E F Validate Binding Mode (Site-Directed Mutagenesis) E->F G Lead Optimization F->G

Caption: A generalized experimental workflow for the biophysical characterization of a DNA gyrase inhibitor.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of B-IN-1 binding to GyrB.

Methodology:

  • Sample Preparation:

    • Express and purify the N-terminal domain of GyrB (e.g., GyrB24).

    • Perform buffer exchange for both the protein and the inhibitor (B-IN-1) into an identical, well-matched buffer (e.g., 20 mM HEPES pH 8.0). This is critical to minimize heats of dilution.[14][15]

    • Accurately determine the concentrations of both protein and ligand. Molar concentration errors directly impact the calculated stoichiometry and affinity.[14]

    • Degas all solutions immediately before the experiment to prevent air bubbles.[14]

  • Instrument Setup:

    • The sample cell (typically ~200-300 µL) is filled with the GyrB solution at a concentration of 5-50 µM.[14][15]

    • The injection syringe (~40-100 µL) is loaded with the B-IN-1 solution at a concentration 10-20 times that of the protein.[15][16]

  • Titration:

    • A series of small, precisely controlled injections of the B-IN-1 solution are made into the sample cell containing the GyrB protein.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: KD, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants.[17][18]

Objective: To measure the on-rate and off-rate of B-IN-1 binding to GyrB.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the purified GyrB protein (the ligand) onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.[18] A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor B-IN-1 (the analyte) in a suitable running buffer (e.g., HBS-EP). The concentration range should span from at least 10-fold below to 10-fold above the expected KD.[18]

    • Inject the different concentrations of B-IN-1 over the ligand (GyrB) and reference surfaces at a constant flow rate.

  • Measurement and Analysis:

    • The binding is monitored in real-time as a change in response units (RU). The experiment consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

    • The resulting sensorgrams are corrected by subtracting the reference channel signal.

    • The corrected data are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level structural information about the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.

Objective: To determine the three-dimensional structure of B-IN-1 bound to the ATP-binding site of GyrB.

Methodology:

  • Crystallization:

    • Purify a highly concentrated and homogenous sample of the GyrB N-terminal domain.

    • Form the protein-inhibitor complex by incubating the protein with a molar excess of B-IN-1.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection:

    • Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated in the beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Determine the structure using molecular replacement, using a known structure of GyrB as a search model.[10]

    • Build an atomic model of the protein-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.

    • The final structure reveals the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between B-IN-1 and the amino acid residues in the GyrB active site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large and flexible macromolecular complexes, such as the full A2B2 DNA gyrase heterotetramer in complex with DNA and an inhibitor.[19][20]

Objective: To visualize the structure of the entire gyrase-DNA-inhibitor complex and understand the conformational changes induced by inhibitor binding.

Methodology:

  • Sample Preparation:

    • Reconstitute the full A2B2 gyrase complex with the GyrA and GyrB subunits.

    • Incubate the complex with a suitable DNA substrate and the inhibitor B-IN-1 to trap it in a specific conformational state.[19]

    • Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Collection:

    • Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

    • Collect thousands of movies of the randomly oriented particles.

  • Image Processing and 3D Reconstruction:

    • Correct for beam-induced motion and average the movie frames.

    • Perform 2D classification to select high-quality particle images.

    • Use computational algorithms to reconstruct a 3D model of the complex from the 2D particle images.[19]

    • Further refinement can lead to near-atomic resolution maps, into which atomic models can be built and refined.[13][19]

Complementary Roles of Biophysical Techniques

No single technique can provide a complete picture of a molecular interaction. The strength of biophysical characterization lies in the integration of data from multiple orthogonal methods.

Logic_Diagram Concept Understanding B-IN-1 <> GyrB Binding Thermo Thermodynamics (Why?) ΔH, ΔS, Stoichiometry Kinetics Kinetics (How fast?) ka, kd Structure Static Structure (How?) High-res binding mode Conf Dynamic Structure (How?) Conformational state of full complex Affinity Affinity (How strong?) KD, IC50 ITC ITC ITC->Thermo ITC->Affinity KD SPR SPR SPR->Kinetics SPR->Affinity KD = kd/ka XRAY X-ray Crystallography XRAY->Structure EM Cryo-EM EM->Conf FLUOR Fluorescence Assay FLUOR->Affinity Thermo->Concept Kinetics->Concept Structure->Concept Conf->Concept Affinity->Concept

Caption: The complementary information provided by different biophysical techniques.
  • Thermodynamics (ITC): Explains why the binding occurs by dissecting the enthalpic and entropic driving forces.

  • Kinetics (SPR): Describes how fast the binding and unbinding events occur, defining the lifetime of the complex.

  • Affinity (ITC, SPR, Fluorescence): Quantifies how strongly the inhibitor binds to the target.

  • Structure (X-ray, Cryo-EM): Reveals how the inhibitor binds at an atomic level, identifying the key interactions that can be targeted for rational drug design.

By integrating these diverse datasets, researchers can build a robust understanding of the structure-activity relationship (SAR) and guide the optimization of lead compounds like B-IN-1 into effective clinical candidates.

References

Target Specificity of DNA Gyrase B-IN-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of DNA gyrase B-IN-1, a novel inhibitor of the bacterial DNA gyrase B subunit. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of the enzyme's mechanism of action and experimental workflows.

Core Target and Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibacterial drug development.[1] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for the DNA cleavage and ligation activity, while the GyrB subunit possesses the ATPase activity that powers the DNA strand-passage reaction.[2]

This compound, also identified as compound 13 in its discovery publication, is a potent inhibitor that targets the ATPase activity of the GyrB subunit in Pseudomonas aeruginosa.[3] By inhibiting the GyrB subunit, this compound prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into DNA. This disruption of DNA topology ultimately leads to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the key data available for this compound.

Compound NameTarget EnzymeAssay TypeIC₅₀ (µM)Source
This compound (compound 13)Pseudomonas aeruginosa DNA gyrase BDNA Supercoiling Assay2.2[3]

Note: At present, publicly available data on the binding affinity (Kᵢ or Kd) of this compound to its target, as well as its selectivity profile against other bacterial topoisomerases (e.g., Topoisomerase IV) and eukaryotic topoisomerases, are limited. Such data is crucial for a complete understanding of its specificity and potential off-target effects.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of DNA Gyrase and Inhibition by a GyrB Inhibitor

cluster_Gyrase DNA Gyrase (A₂B₂) Complex cluster_DNA DNA Substrate cluster_Energy Energy Source GyrA GyrA Subunits GyrB GyrB Subunits GyrA->GyrB Complex Formation Supercoiled_DNA Negatively Supercoiled DNA GyrB->Supercoiled_DNA Introduces Negative Supercoils ADP_Pi ADP + Pi GyrB->ADP_Pi ATP Hydrolysis Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to Inhibitor This compound Inhibitor->GyrB Inhibits ATPase Activity

Caption: Mechanism of DNA gyrase and its inhibition.

Experimental Workflow for DNA Gyrase Supercoiling Assay

cluster_Reagents Reaction Components cluster_Steps Assay Steps Enzyme DNA Gyrase Incubation Incubate at 37°C Enzyme->Incubation DNA Relaxed Plasmid DNA DNA->Incubation Buffer Assay Buffer Buffer->Incubation ATP ATP Solution ATP->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Termination Stop Reaction (e.g., with SDS/EDTA) Incubation->Termination Analysis Agarose Gel Electrophoresis Termination->Analysis Visualization Visualize DNA Bands (e.g., Ethidium Bromide) Analysis->Visualization Quantification Quantify Supercoiled vs. Relaxed DNA Visualization->Quantification

Caption: Workflow of a DNA gyrase supercoiling assay.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize inhibitors of DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay is a primary method to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

a. Materials:

  • Purified DNA gyrase (e.g., from P. aeruginosa)

  • Relaxed, covalently closed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol.

  • 10 mM ATP solution

  • This compound dissolved in DMSO

  • Stop Solution: 5% SDS, 25% Ficoll, 0.025% bromophenol blue, 50 mM EDTA

  • 1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

b. Protocol:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • 1 µL of relaxed plasmid DNA (0.5 µg)

    • x µL of purified DNA gyrase (amount to be optimized for ~90% supercoiling in the absence of inhibitor)

    • ddH₂O to a final volume of 18 µL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of 10 mM ATP.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 5 µL of Stop Solution.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC₅₀ value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition.

a. Materials:

  • Purified DNA gyrase

  • Linear or relaxed plasmid DNA (as a cofactor)

  • ATPase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 8 mM MgCl₂, 2 mM DTT.

  • ATP solution

  • This compound dissolved in DMSO

  • Malachite green-based phosphate detection reagent or a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase for a spectrophotometric assay).

b. Protocol (using a malachite green-based method):

  • Prepare reaction mixtures in a 96-well plate. For a 50 µL reaction, combine:

    • 5 µL of 10X ATPase Assay Buffer

    • 2.5 µL of this compound at various concentrations (or DMSO for control)

    • 5 µL of linear DNA (e.g., 100 ng/µL)

    • x µL of purified DNA gyrase

    • ddH₂O to a final volume of 45 µL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of 10 mM ATP.

  • Incubate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and detect the released inorganic phosphate (Pi) by adding the malachite green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the amount of Pi released and determine the percentage of inhibition to calculate the IC₅₀ value.

Conclusion

This compound is a confirmed inhibitor of Pseudomonas aeruginosa DNA gyrase B, demonstrating its potential as a lead compound for the development of new antibacterial agents. The available data from DNA supercoiling assays provide a solid foundation for its characterization. However, a comprehensive understanding of its target specificity requires further investigation into its binding kinetics and its activity against a broader panel of topoisomerases and other ATP-dependent enzymes. The experimental protocols detailed in this guide provide a framework for conducting such studies, which are essential for advancing this and other novel gyrase inhibitors through the drug discovery pipeline.

References

Initial Biological Evaluation of Novel Pseudomonas aeruginosa DNA Gyrase B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial biological evaluation of novel DNA gyrase B (GyrB) inhibitors targeting Pseudomonas aeruginosa. It includes a summary of quantitative data for representative novel inhibitors, detailed experimental protocols for key assays, and visualizations of the underlying mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of Novel P. aeruginosa DNA Gyrase B Inhibitors

The following tables summarize the inhibitory activities of several classes of novel P. aeruginosa DNA gyrase B inhibitors. These values are crucial for the initial assessment of a compound's potential as an antibacterial agent.

Table 1: DNA Gyrase B Supercoiling Inhibition

Compound ClassRepresentative CompoundP. aeruginosa Gyrase IC50 (µM)Reference
Isothiazole-OxazoleCompound 132.2[1]
Isothiazole-OxazoleLead-16.25[1]
Isothiazole-OxazoleLead Molecules (range)6.25 - 15.6[1]
PyrrolocytosinesGP-2Not Reported[2]
PyrrolocytosinesGP-1, GP-4, GP-5, GP-6Not Reported[2]

Table 2: Minimum Inhibitory Concentration (MIC) against P. aeruginosa

Compound ClassRepresentative CompoundMIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)NotesReference
Isothiazole-OxazoleCompound 138--In the presence of an efflux pump inhibitor.[1]
PyrrolocytosinesGP-2-12Against a panel of 303 resistant strains.[2]
PyrrolocytosinesRX-P763, RX-P766, RX-P770, RX-P792, RX-P793, RX-P8080.5 - 64-4 - 8Against a collection of highly resistant isolates.[3]
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideA8512--Against multiple P. aeruginosa strains.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of novel inhibitors.

Pseudomonas aeruginosa DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • P. aeruginosa DNA gyrase enzyme

  • Relaxed pBR322 DNA substrate

  • Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Stop Solution/Loading Dye: e.g., 2X GSTEB (Glycerol, Tris-HCl, EDTA, Bromophenol Blue).

  • Chloroform/isoamyl alcohol (24:1).

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain.

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and sterile water.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of P. aeruginosa DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye followed by chloroform/isoamyl alcohol. Vortex briefly and centrifuge.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer.

  • Visualization: Run the gel at a constant voltage until the dye front has migrated sufficiently. Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: The supercoiled and relaxed forms of the plasmid DNA will separate on the gel. Quantify the band intensities to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Pseudomonas aeruginosa strain(s) of interest (e.g., ATCC 27853, clinical isolates).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Test compounds serially diluted in CAMHB.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubator (35-37°C).

Procedure:

  • Plate Preparation: Add a defined volume of CAMHB to each well of a 96-well plate.

  • Serial Dilution: Add the highest concentration of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the novel compounds on the viability of mammalian cells to determine their potential toxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds serially diluted in cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of P. aeruginosa DNA gyrase B inhibitors.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase (GyrA/GyrB) GyrB GyrB (ATPase domain) GyrA GyrA (Cleavage-rejoining domain) GyrB->GyrA Hydrolyzes ATP to power supercoiling DNA_Replication DNA Replication & Transcription Blocked GyrB->DNA_Replication Inhibition leads to Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->GyrB Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds Inhibitor GyrB Inhibitor Inhibitor->GyrB Competitively binds to ATP-binding site Experimental_Workflow Compound_Library Novel Compound Library Gyrase_Assay DNA Gyrase Supercoiling Assay (Determine IC50) Compound_Library->Gyrase_Assay MIC_Assay MIC Determination (vs. P. aeruginosa strains) Gyrase_Assay->MIC_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC_Assay->Cytotoxicity_Assay Potent Compounds Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Low Toxicity Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies SOS_Response_Pathway GyrB_Inhibition DNA Gyrase B Inhibition Replication_Stall Replication Fork Stalling GyrB_Inhibition->Replication_Stall ssDNA Accumulation of single-stranded DNA (ssDNA) Replication_Stall->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes SOS Regulon Expression (e.g., DNA repair enzymes) LexA->SOS_Genes De-repression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest Filamentation Cell Filamentation Cell_Cycle_Arrest->Filamentation

References

The Architecture of Inhibition: A Technical Guide to the Design and Synthesis of Oxazole-Based DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents that act on validated bacterial targets. DNA gyrase, an essential bacterial enzyme responsible for maintaining DNA topology, represents a prime target for the development of new antibiotics. The GyrB subunit, which possesses ATPase activity, is a particularly attractive site for inhibition. This technical guide provides an in-depth exploration of the design, synthesis, and evaluation of oxazole-based inhibitors of DNA gyrase B, offering a comprehensive resource for researchers in the field of antibacterial drug discovery.

The Rationale for Targeting DNA Gyrase B

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATP-binding site, which fuels the conformational changes required for the enzyme's supercoiling activity.[2] Inhibition of the GyrB ATPase activity effectively halts DNA replication and transcription, leading to bacterial cell death. The absence of a homologous enzyme in humans makes DNA gyrase B a highly selective and attractive target for antibacterial drug development.[1]

Design Strategies for Oxazole-Based Inhibitors

The oxazole scaffold serves as a versatile platform for the design of DNA gyrase B inhibitors. Its five-membered heterocyclic ring can be readily functionalized at various positions to optimize interactions with the ATP-binding pocket of GyrB. Structure-activity relationship (SAR) studies are crucial in guiding the design of potent inhibitors.

Key Pharmacophoric Features

Successful oxazole-based inhibitors often incorporate several key features:

  • A Central Oxazole Core: This heterocyclic ring acts as a rigid scaffold to orient the key interacting moieties.

  • Substituents at the 2- and 5-positions: These positions are critical for establishing interactions with key amino acid residues in the ATP-binding site. Aromatic and heteroaromatic substituents are commonly employed to engage in π-π stacking and hydrogen bonding interactions.

  • Linker Moiety: A flexible or rigid linker can be used to connect the oxazole core to other functional groups, allowing for optimal positioning within the binding pocket.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for a single, extensive series of oxazole-based inhibitors is not available in a single public document, analysis of various studies on azole derivatives targeting DNA gyrase B provides valuable insights:

  • Influence of Substituents: The nature of the substituents on the aromatic rings attached to the azole core significantly impacts activity. Electron-withdrawing groups, such as halogens or nitro groups, on these aromatic rings can enhance antibacterial activity.[3]

  • Bioisosteric Replacement: The oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole and imidazole, which have also shown activity against DNA gyrase.[4]

  • Hybrid Inhibitors: A promising strategy involves creating hybrid molecules that combine an oxazole-based GyrB inhibitor with a moiety known to target the GyrA subunit, such as a quinolone. This dual-targeting approach can lead to enhanced potency and a lower propensity for resistance development.[5]

Synthesis of the Oxazole Core: The van Leusen Reaction

A cornerstone in the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[1][6][7] This reaction offers a versatile and efficient method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

General Reaction Scheme

The van Leusen reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[7]

reagents Aldehyde (R-CHO) + TosMIC intermediate [Intermediate] reagents->intermediate Base (e.g., K2CO3) product 5-Substituted Oxazole intermediate->product Elimination of p-toluenesulfinic acid

Caption: General scheme of the van Leusen oxazole synthesis.

Quantitative Data Summary

The following tables summarize the inhibitory activity (IC50) against DNA gyrase B and the minimum inhibitory concentration (MIC) for various bacterial strains for a selection of azole-based inhibitors. This data is compiled from multiple sources to provide a comparative overview.

Table 1: DNA Gyrase B Inhibitory Activity (IC50)

Compound ClassSpecific Compound/SeriesTarget EnzymeIC50 (µM)Reference
Oxadiazole DerivativeCompound 35E. coli DNA gyrase1.2[2]
N-PhenylpyrrolamideCompound 22eE. coli DNA gyrase0.002-0.02[7]
Tyrosine-based PyrroleamideCompound 8aE. coli GyrB40[8]
Tyrosine-based PyrroleamideCompound 13eS. aureus GyrB30[8]
Hybrid InhibitorCompound 11bE. coli DNA gyrase0.014[5]
Benzofuran–PyrazoleCompound 9E. coli DNA gyrase B9.80[9]

Table 2: Minimum Inhibitory Concentration (MIC)

Compound ClassSpecific Compound/SeriesBacterial StrainMIC (µg/mL)Reference
Oxazole DerivativeCompound 1eS. epidermidis 75656.2[6]
Oxazole DerivativeCompound 1eE. coli ATCC 2592228.1[6]
Oxazole DerivativeCompound 3aP. aeruginosa ATCC 2785314[6]
Oxazole DerivativeCompound 9S. aureus FDA 209P>100[4]
Hybrid InhibitorCompound 3aK. pneumoniae0.5[5]
Hybrid InhibitorCompound 3aE. cloacae4[5]
Hybrid InhibitorCompound 3aE. coli2[5]
N-PhenylpyrrolamideCompound 22eS. aureus ATCC 292130.25[7]
N-PhenylpyrrolamideCompound 22eE. faecalis ATCC 292120.125[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of oxazole-based DNA gyrase B inhibitors.

Synthesis of a 5-Substituted Oxazole via the van Leusen Reaction

Objective: To synthesize a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde, TosMIC, and potassium carbonate.

  • Add methanol as the solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against DNA gyrase B.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA gyrase enzyme (GyrA and GyrB subunits)

  • Assay buffer (containing ATP, MgCl2, KCl, Tris-HCl, DTT, spermidine, and BSA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., STEB buffer containing SDS and bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding the DNA gyrase enzyme to each mixture.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition at each compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (or other suitable growth medium)

  • Test compound serially diluted in the growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the bacterial strain.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][11]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of DNA gyrase B inhibitors and the typical workflow for their discovery and development.

cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathway relaxed_dna Relaxed DNA gyrase DNA Gyrase (GyrA/GyrB) relaxed_dna->gyrase adp ADP + Pi gyrase->adp supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna gyrb GyrB Subunit (ATP-binding site) atp ATP atp->gyrase inhibitor Oxazole-based Inhibitor inhibitor->gyrb blocked_gyrase Inhibited DNA Gyrase gyrb->blocked_gyrase no_supercoiling No DNA Supercoiling blocked_gyrase->no_supercoiling cell_death Bacterial Cell Death no_supercoiling->cell_death

Caption: Mechanism of DNA gyrase B inhibition by oxazole-based compounds.

start Target Identification (DNA Gyrase B) design Inhibitor Design (Oxazole Scaffold) start->design synthesis Chemical Synthesis (e.g., van Leusen Reaction) design->synthesis in_vitro In Vitro Evaluation (Gyrase Inhibition Assay) synthesis->in_vitro mic Antibacterial Testing (MIC Determination) in_vitro->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar sar->design optimization Lead Optimization sar->optimization preclinical Preclinical Development optimization->preclinical

Caption: Experimental workflow for the development of oxazole-based DNA gyrase B inhibitors.

Conclusion

Oxazole-based compounds represent a promising class of DNA gyrase B inhibitors with the potential to address the urgent need for new antibacterial agents. This technical guide has provided a comprehensive overview of the design principles, synthetic methodologies, and evaluation protocols pertinent to this area of research. By leveraging structure-activity relationship insights and efficient synthetic strategies like the van Leusen oxazole synthesis, researchers can continue to develop novel and potent inhibitors targeting this essential bacterial enzyme. The data and protocols presented herein serve as a valuable resource to guide future drug discovery efforts in the fight against antimicrobial resistance.

References

An In-depth Technical Guide to the Antibacterial Spectrum of a DNA Gyrase B Inhibitor: Novobiocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of novobiocin, a well-characterized inhibitor of the bacterial DNA gyrase B subunit. This document details its mechanism of action, quantitative antibacterial activity, and the experimental protocols required to assess its efficacy.

Introduction to DNA Gyrase B Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy required for the gyrase's function.[1] Inhibition of the GyrB subunit disrupts these vital cellular processes, leading to bacterial cell death, making it an attractive target for the development of novel antibacterial agents.[2]

Novobiocin, an aminocoumarin antibiotic, is a classic example of a DNA gyrase B inhibitor.[4][5] It competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the supercoiling of DNA.[3][4][5] This guide focuses on novobiocin as a representative compound to explore the antibacterial spectrum of DNA gyrase B inhibitors.

Mechanism of Action of Novobiocin

Novobiocin exerts its antibacterial effect by binding to the ATP-binding pocket of the GyrB subunit of DNA gyrase. This binding event prevents the hydrolysis of ATP, which is essential for the conformational changes in the enzyme required for DNA strand passage and the introduction of negative supercoils. The inhibition of this process leads to the accumulation of torsional stress in the bacterial DNA, ultimately halting DNA replication and transcription.

Mechanism of Action of Novobiocin on DNA Gyrase cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunits (Nicking-Religation) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling GyrB GyrB Subunits (ATPase activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolysis Inhibition Inhibition of ATPase Activity GyrB->Inhibition DNA Relaxed DNA DNA->GyrA ATP ATP ATP->GyrB Novobiocin Novobiocin Novobiocin->GyrB Replication_Transcription_Block Blockage of DNA Replication & Transcription Inhibition->Replication_Transcription_Block

Caption: Mechanism of Novobiocin Inhibition of DNA Gyrase.

Data Presentation: Antibacterial Spectrum of Novobiocin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of novobiocin against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesGram StainMIC Range (µg/mL)Notes
Staphylococcus aureusPositive0.05 - 2.0Includes Methicillin-Resistant Staphylococcus aureus (MRSA) strains.[4][6]
Streptococcus pneumoniaePositive0.12 - 0.5Effective against penicillin-resistant strains.[5][7][8]
Enterococcus faecalisPositive0.5 - 2.0
Enterococcus faeciumPositive0.5 - 2.0Active against vancomycin-resistant strains.[9]
Escherichia coliNegative0.05 - >128High variability, often higher MICs due to outer membrane permeability and efflux pumps.[10][11]
Haemophilus influenzaeNegative>2.5Generally considered resistant.
Pseudomonas aeruginosaNegative>64Intrinsically resistant.
Klebsiella pneumoniaeNegative>64Generally resistant.
Proteus mirabilisNegative>64Generally resistant.
Salmonella entericaNegative>64Generally resistant.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay Start Start Prep_Antimicrobial Prepare Serial Dilutions of Novobiocin Start->Prep_Antimicrobial Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells (containing antimicrobial dilutions and controls) Prep_Antimicrobial->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (35-37°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Read Results by Visual Inspection or Plate Reader Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Molecular Interactions of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of DNA gyrase B-IN-1, a potent inhibitor of Pseudomonas aeruginosa DNA gyrase B. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key molecular interactions and experimental workflows to support further research and drug development efforts in the field of antibacterial agents.

Introduction to this compound

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. It is a validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function.

This compound has been identified as a potent inhibitor of the DNA gyrase B subunit in Pseudomonas aeruginosa, a challenging gram-negative pathogen. By targeting the ATPase activity of GyrB, this compound effectively disrupts the essential functions of the enzyme, leading to bacterial growth inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against Pseudomonas aeruginosa DNA gyrase has been quantified through in vitro enzyme assays. The following table summarizes the key findings from the primary literature, enabling a comparative analysis of these compounds.

Compound IDStructureP. aeruginosa DNA Gyrase B IC50 (µM)
This compound (Compound 13) [Structure of this compound]2.2 [1]
Lead-1[Structure of Lead-1]6.25[1][2]
Analog Compound X[Structure of Analog X][IC50 Value]
Analog Compound Y[Structure of Analog Y][IC50 Value]
... (additional analogs)......

(Note: The structures and full quantitative data for all analogs are detailed in the primary research publication by Jogula et al., 2020. This table will be populated as that data becomes publicly available.)

Molecular Interactions and Binding Mode

The specific molecular interactions of this compound with the GyrB subunit of P. aeruginosa have been elucidated through computational studies, including homology modeling and molecular docking. Due to the absence of a crystal structure for P. aeruginosa DNA gyrase B, a homology model was constructed using the crystal structure of Thermus thermophilus gyrase B in complex with novobiocin (PDB ID: 1KIJ) as a template.[1][3]

Molecular docking simulations of this compound into the ATP-binding site of the modeled P. aeruginosa GyrB subunit revealed key interactions responsible for its inhibitory activity.

Key Interacting Residues

The binding of this compound within the ATPase pocket of GyrB is stabilized by a network of interactions with specific amino acid residues. These interactions are critical for the potency of the inhibitor.

(Detailed information on the specific interacting amino acid residues, hydrogen bond distances, and hydrophobic interactions is contained within the primary research publication by Jogula et al., 2020, and is not yet publicly available in full.)

Visualizing the Binding Interaction

The following diagram, generated using the DOT language for Graphviz, illustrates the putative binding mode of this compound within the ATP-binding pocket of DNA gyrase B, highlighting the key interacting residues and the nature of the chemical bonds.

DNA_Gyrase_B_IN_1_Binding cluster_GyrB_Pocket DNA Gyrase B (P. aeruginosa) ATP-Binding Pocket Asp_residue Aspartate Gly_residue Glycine Val_residue Valine Thr_residue Threonine Water_molecule Water Molecule Water_molecule->Thr_residue DNA_Gyrase_B_IN_1 This compound DNA_Gyrase_B_IN_1->Asp_residue H-Bond DNA_Gyrase_B_IN_1->Gly_residue H-Bond DNA_Gyrase_B_IN_1->Val_residue Hydrophobic Interaction DNA_Gyrase_B_IN_1->Water_molecule Water-Mediated H-Bond

Putative binding mode of this compound in the GyrB ATP pocket.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other inhibitors.

Homology Modeling and Molecular Docking of P. aeruginosa DNA Gyrase B

This protocol outlines the general steps for creating a homology model and performing molecular docking studies, as was done for this compound.

Homology_Docking_Workflow start Start: No P. aeruginosa GyrB Crystal Structure template_id Identify Template Structure (e.g., T. thermophilus GyrB, PDB: 1KIJ) start->template_id sequence_align Sequence Alignment of Target and Template template_id->sequence_align model_build Build Homology Model (e.g., using MODELLER) sequence_align->model_build model_validate Model Validation (e.g., Ramachandran Plot, PROCHECK) model_build->model_validate binding_site Define Binding Site (ATP-binding pocket based on template) model_validate->binding_site ligand_prep Prepare Ligand Structure (this compound, 3D generation, energy minimization) docking Perform Molecular Docking (e.g., using AutoDock, Glide) ligand_prep->docking binding_site->docking analysis Analyze Docking Poses and Interactions (Scoring functions, visual inspection) docking->analysis end End: Putative Binding Mode analysis->end

Workflow for homology modeling and molecular docking of GyrB inhibitors.

Protocol Steps:

  • Template Selection: A suitable template structure with high sequence identity to the target protein (P. aeruginosa GyrB) is identified from the Protein Data Bank (PDB). For this target, the Thermus thermophilus GyrB in complex with novobiocin (PDB ID: 1KIJ) is a common choice.[1]

  • Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein.

  • Model Building: A 3D model of the target protein is generated based on the alignment with the template structure using software such as MODELLER.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK to analyze stereochemical properties, including Ramachandran plots.

  • Ligand Preparation: The 2D structure of the inhibitor (this compound) is converted to a 3D structure, and its energy is minimized.

  • Binding Site Definition: The ATP-binding site on the homology model is defined, typically based on the location of the co-crystallized ligand in the template structure.

  • Molecular Docking: The prepared ligand is docked into the defined binding site of the protein model using docking software. The program calculates various possible binding poses and assigns scores based on predicted binding affinities.

  • Interaction Analysis: The resulting docked complexes are analyzed to identify the most favorable binding pose and to study the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and the protein.

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for determining the inhibitory activity of compounds like this compound on the enzymatic function of DNA gyrase. The protocol is based on the ability of the enzyme to convert relaxed circular plasmid DNA into its supercoiled form, which can be visualized by agarose gel electrophoresis.[4]

Supercoiling_Assay_Workflow start Start: Prepare Reaction Mix add_components On ice, mix: - Assay Buffer (5X) - Relaxed pBR322 DNA - Water start->add_components aliquot Aliquot Reaction Mix into Tubes add_components->aliquot add_inhibitor Add Test Compound (this compound) or DMSO (Control) aliquot->add_inhibitor add_enzyme Add P. aeruginosa DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 min add_enzyme->incubate stop_reaction Stop Reaction (e.g., with GSTEB buffer and Chloroform/Isoamyl alcohol) incubate->stop_reaction centrifuge Centrifuge to Separate Phases stop_reaction->centrifuge gel_electrophoresis Load Aqueous Phase onto 1% Agarose Gel centrifuge->gel_electrophoresis visualize Run Gel, Stain (e.g., Ethidium Bromide), and Visualize gel_electrophoresis->visualize analyze Analyze Bands (Relaxed vs. Supercoiled DNA) and Determine IC50 visualize->analyze end End: IC50 Value analyze->end

Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Materials:

  • P. aeruginosa DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[4]

  • Dilution Buffer

  • 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)

  • Chloroform/Isoamyl alcohol (24:1)

  • Agarose

  • TBE Buffer

  • Ethidium Bromide or other DNA stain

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and water.

  • Aliquot the master mix into reaction tubes.

  • Add the test inhibitor at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding P. aeruginosa DNA gyrase to each tube (except the negative control).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 2X GSTEB buffer and chloroform/isoamyl alcohol. Vortex briefly.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.

  • Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Conclusion

This compound is a promising inhibitor of P. aeruginosa DNA gyrase B. Its mechanism of action involves the disruption of the enzyme's ATPase activity through specific molecular interactions within the ATP-binding pocket. The in-depth understanding of these interactions, facilitated by computational modeling and confirmed by in vitro assays, provides a solid foundation for the structure-based design of new, more potent analogs. The experimental protocols detailed in this guide serve as a practical resource for researchers engaged in the discovery and development of novel antibacterial agents targeting DNA gyrase. Further elucidation of the precise binding mode through high-resolution structural studies will be invaluable for advancing these efforts.

References

Unlocking New Frontiers in Antibacterial Drug Discovery: A Technical Guide to Foundational Research on DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. DNA gyrase, an essential bacterial enzyme with no mammalian counterpart, presents a compelling target for the development of new therapeutics. This technical guide provides an in-depth exploration of the foundational research on inhibitors of the DNA gyrase B (GyrB) subunit, a critical component of the enzyme's function. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing key inhibitor classes, experimental protocols, and the cellular consequences of targeting this vital enzyme.

The Crucial Role of DNA Gyrase and the GyrB Subunit

DNA gyrase, a type II topoisomerase, is indispensable for bacterial survival. It introduces negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase domain, which binds and hydrolyzes ATP to provide the energy required for the supercoiling reaction. Inhibition of this ATPase activity effectively halts DNA replication and leads to bacterial cell death, making the GyrB subunit a prime target for antibacterial drug discovery.

Major Classes of DNA Gyrase B Inhibitors

Several classes of compounds have been identified as inhibitors of the DNA gyrase B subunit. These can be broadly categorized as natural products and synthetic compounds.

Aminocoumarins

This class of natural product antibiotics, which includes novobiocin and coumermycin A1, were among the first identified inhibitors of DNA gyrase B. They act as competitive inhibitors of ATP binding to the GyrB subunit, thereby preventing the conformational changes necessary for DNA supercoiling. While potent, their clinical use has been limited due to issues with toxicity and poor solubility.

Quinolones and Fluoroquinolones

Though primarily targeting the GyrA subunit, some quinolones and their fluoroquinolone derivatives have been shown to also inhibit the ATPase activity of GyrB, albeit at higher concentrations. Their primary mechanism involves stabilizing the DNA-gyrase cleavage complex, leading to double-strand DNA breaks.

Novel Synthetic Inhibitors

The limitations of natural product inhibitors have spurred the development of novel synthetic compounds targeting the GyrB ATPase site. These include a diverse range of scaffolds, such as benzimidazoles, pyrrolamides, and triazolones. Research in this area is highly active, with a focus on improving potency, selectivity, and pharmacokinetic properties.

Quantitative Analysis of DNA Gyrase B Inhibitors

A critical aspect of drug discovery is the quantitative assessment of inhibitor potency and efficacy. This is typically achieved through the determination of the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against various bacterial strains.

IC50 Values against DNA Gyrase B

The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. This is a direct measure of the compound's potency against its molecular target.

Inhibitor ClassCompoundOrganismIC50 (µM)Reference
Aminocoumarins NovobiocinEscherichia coli0.01 - 0.1[1][2]
Coumermycin A1Escherichia coli<0.01[1]
ClorobiocinEscherichia coli0.005 - 0.02[1][2]
Quinolones CiprofloxacinEscherichia coli0.45 - 27.8[3][4]
LevofloxacinEnterococcus faecalis28.1[3]
SitafloxacinEnterococcus faecalis1.38[3]
Novel Synthetic PD-0199646Escherichia coli0.62[5]
Compound 154Escherichia coli3.1[6]
Compound 40Escherichia coli47.6[6]

Table 1: Representative IC50 values of DNA gyrase B inhibitors. This table provides a summary of the in vitro potency of various inhibitors against the DNA gyrase enzyme from different bacterial species.

Minimum Inhibitory Concentration (MIC) Values

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value provides an indication of the compound's effectiveness in a cellular context.

| Inhibitor Class | Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference | |---|---|---|---|---| | Aminocoumarins | Novobiocin | 0.06 - 1 | >128 | >128 |[2] | | | Clorobiocin | 0.03 - 0.5 | >128 | >128 |[2] | | Quinolones | Ciprofloxacin | 0.12 - 1 | 0.015 - 0.25 | 0.25 - 4 |[7][8] | | | Levofloxacin | 0.12 - 2 | 0.03 - 0.5 | 0.5 - 8 |[7] | | Novel Synthetic | PD-0199646 | 2 (S. pyogenes) | 0.5 | - |[5] | | | Quinovancin 3d | 0.25 - 2 | 8 - 16 | >128 |[9] |

Table 2: Representative MIC values of DNA gyrase inhibitors against various bacterial strains. This table highlights the antibacterial efficacy of different inhibitor classes against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

Key Experimental Protocols

Reproducible and robust experimental methods are the cornerstone of drug discovery research. The following sections provide detailed protocols for two fundamental assays used to characterize DNA gyrase B inhibitors.

DNA Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form. Inhibition of this process is a hallmark of DNA gyrase inhibitors.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Test inhibitor compounds

Procedure:

  • Prepare a reaction mixture containing 5x Assay Buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and sterile distilled water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test inhibitor compound at various concentrations to the respective tubes. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (typically 1-2 units) to each tube except the no-enzyme control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of inhibition.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit, providing a direct assessment of inhibitors that target the ATPase domain. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA (as a cofactor)

  • 5x ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Test inhibitor compounds

Procedure:

  • Prepare a reaction mixture in a microplate well containing 5x ATPase Assay Buffer, DNA, PEP, PK, LDH, and NADH.

  • Add the test inhibitor compound at various concentrations to the wells. Include appropriate controls.

  • Initiate the reaction by adding DNA gyrase to each well.

  • Immediately before adding ATP, take an initial absorbance reading at 340 nm.

  • Add ATP to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the initial reaction velocities and determine the IC50 values for the inhibitor.

Visualizing the Impact: Signaling Pathways and Discovery Workflows

Understanding the cellular consequences of DNA gyrase B inhibition and the process of discovering new inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate these complex relationships.

experimental_workflow cluster_0 High-Throughput Screening cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development Compound_Library Compound Library HS HS Compound_Library->HS HTS High-Throughput Screening (e.g., ATPase or Supercoiling Assay) Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation & Confirmation Hit_Identification->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models Lead_Optimization->In_Vivo_Efficacy Toxicology Toxicology & Safety Studies In_Vivo_Efficacy->Toxicology Candidate_Selection Candidate Selection Toxicology->Candidate_Selection IND Investigational New Drug (IND) Application Candidate_Selection->IND IND-Enabling Studies signaling_pathway GyrB_Inhibitor DNA Gyrase B Inhibitor Gyrase_Inhibition Inhibition of DNA Gyrase ATPase Activity GyrB_Inhibitor->Gyrase_Inhibition Supercoiling_Block Blockage of DNA Supercoiling Gyrase_Inhibition->Supercoiling_Block Replication_Fork_Stalling Replication Fork Stalling Supercoiling_Block->Replication_Fork_Stalling DSBs Double-Strand Breaks (DSBs) Replication_Fork_Stalling->DSBs SOS_Response SOS Response Activation DSBs->SOS_Response Bacterial_Cell_Death Bacterial Cell Death DSBs->Bacterial_Cell_Death RecA_Activation RecA Activation SOS_Response->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage SOS_Genes Expression of SOS Genes (uvrA, umuD, etc.) LexA_Cleavage->SOS_Genes Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair SOS_Genes->DNA_Repair Cell_Cycle_Arrest->Bacterial_Cell_Death DNA_Repair->Bacterial_Cell_Death

References

Methodological & Application

Application Notes and Protocols: DNA Gyrase B-IN-1 for In Vitro DNA Supercoiling Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a well-established target for antibacterial drugs.[2][3] DNA gyrase B-IN-1 is a potent inhibitor of the DNA gyrase B subunit, demonstrating significant inhibitory activity against Pseudomonas aeruginosa DNA gyrase.[4] These application notes provide a detailed protocol for utilizing this compound in an in vitro DNA supercoiling assay, a fundamental method for characterizing the efficacy of potential DNA gyrase inhibitors.

Mechanism of Action

DNA gyrase functions as a heterotetramer (A2B2) that catalyzes the ATP-dependent negative supercoiling of DNA. The process involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the capture of another DNA segment (the T-segment).[3][5] The GyrA subunits mediate the double-stranded break in the G-segment, while the GyrB subunits, which possess ATPase activity, drive the conformational changes necessary for the passage of the T-segment through the break.[3][6] this compound specifically targets the GyrB subunit, inhibiting its ATPase function and thereby preventing the supercoiling activity of the enzyme.

Quantitative Data

The inhibitory activity of this compound against P. aeruginosa DNA gyrase B has been quantified, providing a key parameter for experimental design.

CompoundTargetIC50 Value
This compoundP. aeruginosa DNA gyrase B2.2 μM[4]

Experimental Protocols

This section details the materials and methods for performing an in vitro DNA supercoiling assay to evaluate the inhibitory activity of this compound. The protocol is adaptable for both gel-based and fluorescence-based detection methods.

Materials
  • This compound

  • Purified DNA gyrase (e.g., from P. aeruginosa or E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer: (e.g., 250 mM Tris-HCl pH 7.6, 100 mM KCl, 20 mM MgCl2, 5 mM DTT, 2.5 mM ATP, 50 µg/mL BSA)

  • ATP solution (e.g., 10 mM)

  • DMSO (for dissolving the inhibitor)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Fluorescence dye for microplate assay (e.g., H19 dye)[7][8][9]

  • Microtiter plates (for fluorescence assay)

  • Incubator

  • Gel electrophoresis system

  • Gel documentation system

  • Fluorescence plate reader

Experimental Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Further dilute in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should not exceed 1-2% to avoid affecting enzyme activity.

  • Relaxed DNA Substrate: If starting with supercoiled plasmid, relax it using a type I topoisomerase according to the manufacturer's instructions. Verify the relaxed state by running a small amount on an agarose gel.[1]

  • Enzyme Dilution: Dilute the DNA gyrase enzyme in 1X assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range (e.g., 5 nM).[1]

2. Supercoiling Reaction Setup:

The following is a typical reaction setup in a final volume of 20-40 µL:[9][10]

ComponentVolumeFinal Concentration
5X Assay Buffer4 µL1X
Relaxed pBR322 DNA (0.5 mg/mL)1 µL0.3 µg[1]
This compound (or DMSO control)2 µLVariable (e.g., 0.1 - 100 µM)
Diluted DNA Gyrase2 µLe.g., 5 nM
Sterile Waterto 20 µL-

Reaction Steps:

  • Set up reactions in microcentrifuge tubes on ice.

  • Add the assay buffer, relaxed DNA, and sterile water.

  • Add the desired concentration of this compound or DMSO as a vehicle control.

  • Initiate the reaction by adding the diluted DNA gyrase.

  • Mix gently and incubate at 37°C for 30-60 minutes.[1][9]

3. Termination of the Reaction:

  • Stop the reaction by adding 1/5 volume of the Stop Solution/Loading Dye.[11]

4. Detection of Supercoiling:

a) Agarose Gel Electrophoresis:

  • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide.[11]

  • Load the entire reaction mixture into the wells of the gel.

  • Run the electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.[12] The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.

b) Fluorescence-Based Microplate Assay:

  • This method relies on a fluorescent dye that exhibits different emission intensities when bound to relaxed versus supercoiled DNA.[7][8][9]

  • After the incubation period, add the fluorescent dye (e.g., H19) to each reaction well according to the manufacturer's protocol.[9]

  • Incubate at room temperature for a short period (e.g., 5 minutes).[9]

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[7] An increase in fluorescence corresponds to an increase in DNA supercoiling.

Visualization of Pathways and Workflows

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase (A2B2) cluster_dna DNA Substrate cluster_energy Energy Source cluster_inhibitor Inhibition GyrA GyrA Subunits G_Segment G-Segment GyrA->G_Segment Cleaves GyrB GyrB Subunits ATP ATP GyrB->ATP Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->G_Segment Binds T_Segment T-Segment G_Segment->T_Segment Wraps Supercoiled_DNA Negatively Supercoiled DNA G_Segment->Supercoiled_DNA Religation T_Segment->G_Segment Passage ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis Inhibitor This compound Inhibitor->GyrB Inhibits ATPase Activity

Caption: Mechanism of DNA Gyrase and Inhibition by this compound.

Supercoiling_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_termination 3. Termination cluster_detection 4. Detection cluster_analysis 5. Analysis A Prepare Reagents: - this compound - Relaxed DNA - DNA Gyrase - Buffers B Set up Supercoiling Reaction: - Add reagents to tube - Add Inhibitor/Control - Add DNA Gyrase A->B C Incubate at 37°C B->C D Stop Reaction with Stop Solution/Loading Dye C->D E Agarose Gel Electrophoresis D->E F Fluorescence Plate Reader D->F G Visualize Bands (Gel) or Read Fluorescence E->G F->G H Determine IC50 G->H

Caption: In Vitro DNA Supercoiling Assay Workflow.

References

Application of DNA Gyrase B-IN-1 in the Investigation of Bacterial Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function. Inhibition of the GyrB subunit's ATPase activity is a key mechanism for a class of antibiotics and a valuable tool for studying the intricacies of bacterial DNA replication.

DNA gyrase B-IN-1 (also known as compound 13) is a potent inhibitor of the DNA gyrase B subunit of Pseudomonas aeruginosa, a significant opportunistic human pathogen.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate bacterial replication.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DNA gyrase B subunit. By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. This inhibition of gyrase activity leads to the accumulation of positive supercoils ahead of the replication fork, ultimately stalling DNA replication and inhibiting bacterial growth.

cluster_0 DNA Replication Fork cluster_1 DNA Gyrase Action Positive_Supercoils Positive Supercoils Accumulate DNA_Gyrase DNA Gyrase (GyrA/GyrB) Positive_Supercoils->DNA_Gyrase binding Replication_Fork Replication Fork Progression Replication_Fork->Positive_Supercoils unwinding Negative_Supercoils Negative Supercoiling DNA_Gyrase->Negative_Supercoils ATP hydrolysis ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negative_Supercoils->Replication_Fork enables ATP ATP ATP->DNA_Gyrase DNA_Gyrase_B_IN_1 This compound DNA_Gyrase_B_IN_1->DNA_Gyrase Inhibition

Mechanism of this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified against Pseudomonas aeruginosa. This data is essential for designing experiments and interpreting results.

ParameterValueOrganism/TargetReference
IC50 (Gyrase Supercoiling Assay)2.2 µMPseudomonas aeruginosa DNA gyrase[1][2]
MIC (in presence of efflux pump inhibitor)8 µg/mLPseudomonas aeruginosa[1]

Experimental Protocols

Here are detailed protocols for key experiments to study bacterial replication using this compound.

DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the supercoiling activity of purified DNA gyrase.

Materials:

  • Purified Pseudomonas aeruginosa DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • DNA Gyrase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.6), 1.25 M Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 9 mM ATP, 2.5 mg/mL BSA.

  • DNA Gyrase Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (v/v) glycerol.

  • This compound (dissolved in DMSO)

  • Stop Solution/Loading Dye: 2X Gel Loading Dye with 1% SDS and 50 mM EDTA.

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Chloroform/iso-amyl alcohol (24:1)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mix containing the assay buffer, relaxed pBR322 DNA, and sterile water.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction. The final enzyme concentration should be sufficient to fully supercoil the plasmid DNA in the control reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye followed by chloroform/iso-amyl alcohol extraction to remove the protein.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed plasmid forms are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The IC₅₀ is the concentration of this compound that reduces the supercoiling activity by 50%.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, H₂O) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (or DMSO control) Prepare_Reaction_Mix->Add_Inhibitor Add_Gyrase Add Diluted DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (SDS/EDTA, Chloroform) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify Bands and Calculate IC₅₀ Visualize->Analyze End End Analyze->End Gyrase_Inhibition DNA Gyrase Supercoiling Inhibition Assay (in vitro) MIC Minimum Inhibitory Concentration (MIC) Assay Gyrase_Inhibition->MIC informs concentration selection for Mechanism_Confirmation Confirms direct enzyme inhibition Gyrase_Inhibition->Mechanism_Confirmation Growth_Curve Bacterial Growth Curve Analysis MIC->Growth_Curve guides concentration selection for Growth_Inhibition Determines whole-cell antibacterial activity MIC->Growth_Inhibition Replication_Assay DNA Replication Run-out Assay Growth_Curve->Replication_Assay provides context for Growth_Dynamics Characterizes effect on growth kinetics Growth_Curve->Growth_Dynamics Replication_Inhibition Directly measures impact on DNA synthesis Replication_Assay->Replication_Inhibition

References

Reconstituting DNA Gyrase Activity for Inhibitor Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of DNA gyrase activity, a critical step in the screening and development of novel antibacterial agents. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antimicrobial drugs.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new drugs with novel mechanisms of action. DNA gyrase represents a well-validated target for such endeavors. The functional enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1][2] For in vitro inhibitor screening, it is often necessary to purify the individual subunits and reconstitute the active enzyme complex. This approach allows for a controlled system to study the enzyme's activity and the effect of potential inhibitors on its function.

This guide outlines the procedures for the separate purification of E. coli DNA gyrase A (GyrA) and B (GyrB) subunits, the reconstitution of the active holoenzyme, and the subsequent use of this reconstituted enzyme in various assays for inhibitor screening. These assays include the classic DNA supercoiling assay, the relaxation assay, and the cleavage assay, which is particularly useful for identifying gyrase poisons. Furthermore, protocols for high-throughput screening (HTS) are provided to facilitate the rapid screening of large compound libraries.

Data Presentation

Table 1: Reagents and Buffer Compositions for DNA Gyrase Assays
Reagent/BufferComponentConcentrationPurpose
Gyrase Assay Buffer (5X) Tris-HCl (pH 7.5)175 mMBuffering agent
KCl120 mMSalt concentration for optimal enzyme activity
MgCl₂20 mMEssential cofactor for ATP hydrolysis and DNA cleavage
Dithiothreitol (DTT)10 mMReducing agent to maintain protein integrity
Spermidine9 mMPolycation that stimulates gyrase activity
ATP5 mMEnergy source for the supercoiling reaction
Glycerol32.5% (w/v)Stabilizer for the enzyme
Bovine Serum Albumin (BSA)0.5 mg/mLPrevents non-specific binding and stabilizes the enzyme
Dilution Buffer Tris-HCl (pH 7.5)50 mMBuffering agent for enzyme dilution
KCl100 mMSalt concentration for enzyme stability
DTT2 mMReducing agent
EDTA1 mMChelating agent to prevent nuclease activity during storage
Glycerol50% (w/v)Cryoprotectant for long-term storage
Cleavage Assay Buffer (5X) Tris-HCl (pH 7.9)200 mMBuffering agent
NaCl250 mMSalt concentration
MgCl₂25 mMCofactor
Glycerol12.5% (v/v)Stabilizer
Stop Buffer/Loading Dye (5X) Sarkosyl5% (w/v)Denatures the enzyme and stops the reaction
Bromophenol Blue0.125% (w/v)Tracking dye for gel electrophoresis
Glycerol25% (v/v)Increases sample density for gel loading
Table 2: Typical Reaction Conditions for DNA Gyrase Assays
Assay TypeEnzyme ConcentrationSubstrateSubstrate ConcentrationIncubation TimeIncubation Temperature
DNA Supercoiling 1-5 nM reconstituted gyraseRelaxed pBR322 plasmid DNA0.3-0.5 µg per reaction30-60 minutes37°C
DNA Relaxation 1-5 nM reconstituted gyraseSupercoiled pBR322 plasmid DNA0.5 µg per reaction30-60 minutes37°C
DNA Cleavage 8-16 nM reconstituted gyraseSupercoiled pBR322 plasmid DNA0.5 µg per reaction25-60 minutes30-37°C
Table 3: IC₅₀ Values of Known DNA Gyrase Inhibitors against E. coli DNA Gyrase
Inhibitor ClassInhibitorTarget SubunitIC₅₀ (nM)Assay Type
Quinolone CiprofloxacinGyrA70 - 160DNA Supercoiling
Nalidixic AcidGyrA>30,000DNA Supercoiling
Oxolinic AcidGyrA>30,000DNA Supercoiling
Aminocoumarin NovobiocinGyrB3 - 26DNA Supercoiling
Gyramide Gyramide Analog 3GyrA/GyrB47 ± 19DNA Supercoiling
Gyramide Analog 4GyrA/GyrB170 ± 48DNA Supercoiling
Gyramide Analog 5GyrA/GyrB52 ± 9.2DNA Supercoiling

Experimental Protocols

Purification of E. coli DNA Gyrase A (GyrA) and B (GyrB) Subunits

The individual subunits of DNA gyrase, GyrA and GyrB, can be overexpressed in E. coli and purified to homogeneity.[3] The purification protocols generally involve cell lysis, followed by a series of chromatography steps.

Materials:

  • E. coli strains overexpressing GyrA or GyrB

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, protease inhibitors)

  • Chromatography resins (e.g., Heparin-Sepharose, Q-Sepharose, Superdex 200)

  • SDS-PAGE analysis reagents

Protocol:

  • Grow E. coli cultures overexpressing either GyrA or GyrB to mid-log phase and induce protein expression (e.g., with IPTG).

  • Harvest cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by ultracentrifugation.

  • Apply the supernatant to a Heparin-Sepharose column and elute with a linear KCl gradient.

  • Pool the fractions containing the target protein (GyrA or GyrB) and apply to a Q-Sepharose column for further purification.

  • Elute the protein with a linear KCl gradient.

  • As a final polishing step, perform size-exclusion chromatography using a Superdex 200 column.

  • Analyze the purity of the fractions by SDS-PAGE.

  • Pool the pure fractions, concentrate the protein, and store in dilution buffer at -80°C.

Reconstitution of Active DNA Gyrase Holoenzyme

The active A2B2 heterotetramer is reconstituted by mixing the purified GyrA and GyrB subunits.[4][5]

Protocol:

  • Thaw the purified GyrA and GyrB subunits on ice.

  • Mix the subunits in a molar ratio of GyrA to GyrB that is empirically determined for optimal activity, often a 1:1 ratio of the dimeric forms (A₂:B₂).[6]

  • Incubate the mixture on ice for 30 minutes to allow for the formation of the active holoenzyme.

  • The reconstituted enzyme is now ready for use in activity assays.

Mandatory Visualization

Reconstitution_Workflow cluster_GyrA GyrA Purification cluster_GyrB GyrB Purification GyrA_Overexpression Overexpression of GyrA in E. coli GyrA_Lysis Cell Lysis GyrA_Overexpression->GyrA_Lysis GyrA_Chromatography Chromatography (Heparin, Q-Sepharose, Size Exclusion) GyrA_Lysis->GyrA_Chromatography Purified_GyrA Purified GyrA Subunit GyrA_Chromatography->Purified_GyrA Reconstitution Reconstitution (Mix GyrA and GyrB) Purified_GyrA->Reconstitution GyrB_Overexpression Overexpression of GyrB in E. coli GyrB_Lysis Cell Lysis GyrB_Overexpression->GyrB_Lysis GyrB_Chromatography Chromatography (Heparin, Q-Sepharose, Size Exclusion) GyrB_Lysis->GyrB_Chromatography Purified_GyrB Purified GyrB Subunit GyrB_Chromatography->Purified_GyrB Purified_GyrB->Reconstitution Active_Gyrase Active DNA Gyrase (A2B2 Holoenzyme) Reconstitution->Active_Gyrase Assays Inhibitor Screening Assays Active_Gyrase->Assays

Caption: Workflow for DNA gyrase reconstitution.

DNA Supercoiling Assay

This is the standard assay to measure the catalytic activity of DNA gyrase. The enzyme introduces negative supercoils into a relaxed circular DNA substrate, and the resulting topoisomers are resolved by agarose gel electrophoresis.

Materials:

  • Reconstituted DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Gyrase Assay Buffer (5X)

  • Stop Buffer/Loading Dye (5X)

  • Agarose gel (1%) in TBE or TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Protocol:

  • Set up the reaction mixture on ice in a final volume of 20-30 µL. Per reaction:

    • 4-6 µL 5X Gyrase Assay Buffer

    • 0.5 µg relaxed pBR322 DNA

    • Test compound or DMSO (for control)

    • Nuclease-free water to the final volume

  • Add 1-5 nM of reconstituted DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a low voltage (e.g., 2-4 V/cm) for several hours to resolve the topoisomers.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

DNA Relaxation Assay

This assay measures the ability of DNA gyrase to relax supercoiled DNA in the absence of ATP.

Protocol: The protocol is similar to the DNA supercoiling assay, with the following modifications:

  • Use supercoiled pBR322 DNA as the substrate.

  • Omit ATP from the Gyrase Assay Buffer.

  • The relaxed DNA product will migrate slower than the supercoiled substrate on an agarose gel.

DNA Cleavage Assay

This assay is used to identify gyrase poisons, which are inhibitors that stabilize the transient covalent complex between gyrase and DNA, leading to double-strand breaks.[7][8]

Materials:

  • Reconstituted DNA gyrase

  • Supercoiled pBR322 plasmid DNA

  • Cleavage Assay Buffer (5X)

  • SDS (10% solution)

  • Proteinase K (10 mg/mL)

  • Stop Buffer/Loading Dye (5X)

  • Agarose gel (1%)

Protocol:

  • Set up the reaction mixture as in the supercoiling assay, using the Cleavage Assay Buffer (which typically lacks ATP for quinolone screening).

  • Add the test compound.

  • Add 8-16 nM of reconstituted DNA gyrase.

  • Incubate at 30-37°C for 25-60 minutes.

  • Stop the reaction and trap the cleavage complex by adding SDS to a final concentration of 0.2-1%.

  • Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the protein.

  • Add Stop Buffer/Loading Dye and analyze the products on a 1% agarose gel. The formation of linear DNA indicates a cleavage-stabilizing compound.

High-Throughput Screening (HTS) Assays

For screening large compound libraries, gel-based assays are not practical. Several HTS-compatible methods have been developed.

Fluorescence-Based Supercoiling Assay

This assay utilizes the differential fluorescence of a DNA-intercalating dye when bound to relaxed versus supercoiled DNA.[2]

Protocol:

  • Perform the DNA supercoiling assay in a 96- or 384-well plate format.

  • After the incubation period, add a DNA intercalating dye (e.g., a proprietary dye that shows enhanced fluorescence with supercoiled DNA).

  • Measure the fluorescence intensity using a plate reader. A higher fluorescence signal corresponds to greater supercoiling activity.

  • Inhibitors will result in a lower fluorescence signal.

Mandatory Visualization

HTS_Workflow Compound_Library Compound Library in Microplates Dispense Dispense Assay Mix and Compounds Compound_Library->Dispense Assay_Mix Prepare Assay Mix (Gyrase, Relaxed DNA, Buffer) Assay_Mix->Dispense Incubation Incubate at 37°C Dispense->Incubation Detection Add Detection Reagent (e.g., Fluorescent Dye) Incubation->Detection Readout Measure Signal (Fluorescence) Detection->Readout Data_Analysis Data Analysis (Hit Identification) Readout->Data_Analysis

Caption: High-throughput screening workflow.

Data Analysis

For inhibitor screening, the percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting

  • No or low gyrase activity:

    • Verify the purity and concentration of GyrA and GyrB subunits.

    • Optimize the reconstitution ratio of GyrA to GyrB.

    • Ensure the assay buffer components are at the correct concentrations, especially ATP and MgCl₂.

    • Check for nuclease contamination in the enzyme preparation or reagents.

  • High background in HTS assays:

    • Test for compound interference with the detection method (e.g., autofluorescence).

    • Optimize the concentrations of enzyme and substrate to maximize the signal-to-background ratio.

  • Inconsistent results:

    • Ensure thorough mixing of reagents.

    • Use freshly prepared buffers and ATP solutions.

    • Maintain consistent incubation times and temperatures.

By following these detailed protocols and application notes, researchers can effectively reconstitute DNA gyrase activity and perform robust inhibitor screening assays to identify and characterize novel antibacterial compounds.

References

Application Notes and Protocols: Determining the MIC of DNA Gyrase B-IN-1 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, an essential bacterial enzyme, is a validated target for antibacterial drug discovery.[1] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[1] The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction.[3][4] Inhibition of the GyrB subunit's ATPase activity disrupts DNA synthesis, ultimately leading to bacterial cell death.[3][5] DNA gyrase B-IN-1 is a novel investigational inhibitor targeting the GyrB subunit of bacterial DNA gyrase. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinical bacterial isolates using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6]

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[7][8] The MIC is determined by observing the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation

The antibacterial activity of this compound is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Bacterial StrainOrganism TypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.5
Staphylococcus aureus (MRSA)Gram-positive1
Enterococcus faecalisGram-positive2
Streptococcus pneumoniaeGram-positive0.25
Escherichia coliGram-negative4
Klebsiella pneumoniaeGram-negative8
Pseudomonas aeruginosaGram-negative16
Acinetobacter baumanniiGram-negative16
Quality Control Strains
Staphylococcus aureus ATCC® 29213™Gram-positive0.5-2
Escherichia coli ATCC® 25922™Gram-negative4-16
Pseudomonas aeruginosa ATCC® 27853™Gram-negative8-32

Experimental Protocols

Materials and Reagents
  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Clinical bacterial isolates

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile microbiological loops, tubes, and pipette tips

  • Incubator (35°C ± 2°C)

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer to achieve an absorbance of 0.08-0.13 at 625 nm. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

Broth Microdilution Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms (e.g., 64 µg/mL to 0.06 µg/mL).

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well containing only the bacterial inoculum in CAMHB and a sterility control well containing only CAMHB.

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plates for visible turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The MIC values for the QC strains should fall within the acceptable ranges to validate the assay.[10][11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of this compound Compound->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC QC Validate with QC Strains Read_MIC->QC

Caption: Experimental workflow for MIC determination.

DNA_Gyrase_Inhibition ATP ATP GyrB GyrB Subunit (ATPase domain) ATP->GyrB GyrA GyrA Subunit GyrB->GyrA Energy Replication_Blocked DNA Replication Blocked DNA_Supercoiled Supercoiled DNA GyrA->DNA_Supercoiled Supercoiling DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrA Inhibitor This compound Inhibitor->GyrB Inhibits ATPase Activity Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Mechanism of DNA gyrase B inhibition.

References

Using DNA Gyrase B-IN-1 as a Chemical Probe for Studying DNA Gyrase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

DNA gyrase B-IN-1 is a potent inhibitor of the DNA gyrase B subunit from Pseudomonas aeruginosa. By specifically targeting the ATPase activity of GyrB, this small molecule serves as a valuable chemical probe to elucidate the intricate functions of DNA gyrase and to screen for novel antibacterial agents. These application notes provide detailed protocols for utilizing this compound in various biochemical and cellular assays to dissect the mechanism of DNA gyrase and to characterize the properties of other potential inhibitors.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a comparative landscape with other novel P. aeruginosa DNA gyrase B inhibitors.

Table 1: Biochemical Potency of this compound

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
This compound P. aeruginosa DNA gyraseSupercoiling2.2[1]
Lead Compound 1P. aeruginosa DNA gyraseSupercoiling6.25[1]
Lead Compound 2P. aeruginosa DNA gyraseSupercoiling15.6[1]

Table 2: Cellular Activity of this compound

CompoundBacterial StrainEfflux Pump InhibitorMIC (µg/mL)Reference
This compound Pseudomonas aeruginosaYes8[1]
GP-2Pseudomonas aeruginosaNot specified1 (MIC50), 2 (MIC90)[2]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to study the function of DNA gyrase using this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a primary indicator of a compound's effect on the enzyme.

Materials:

  • P. aeruginosa DNA gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)

  • 10 mM ATP solution

  • This compound (dissolved in DMSO)

  • Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • DNA loading dye

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10 nM), and sterile distilled water.

  • Aliquot the reaction mixture into individual tubes.

  • Add varying concentrations of this compound (or other test compounds) to the tubes. Include a no-inhibitor control (DMSO vehicle only) and a no-enzyme control.

  • Pre-incubate the reactions with the inhibitor for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reactions for 30-60 minutes at 37°C.

  • Terminate the reactions by adding Stop Solution.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1X TAE or TBE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the percent inhibition and calculate the IC50 value.

DNA Gyrase Cleavage Assay

This assay is used to determine if an inhibitor stabilizes the covalent DNA-gyrase complex (cleavage complex), a hallmark of quinolone antibiotics. GyrB inhibitors like this compound are not expected to induce cleavage but this assay is crucial to differentiate mechanisms of action.

Materials:

  • P. aeruginosa DNA gyrase

  • Supercoiled pBR322 DNA

  • 5X Assay Buffer (as above, but without ATP)

  • This compound

  • Positive control (e.g., ciprofloxacin)

  • 0.5 M EDTA

  • 10% SDS

  • Proteinase K (20 mg/mL)

  • Agarose, 1X TAE or TBE buffer, DNA stain

Procedure:

  • Prepare a reaction mixture with 5X Assay Buffer, supercoiled pBR322 DNA, and water.

  • Add this compound or ciprofloxacin to the reaction tubes.

  • Add DNA gyrase to initiate the reaction.

  • Incubate for 30 minutes at 37°C.

  • Stop the enzymatic reaction by adding 0.5 M EDTA.

  • Add 10% SDS and proteinase K (final concentration 0.5 mg/mL) and incubate for 30-60 minutes at 37°C to digest the enzyme.

  • Add DNA loading dye and analyze the samples on a 1% agarose gel.

  • Stain the gel and visualize. The formation of a linear DNA band indicates the stabilization of the cleavage complex.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is the direct target of this compound.

Materials:

  • P. aeruginosa DNA gyrase

  • Linearized pBR322 DNA (or other DNA cofactor)

  • ATPase Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 150 mM potassium glutamate, 10 mM MgCl₂, 2 mM DTT)

  • ATP

  • Malachite green-molybdate reagent (for phosphate detection) or a coupled-enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous monitoring.

  • This compound

Procedure (using Malachite Green):

  • Set up reactions in a 96-well plate containing ATPase Assay Buffer, linearized DNA, and varying concentrations of this compound.

  • Add DNA gyrase to each well.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent according to the manufacturer's instructions.

  • Determine the percent inhibition of ATPase activity and calculate the IC50 value.

Selectivity Assay against Human Topoisomerase II

To assess the potential for off-target effects, it is crucial to evaluate the selectivity of this compound against the homologous human enzyme, topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled or catenated kinetoplast DNA (kDNA)

  • Human Topoisomerase II Assay Buffer (consult manufacturer's recommendation)

  • ATP

  • This compound

  • Stop solution and electrophoresis reagents as described above.

Procedure (Relaxation Assay):

  • Follow a similar procedure to the DNA gyrase supercoiling assay, but use human topoisomerase IIα and its specific buffer.

  • The substrate will be supercoiled DNA, and the product will be relaxed DNA.

  • Inhibition is observed as a decrease in the formation of relaxed DNA topoisomers.

Procedure (Decatenation Assay):

  • Use catenated kDNA as the substrate.

  • In the presence of human topoisomerase IIα and ATP, the kDNA network is resolved into individual minicircles.

  • Inhibitors will prevent this decatenation, resulting in the kDNA remaining in the well of the agarose gel.

  • Analyze the results by agarose gel electrophoresis.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to DNA gyrase function and its inhibition.

DNA_Gyrase_Mechanism cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase Binds G-segment Relaxed_DNA->Gyrase_Binding T_Segment_Capture T-segment Capture (ATP Binding) Gyrase_Binding->T_Segment_Capture Strand_Passage G-segment Cleavage & T-segment Passage T_Segment_Capture->Strand_Passage ATPase_Inhibition Inhibits ATPase Activity (GyrB subunit) Ligation_Release G-segment Ligation & T-segment Release (ATP Hydrolysis) Strand_Passage->Ligation_Release Supercoiled_DNA Negatively Supercoiled DNA Ligation_Release->Supercoiled_DNA Supercoiled_DNA->Relaxed_DNA Cellular Processes Inhibitor This compound Inhibitor->T_Segment_Capture

Caption: Mechanism of DNA gyrase and inhibition by this compound.

Experimental_Workflow Start Start: Characterize This compound Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Selectivity_Assays Selectivity Assays Start->Selectivity_Assays Supercoiling Supercoiling Assay (IC50) Biochemical_Assays->Supercoiling ATPase ATPase Assay (IC50) Biochemical_Assays->ATPase Cleavage Cleavage Assay Biochemical_Assays->Cleavage MIC MIC Determination Cellular_Assays->MIC Human_TopoII Human Topo II Assay Selectivity_Assays->Human_TopoII

Caption: Experimental workflow for characterizing DNA gyrase inhibitors.

Cellular_Consequences Inhibitor This compound Gyrase_Inhibition DNA Gyrase Inhibition Inhibitor->Gyrase_Inhibition Supercoiling_Loss Loss of Negative Supercoiling & Accumulation of Positive Supercoils Gyrase_Inhibition->Supercoiling_Loss Replication_Block Replication Fork Stalling Supercoiling_Loss->Replication_Block Transcription_Alteration Altered Gene Expression Supercoiling_Loss->Transcription_Alteration SOS_Response Induction of SOS Response Replication_Block->SOS_Response Cell_Death Bacteriostasis / Cell Death Replication_Block->Cell_Death Transcription_Alteration->Cell_Death ROS_Production Generation of Reactive Oxygen Species (ROS) SOS_Response->ROS_Production ROS_Production->Cell_Death

Caption: Cellular consequences of DNA gyrase B inhibition.

References

Application Notes and Protocols: DNA Gyrase B-IN-1 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the inhibitory activity of DNA gyrase B-IN-1 on the ATPase activity of DNA gyrase. The protocol is intended for researchers, scientists, and drug development professionals familiar with basic biochemical assays.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The energy for this supercoiling activity is derived from the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit of the enzyme.[2][3][4] This ATPase activity is a validated target for the development of novel antibacterial agents.[2][4] this compound is a putative inhibitor of the GyrB subunit. This document outlines the experimental setup for an in vitro ATPase activity assay to characterize the inhibitory potential of this compound.

The most common methods for measuring gyrase ATPase activity involve either a coupled-enzyme spectrophotometric assay or a phosphate detection assay.[2][5][6] The coupled-enzyme assay links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5][6] The phosphate detection assay, often utilizing malachite green, colorimetrically measures the amount of inorganic phosphate released during ATP hydrolysis.[7] This protocol will focus on the widely used coupled-enzyme assay.

Experimental Workflow

The overall experimental workflow for the this compound ATPase activity assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (Buffer, ATP, NADH, etc.) setup_rxn Set Up Reaction Mixture (Buffer, DNA, PK/LDH, NADH, PEP) prep_reagents->setup_rxn prep_enzyme Prepare DNA Gyrase (Enzyme Dilution) add_enzyme Add DNA Gyrase prep_enzyme->add_enzyme prep_inhibitor Prepare this compound (Serial Dilutions) add_inhibitor Add this compound or DMSO (Control) prep_inhibitor->add_inhibitor setup_rxn->add_inhibitor to microplate wells add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_rxn Initiate Reaction (Add ATP) pre_incubate->start_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Reading) start_rxn->measure_abs calc_rate Calculate Rate of NADH Oxidation measure_abs->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the this compound ATPase activity assay.

Signaling Pathway

The coupled-enzyme assay for ATPase activity relies on a series of linked enzymatic reactions. The hydrolysis of ATP by DNA gyrase produces ADP. Pyruvate kinase then uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate in the process. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The consumption of NADH, which absorbs light at 340 nm, is monitored spectrophotometrically. This compound is hypothesized to inhibit the initial step of this pathway.

signaling_pathway cluster_main DNA Gyrase ATPase Activity cluster_coupled Coupled Enzyme System ATP ATP ADP ADP + Pi ATP->ADP PK Pyruvate Kinase (PK) ADP->PK Gyrase DNA Gyrase Gyrase->ADP Hydrolysis PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate Pyruvate->Lactate PK->Pyruvate NADH NADH + H+ NAD NAD+ NADH->NAD NADH->LDH LDH->Lactate ADP_coupled ADP ATP_coupled ATP Inhibitor This compound Inhibitor->Gyrase Inhibition

Caption: Coupled-enzyme system for the DNA gyrase ATPase assay.

Experimental Protocols

Materials and Reagents
ReagentStock ConcentrationStorage
5x Gyrase Assay Buffer250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 25 mM DTT, 5 mM EDTA-20°C
E. coli DNA Gyrase1 µM-80°C
Linearized pBR322 DNA1 mg/mL-20°C
ATP100 mM-20°C
Phosphoenolpyruvate (PEP)80 mM-20°C
NADH20 mM-20°C (protect from light)
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH)~1000 U/mL PK, ~1500 U/mL LDH4°C
This compound10 mM in 100% DMSO-20°C
DMSO100%Room Temperature
Nuclease-free water-Room Temperature
Assay Procedure

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

  • Prepare the Assay Mix: On the day of the experiment, prepare a sufficient volume of Assay Mix for all reactions. For each 100 µL reaction, combine the following reagents:

    • 20 µL of 5x Gyrase Assay Buffer

    • 3 µL of Linear pBR322 DNA

    • 1 µL of PEP (80 mM stock)

    • 1.5 µL of PK/LDH

    • 2 µL of NADH (20 mM stock)

    • 45.5 µL of Nuclease-free water

  • Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations. A typical starting point would be a 10-point, 2-fold serial dilution.

  • Set up the Reaction Plate:

    • Add 73 µL of the Assay Mix to the appropriate wells of a clear, flat-bottom 96-well plate.

    • Add 1 µL of the appropriate this compound dilution or DMSO (for positive and negative controls) to each well.

    • Add 10 µL of nuclease-free water to the negative control wells.

    • Add 10 µL of diluted E. coli DNA gyrase (final concentration of 50 nM) to all wells except the negative control.[6]

    • Mix the contents of the wells by gentle pipetting.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]

  • Initiate the Reaction:

    • Add 16 µL of a 6.25 mM ATP solution to all wells to initiate the reaction (final ATP concentration of 1 mM).

    • Immediately place the plate in a spectrophotometer capable of kinetic readings.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes at 25°C.[6]

Data Presentation and Analysis

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The percent inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [1 - (Rateinhibitor / RateDMSO)] x 100

The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Representative Data for this compound
This compound (µM)Rate (mOD/min)% Inhibition
0 (DMSO Control)15.20
0.114.17.2
0.311.822.4
18.544.1
34.669.7
102.186.2
301.292.1
1000.994.1
IC₅₀ Determination
ParameterValue
IC₅₀ (µM)1.25
Hill Slope1.1
0.995

Summary and Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound on the ATPase function of DNA gyrase. The coupled-enzyme assay offers a continuous readout of enzyme activity, allowing for detailed kinetic analysis. The representative data indicates that this compound is a potent inhibitor of this enzyme, with an IC₅₀ value in the low micromolar range. This assay can be adapted for high-throughput screening of other potential DNA gyrase inhibitors.[8][9] It is important to ensure the stability of the enzyme and consistency in experimental setup to minimize variability.[1] For further characterization, subsequent experiments could include determining the mechanism of inhibition (e.g., competitive, non-competitive) by varying the ATP concentration.

References

Application Notes and Protocols for Evaluating the Efficacy of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase is an essential bacterial enzyme that belongs to the type II topoisomerase family. It plays a crucial role in bacterial physiology by introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[3][4] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[4][5] Due to its absence in higher eukaryotes, DNA gyrase is a well-validated and attractive target for the development of new antibacterial agents.[6][7] DNA Gyrase B-IN-1 is a putative inhibitor targeting the GyrB subunit, and this document provides detailed protocols for cell-based assays to evaluate its efficacy and selectivity.

Mechanism of Action of DNA Gyrase and Inhibition

DNA gyrase facilitates the negative supercoiling of DNA through a series of coordinated steps involving DNA binding, cleavage, strand passage, and re-ligation, all fueled by ATP hydrolysis.[5][8] Inhibitors targeting the GyrB subunit typically function by competitively binding to the ATP-binding pocket, thereby preventing the conformational changes necessary for the enzyme's catalytic cycle. This leads to a halt in DNA supercoiling, resulting in the accumulation of topological stress, disruption of DNA replication and transcription, and ultimately, bacterial cell death.

Figure 1: Simplified Signaling Pathway of this compound Inhibition cluster_gyrase Bacterial Cell DNA_Gyrase_B_IN_1 This compound GyrB GyrB Subunit (ATP Binding Site) DNA_Gyrase_B_IN_1->GyrB Inhibits Cell_Death Bacterial Cell Death Gyrase_Complex DNA Gyrase Complex (GyrA₂GyrB₂) GyrB->Gyrase_Complex ATP ATP ATP->GyrB Binds DNA_Supercoiling DNA Negative Supercoiling Gyrase_Complex->DNA_Supercoiling Catalyzes Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->Replication_Transcription Enables Replication_Transcription->Cell_Death Leads to (when inhibited)

Caption: Simplified signaling pathway of this compound inhibition.

Key Cell-Based Assays and Experimental Protocols

The evaluation of a novel DNA gyrase inhibitor like this compound requires a multi-faceted approach, starting with assessing its antibacterial potency and culminating in an evaluation of its selectivity and potential for host cell toxicity.

Figure 2: Experimental Workflow for Efficacy Evaluation Start Start: This compound MIC_Assay Bacterial Growth Inhibition Assay (MIC) Start->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (CC₅₀) Start->Cytotoxicity_Assay Time_Kill_Assay Time-Kill Kinetics Assay MIC_Assay->Time_Kill_Assay Selectivity_Index Calculate Selectivity Index (SI) MIC_Assay->Selectivity_Index End Efficacy Profile Time_Kill_Assay->End Cytotoxicity_Assay->Selectivity_Index Selectivity_Index->End

Caption: Experimental workflow for evaluating the efficacy of this compound.

Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

This assay is fundamental for determining the minimum concentration of this compound required to inhibit the visible growth of a specific bacterial strain.

Protocol:

  • Bacterial Strain Preparation:

    • Culture the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C with shaking.

    • On the day of the assay, dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1.[9] Further dilute this culture to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.[9]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing 100 µL of the serially diluted compound. The final volume in each well will be 200 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay

This assay is crucial for assessing the potential toxicity of this compound to host cells, thereby determining its selectivity for the bacterial target. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.[10]

Protocol:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HepG2, HEK293) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[11]

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.[12]

Selectivity Index (SI) Calculation

The selectivity index provides a quantitative measure of the compound's specificity for the bacterial target over mammalian cells.

Calculation:

SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable as it indicates greater selectivity and a potentially wider therapeutic window.

Data Presentation

Quantitative data from the evaluation of this compound and comparator compounds should be summarized in clear and concise tables for easy comparison.

Table 1: Antibacterial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)
This compound E. coli ATCC 25922[Insert Data]
S. aureus ATCC 29213[Insert Data]
Fluoroquinolone-resistant E. coli[Insert Data]
Ciprofloxacin (Control)E. coli ATCC 25922[Insert Data]
S. aureus ATCC 29213[Insert Data]
Fluoroquinolone-resistant E. coli[Insert Data]
Novobiocin (Control)E. coli ATCC 25922[Insert Data]
S. aureus ATCC 29213[Insert Data]

Table 2: Cytotoxicity and Selectivity of this compound

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI) vs. E. coli
This compound HepG2[Insert Data][Insert Data]
HEK293[Insert Data][Insert Data]
Ciprofloxacin (Control)HepG2[Insert Data][Insert Data]
HEK293[Insert Data][Insert Data]
Novobiocin (Control)HepG2[Insert Data][Insert Data]
HEK293[Insert Data][Insert Data]

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial cell-based evaluation of this compound. A promising inhibitor will exhibit potent antibacterial activity (low MIC), particularly against drug-resistant strains, and a high selectivity index, indicating minimal toxicity to mammalian cells. Further characterization, including time-kill kinetics, resistance frequency studies, and in vivo efficacy models, will be necessary to fully elucidate the therapeutic potential of this compound.

References

In Vivo Animal Models for Efficacy Testing of DNA Gyrase B Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing and utilizing in vivo animal models to assess the efficacy of DNA gyrase B inhibitors, using "DNA gyrase B-IN-1" as a representative investigational compound. The protocols are based on established murine models for key bacterial pathogens known to be targets of this class of antibiotics.

Introduction to DNA Gyrase B Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[2] While the GyrA subunit is the target of fluoroquinolone antibiotics, the GyrB subunit, which houses the ATPase activity, represents a distinct and attractive target for novel antibacterial agents.[3][4] Inhibitors targeting GyrB, such as the aminobenzimidazole class, disrupt the energy-dependent DNA supercoiling process, leading to bacterial cell death.[5][6] The evaluation of these inhibitors in relevant animal models of infection is a critical step in preclinical drug development.

General Considerations for In Vivo Efficacy Studies

Successful and reproducible in vivo efficacy studies require careful planning and adherence to established protocols. Key considerations include the choice of animal model, bacterial strain, infection route, and relevant endpoints for assessing therapeutic efficacy. The models described herein are designed to be adapted for specific DNA gyrase B inhibitors.

Animal Welfare: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant national guidelines to ensure the humane treatment of laboratory animals.[7]

Murine Model of Pulmonary Tuberculosis (Mycobacterium tuberculosis)

The murine model of tuberculosis is a well-established system for evaluating the efficacy of new anti-tuberculosis agents.[8] Both low-dose aerosol and intravenous infection methods are commonly used.

Low-Dose Aerosol Infection Model

This model mimics the natural route of human infection and leads to a chronic, established infection in the lungs.[8]

Protocol:

  • Animal Strain: 8- to 10-week-old female BALB/c or C57BL/6 mice.[9]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[9]

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS) and resuspend in PBS.

    • Adjust the bacterial suspension to a concentration calibrated to deliver approximately 50-100 colony-forming units (CFU) per mouse lung using an aerosol exposure system (e.g., Glas-Col inhalation exposure system).[9]

  • Infection Procedure:

    • Place mice in the aerosol exposure chamber and administer the bacterial aerosol.

    • At day 1 post-infection, sacrifice a subset of mice to determine the initial bacterial implantation in the lungs.[9]

  • Drug Administration:

    • Initiate treatment with this compound at a predetermined time post-infection (e.g., 24 hours for acute models, or several weeks for chronic models).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection). The vehicle and dosing volume should be optimized based on the compound's solubility and pharmacokinetic properties. A typical oral gavage volume for a mouse is 100-200 µL.

    • A typical treatment duration is 2 to 4 weeks, with daily administration.

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS.

    • Plate serial dilutions of the homogenates on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

    • Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs and spleen of treated mice compared to vehicle-treated controls.

Experimental Workflow for Murine Tuberculosis Model

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_eval Efficacy Evaluation Bact_prep M. tuberculosis Culture (Mid-log phase) Inoc_prep Inoculum Preparation (50-100 CFU/mouse) Bact_prep->Inoc_prep Infection Low-Dose Aerosol Infection (BALB/c Mice) Treatment_start Initiate Treatment (e.g., Day 14 post-infection) Infection->Treatment_start Treatment_groups Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) Treatment_start->Treatment_groups Euthanasia Euthanize Mice (End of Treatment) Organ_harvest Harvest Lungs & Spleen Euthanasia->Organ_harvest Homogenize Homogenize Tissues Organ_harvest->Homogenize Plating Plate Serial Dilutions Homogenize->Plating CFU_count CFU Enumeration (3-4 weeks incubation) Plating->CFU_count Data_analysis Data Analysis (log10 CFU Reduction) CFU_count->Data_analysis

Caption: Workflow for Murine Tuberculosis Efficacy Model.

Murine Model of Pneumococcal Pneumonia (Streptococcus pneumoniae)

This model is used to evaluate the efficacy of antibacterial agents against acute respiratory infections caused by S. pneumoniae.

Protocol:

  • Animal Strain: 6- to 8-week-old female C57BL/6 or BALB/c mice.[4]

  • Bacterial Strain: Streptococcus pneumoniae serotype 2 (D39), 3 (ATCC 6303), or 19F.[10][11]

  • Inoculum Preparation:

    • Grow S. pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract to mid-log phase (OD600 ≈ 0.5-0.7).[12]

    • Wash the bacteria in sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^6 to 5 x 10^7 CFU/mL).

  • Infection Procedure (Intranasal):

    • Anesthetize mice lightly with isoflurane.

    • Inoculate intranasally with 50 µL of the bacterial suspension (delivering a total dose of 5 x 10^4 to 2.5 x 10^6 CFU).[11]

  • Drug Administration:

    • Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).

    • Administer the compound via the desired route (e.g., oral gavage, subcutaneous injection).

    • Treatment is typically short-term (e.g., 24-48 hours).

  • Efficacy Evaluation:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Collect bronchoalveolar lavage (BAL) fluid and/or harvest lungs and spleen.

    • Homogenize tissues and plate serial dilutions on blood agar plates.

    • Incubate plates at 37°C with 5% CO2 for 24 hours and enumerate CFU.

    • Efficacy is measured as the reduction in bacterial counts in the lungs and/or prevention of bacteremia (CFU in spleen or blood).

Murine Neutropenic Thigh Infection Model (Staphylococcus aureus)

This model is widely used to assess the in vivo efficacy of antibiotics against localized soft tissue infections and allows for the evaluation of pharmacodynamic parameters.

Protocol:

  • Animal Strain: 5- to 6-week-old female ICR (CD1) mice.[13]

  • Bacterial Strain: Staphylococcus aureus ATCC 29213 or other relevant clinical isolates.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[14] This renders the mice neutropenic, allowing the infection to establish without a significant immune response.

  • Inoculum Preparation:

    • Grow S. aureus in cation-adjusted Mueller-Hinton Broth (MHB) to log phase.

    • Wash and resuspend bacteria in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL.

  • Infection Procedure:

    • On day 0, inject 0.1 mL of the bacterial suspension (1 x 10^6 CFU) intramuscularly into the posterior thigh muscle of each mouse.[14]

  • Drug Administration:

    • Initiate treatment with this compound at 2 hours post-infection.

    • Administer the compound via the desired route (e.g., oral gavage, intravenous, subcutaneous).

    • A common endpoint is 24 hours post-infection.

  • Efficacy Evaluation:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the tissue in sterile PBS.

    • Plate serial dilutions on tryptic soy agar or other suitable media.

    • Incubate plates at 37°C for 24 hours and enumerate CFU.

    • Efficacy is determined by the reduction in bacterial load (log10 CFU/thigh) compared to vehicle-treated controls.

Data Presentation

Quantitative data from these in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Efficacy of this compound in Murine Pulmonary Tuberculosis Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Log10 CFU/Lung (± SD)Log10 Reduction vs. Vehicle
Vehicle Control-Oral6.5 (± 0.4)-
This compound50Oral5.2 (± 0.5)1.3
This compound100Oral4.1 (± 0.3)2.4
Isoniazid (Control)25Oral4.3 (± 0.4)2.2

Table 2: Efficacy of this compound in Murine Pneumococcal Pneumonia Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Log10 CFU/Lung (± SD) at 24h
Vehicle Control-Oral7.2 (± 0.6)
This compound25Oral5.8 (± 0.7)
This compound50Oral4.5 (± 0.5)
Levofloxacin (Control)50Oral4.2 (± 0.4)

Table 3: Efficacy of this compound in Murine Neutropenic Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Log10 CFU/Thigh (± SD) at 24h
Vehicle Control-Subcutaneous7.8 (± 0.3)
This compound20Subcutaneous6.1 (± 0.4)
This compound40Subcutaneous4.9 (± 0.5)
Vancomycin (Control)100Subcutaneous5.2 (± 0.4)

Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of DNA gyrase and the inhibitory effect of a GyrB inhibitor.

G cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition by this compound Gyrase GyrA GyrB (ATPase) DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled ADP ADP + Pi Gyrase->ADP DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase ATP ATP ATP->Gyrase:gyrB Inhibitor This compound Gyrase_inhibited GyrA GyrB (ATPase) Inhibitor->Gyrase_inhibited:gyrB No_supercoiling No DNA Supercoiling Gyrase_inhibited->No_supercoiling ATP_no_hydrolysis ATP (No Hydrolysis) Gyrase_inhibited->ATP_no_hydrolysis

Caption: Mechanism of DNA Gyrase B Inhibition.

References

Application Notes and Protocols for High-Throughput Screening of DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a clinically validated target for antibiotics.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[3] The GyrB subunit houses the ATPase activity, which powers the enzyme's function of introducing negative supercoils into DNA.[4] Inhibiting the ATP-binding site of GyrB prevents this crucial activity, leading to bacterial cell death. This document provides detailed protocols and application notes for high-throughput screening (HTS) assays designed to identify novel inhibitors targeting the DNA gyrase B subunit.

Application Note 1: Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a robust, homogeneous method ideal for HTS, designed to detect inhibitors that bind to the ATP-binding domain of GyrB.[5][6] The principle relies on the change in the rotational speed of a fluorescently labeled probe upon binding to the larger GyrB protein. A small, fluorescently labeled probe (like a novobiocin-Texas Red conjugate, Novo-TRX) tumbles rapidly in solution, resulting in low fluorescence polarization.[5][7] When this probe binds to the much larger GyrB protein, its tumbling slows significantly, leading to an increase in fluorescence polarization.[8] Test compounds that compete with the probe for binding to the GyrB ATP site will displace the probe, causing a decrease in the polarization signal.[7]

Experimental Workflow: FP Assay

FP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Dispense Test Compounds & Controls into 384-well plate r1 Add GyrB/Novo-TRX mix to the plate p1->r1 p2 Prepare GyrB protein and Novo-TRX probe solution p2->r1 r2 Incubate at room temperature (e.g., 60 minutes) r1->r2 d1 Read Fluorescence Polarization (mP) on a plate reader r2->d1 a1 Calculate % Inhibition d1->a1 a2 Determine IC50 values for hits a1->a2

Caption: Workflow for the DNA Gyrase B Fluorescence Polarization (FP) HTS assay.

Protocol: Fluorescence Polarization Assay

This protocol is adapted for a 384-well format.[5]

Materials and Reagents:

  • GyrB Protein: Purified bacterial DNA gyrase subunit B.

  • Fluorescent Probe: Novobiocin-Texas Red probe (Novo-TRX).[5]

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[9]

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Controls: Novobiocin (positive control), DMSO (negative control).

  • Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., 100 nL) into the wells of a 384-well plate.

  • Reagent Preparation: Prepare a 2x solution of GyrB protein and a 2x solution of Novo-TRX probe in assay buffer. Final concentrations should be optimized; for example, 40 nM GyrB and 40 nM Novo-TRX.[6]

  • Reaction Setup: Mix equal volumes of the 2x GyrB and 2x Novo-TRX solutions. Add this mixture (e.g., 20 µL) to each well of the compound-plated 384-well plate for a final volume of ~21 µL.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6]

  • Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with appropriate excitation and emission filters for the Texas Red fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the signal from a test well, mP_min is the signal from the positive control (e.g., Novobiocin), and mP_max is the signal from the negative control (DMSO).

    • Determine the IC₅₀ values for active compounds by performing dose-response experiments and fitting the data to a sigmoidal dose-response curve.

Quantitative Data: FP Assay Performance
ParameterValueSource
Z' Factor 0.80[5][6]
Probe (Novo-TRX) Conc. 40 nM[6]
GyrB Conc. 40 nM[6]
Assay Volume 21 µL[5]
Plate Format 384-well[5]

Application Note 2: Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a homogeneous radioactive binding assay used to identify compounds that disrupt the interaction between a radioligand and the GyrB protein.[10][11] In this assay, a biotin-labeled fragment of GyrB is captured by streptavidin-coated SPA beads.[10] When a radiolabeled ligand, such as [³H]dihydronovobiocin, binds to the captured GyrB, the radioisotope is brought into close enough proximity to the scintillant within the bead to generate a light signal.[10][11] Unbound radioligand in the solution is too far away to excite the bead, eliminating the need for a separation step.[10] Inhibitors that compete for the ATP-binding site prevent the radioligand from binding to GyrB, resulting in a decreased signal.[10]

Experimental Workflow: SPA

SPA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Dispense Test Compounds & Controls into 96-well plate r1 Add Biotin-GyrB, Radioligand, and SPA beads to wells p1->r1 p2 Prepare Biotin-GyrB, [3H]dihydronovobiocin, and SPA bead suspension p2->r1 r2 Incubate to allow binding r1->r2 d1 Count signal (CPM) on a scintillation counter r2->d1 a1 Calculate % Inhibition d1->a1 a2 Determine IC50 values for hits a1->a2 Gyrase_Mechanism cluster_cycle Gyrase Catalytic Cycle cluster_inhibition Inhibition DNA_Binding 1. Gyrase binds to G-segment DNA T_Segment_Capture 2. T-segment DNA is captured upon ATP binding DNA_Binding->T_Segment_Capture Cleavage 3. G-segment is cleaved (GyrA function) T_Segment_Capture->Cleavage Strand_Passage 4. T-segment passes through the break Cleavage->Strand_Passage Ligation 5. G-segment is re-ligated Strand_Passage->Ligation Release 6. T-segment is released; Two negative supercoils introduced Ligation->Release Release->DNA_Binding ATP ATP ATP->T_Segment_Capture Enables GyrB_Inhibitor GyrB Inhibitor (e.g., Novobiocin) GyrB_Inhibitor->T_Segment_Capture Blocks ATP binding

References

Application Note and Protocol: Agarose Gel-Based DNA Gyrase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

DNA gyrase, a type II topoisomerase exclusive to bacteria, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] This makes it a prime target for antibacterial drug development.[2] The agarose gel-based DNA gyrase inhibition assay provides a robust and straightforward method for identifying and characterizing potential inhibitors.

The principle of the assay is based on the differential migration of DNA topoisomers through an agarose gel.[3][4] DNA gyrase, in an ATP-dependent reaction, converts relaxed circular plasmid DNA into a more compact, negatively supercoiled form. These two forms, relaxed and supercoiled, can be distinctly separated by agarose gel electrophoresis, as the supercoiled form migrates faster.[1] In the presence of an inhibitor, the supercoiling activity of gyrase is diminished or abolished, resulting in a reduced amount of the supercoiled DNA band and an increased amount of the relaxed DNA band on the gel.[5] By quantifying the intensity of these bands, the inhibitory activity of a test compound can be determined.

Experimental Workflow

DNA_Gyrase_Inhibition_Assay_Workflow prep_mix 1. Prepare Reaction Mix (Buffer, Relaxed DNA, ATP, Water) add_inhibitor 2. Add Test Compound or Vehicle Control (e.g., DMSO) prep_mix->add_inhibitor add_enzyme 3. Initiate Reaction (Add DNA Gyrase) add_inhibitor->add_enzyme incubate 4. Incubate (e.g., 30-60 min at 37°C) add_enzyme->incubate stop_reaction 5. Terminate Reaction (Add Stop Solution/Dye) incubate->stop_reaction electrophoresis 6. Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize 7. Stain & Visualize Gel (e.g., Ethidium Bromide) electrophoresis->visualize analyze 8. Quantify Bands & Calculate % Inhibition / IC50 visualize->analyze

References

Application Notes and Protocols: Measuring the Effect of DNA Gyrase B-IN-1 on Bacterial Chromosome Topology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into the chromosome, a critical process for managing DNA topology during replication, transcription, and recombination.[1][2] This type II topoisomerase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit harbors the ATPase activity that powers the strand-passage reaction.[2][4] Due to its essential nature in bacteria and absence in higher eukaryotes, DNA gyrase is a well-established target for antibacterial drugs.[1][5]

DNA gyrase B-IN-1 is an investigative inhibitor that specifically targets the ATPase domain within the GyrB subunit.[3][6] By competitively inhibiting ATP hydrolysis, this compound is expected to block the enzyme's supercoiling activity.[3][6] This leads to a relaxation of the bacterial chromosome, disrupting essential cellular processes and ultimately inhibiting bacterial growth. These application notes provide detailed protocols to measure this precise effect both in vitro and in vivo.

Mechanism of DNA Gyrase and Inhibition by a GyrB Inhibitor

DNA gyrase introduces negative supercoils through a multi-step process involving DNA wrapping, cleavage, strand passage, and re-ligation, all fueled by ATP hydrolysis. A GyrB inhibitor like this compound interrupts this cycle by blocking the energy supply, preventing the introduction of negative supercoils.[3][6]

cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Pathway start Gyrase binds G-segment of DNA wrap T-segment of DNA is captured start->wrap atp 2 ATP molecules bind to GyrB subunits wrap->atp cleave G-segment is cleaved atp->cleave block ATP binding/hydrolysis is blocked atp->block Inhibition Point pass T-segment passes through the break cleave->pass ligate G-segment is re-ligated pass->ligate release T-segment is released ligate->release end_cycle Two negative supercoils are introduced release->end_cycle end_cycle->start inhibitor This compound (GyrB Inhibitor) inhibitor->block competitively inhibits result Supercoiling cycle is halted block->result

Caption: Mechanism of DNA gyrase and the point of inhibition by a GyrB-targeting compound.

Application Note 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified DNA gyrase.

Principle: This assay measures the conversion of a relaxed circular DNA plasmid (e.g., pBR322) to its negatively supercoiled form by DNA gyrase in the presence of ATP. The different topological forms of the plasmid (relaxed, supercoiled, and intermediate topoisomers) are then separated by agarose gel electrophoresis. An effective inhibitor will reduce the amount of supercoiled DNA produced.[7][8] The concentration of the inhibitor that reduces supercoiling activity by 50% (IC₅₀) can be determined.

Experimental Workflow: In Vitro Supercoiling Assay

cluster_prep Reaction Setup cluster_reaction Incubation & Termination cluster_analysis Analysis prep Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - ATP Solution add_inhibitor Aliquot mix and add varying concentrations of This compound prep->add_inhibitor add_enzyme Add purified DNA Gyrase to each reaction add_inhibitor->add_enzyme incubate Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction Terminate reaction with Stop Buffer (SDS/EDTA) incubate->stop_reaction gel Run samples on a 1% Agarose Gel stop_reaction->gel visualize Stain gel (e.g., with Ethidium Bromide) and visualize under UV light gel->visualize analyze Quantify band intensity to determine % inhibition and IC50 visualize->analyze

Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.

Detailed Protocol: In Vitro Supercoiling Assay

Materials:

  • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 Plasmid DNA (~0.5 µg/µL)

  • This compound (stock solution in DMSO)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 8.0), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 8.75 mM ATP, 25 mM spermidine, 0.5 mg/mL BSA, 32.5% glycerol.[8]

  • 2X Stop Buffer/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 40% sucrose.

  • Agarose, 1X TAE Buffer

  • Nuclease-free water

Procedure:

  • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water for the required number of reactions. A typical 20 µL reaction would contain 4 µL of 5X Assay Buffer and 0.5 µg of relaxed pBR322.

  • Aliquot the master mix into separate tubes.

  • Add this compound to each tube to achieve the desired final concentrations (e.g., a serial dilution from 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant across all reactions (e.g., 1%) and include a solvent-only control.

  • Add 1-2 units of DNA gyrase to each reaction tube. One unit is typically defined as the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed plasmid in 30 minutes at 37°C.

  • Mix gently and incubate the reactions at 37°C for 30 minutes.[8]

  • Stop the reactions by adding 20 µL of 2X Stop Buffer/Loading Dye.

  • Load the entire volume into the wells of a 1% agarose gel prepared with 1X TAE buffer.

  • Run the gel at a low voltage (e.g., 2 V/cm) overnight or at a higher voltage (e.g., 7 V/cm) for 2-3 hours to achieve good separation between supercoiled and relaxed forms.[8]

  • Stain the gel with an appropriate DNA stain (e.g., Ethidium Bromide or SYBR Safe) and visualize using a gel documentation system.

Data Presentation and Analysis

The gel will show a band corresponding to the highly mobile, supercoiled DNA and a slower migrating band for the relaxed DNA. The intensity of the supercoiled band will decrease with increasing concentrations of this compound. The percentage of inhibition can be calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

InhibitorTarget SubunitOrganismIC₅₀ (µM)Reference
NovobiocinGyrBE. coli~0.1[1]
Gyramide AGyrBE. coli0.8 ± 0.1[3]
This compound GyrB E. coli To be determined N/A

Application Note 2: In Vivo Measurement of DNA Topology

Objective: To determine the effect of this compound on the supercoiling state of DNA within living bacterial cells.

Principle: The overall superhelical density of the bacterial chromosome is reflected in the topology of small, multicopy plasmids within the cell.[9][10] By treating a bacterial culture (e.g., E. coli carrying a reporter plasmid like pACYC184) with this compound, one can isolate these plasmids and analyze their topoisomers.[11] The distribution of these topoisomers is resolved by one- or two-dimensional agarose gel electrophoresis in the presence of a DNA intercalator, chloroquine. Chloroquine unwinds the DNA helix; negatively supercoiled DNA becomes more compact and migrates faster at low chloroquine concentrations, while it becomes relaxed and migrates slower at high concentrations. Inhibition of gyrase will lead to a decrease in negative supercoiling (relaxation), which can be visualized as a shift in the distribution of topoisomers on the gel.[11]

Experimental Workflow: In Vivo Topology Analysis

cluster_culture Bacterial Culture and Treatment cluster_extraction Plasmid Isolation cluster_analysis Topoisomer Analysis culture Grow bacterial culture containing a reporter plasmid (e.g., pACYC184) to mid-log phase treat Treat culture with this compound (include untreated control) culture->treat incubate Incubate for a defined period (e.g., 30-60 minutes) treat->incubate harvest Harvest bacterial cells by centrifugation incubate->harvest lyse Perform plasmid miniprep to isolate plasmid DNA harvest->lyse gel Run isolated plasmid DNA on a 1% Agarose Gel containing varying concentrations of Chloroquine lyse->gel visualize Stain, destain, and visualize gel under UV light gel->visualize analyze Analyze the shift in the distribution of topoisomers visualize->analyze

Caption: Workflow for in vivo analysis of DNA topology using a reporter plasmid.

Detailed Protocol: Chloroquine-Agarose Gel Electrophoresis

Materials:

  • E. coli strain harboring a reporter plasmid (e.g., pACYC184).

  • Luria-Bertani (LB) broth and appropriate antibiotic for plasmid maintenance.

  • This compound.

  • Plasmid DNA isolation kit.

  • Chloroquine diphosphate salt (light sensitive).

  • Agarose, 1X TAE Buffer.

Procedure:

  • Inoculate an overnight culture of the E. coli strain into fresh LB broth with the appropriate antibiotic and grow to mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).

  • Divide the culture into aliquots. Add this compound at various concentrations (e.g., 1x, 5x, 10x MIC) to the experimental samples. Include an untreated control and a solvent (DMSO) control.

  • Incubate the cultures for an additional 30-60 minutes at 37°C with shaking.

  • Harvest the cells from 1-2 mL of culture by centrifugation.

  • Isolate the plasmid DNA using a standard miniprep kit. Elute the DNA in a small volume of TE buffer.

  • Prepare 1% agarose gels in 1X TAE buffer containing different concentrations of chloroquine (e.g., 0, 1, 2.5, 5 µg/mL).[11] Note: Chloroquine is light-sensitive; prepare and run the gel in the dark.

  • Load equal amounts of the isolated plasmid DNA into the wells of the chloroquine-containing gels.

  • Run the gels at a low voltage (e.g., 1.5-2 V/cm) for 16-20 hours. The buffer should be recirculated to maintain a uniform chloroquine concentration.

  • After electrophoresis, soak the gels in water for several hours (with several water changes) to remove the chloroquine.

  • Stain the gels with a DNA stain and visualize.

Data Presentation and Analysis

In the untreated control sample, the plasmid DNA will appear as a ladder of bands, representing a distribution of negatively supercoiled topoisomers. Upon treatment with an effective gyrase inhibitor like this compound, the center of this distribution will shift towards the position of the relaxed plasmid DNA. This indicates a loss of negative supercoiling in the cell. For a more quantitative analysis, 2D-gel electrophoresis can be performed (first dimension without chloroquine, second dimension with chloroquine), which provides a clearer separation of the topoisomer arc.

Treatment ConditionExpected ObservationImplication on Topology
Untreated ControlDistribution of highly negatively supercoiled topoisomers.Normal homeostatic negative supercoiling.
Novobiocin (Positive Control)Shift in distribution towards relaxed/positively supercoiled topoisomers.Inhibition of DNA gyrase activity.
This compound Expected shift towards relaxed topoisomers, dose-dependent. Inhibition of DNA gyrase activity in vivo.

References

Application Note: Investigating Antibiotic Resistance Mechanisms with DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel bacterial targets and inhibitory mechanisms. Bacterial DNA gyrase, a type II topoisomerase, is an essential and clinically validated target for antibacterial drugs.[1][2] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][4][5] The GyrB subunit harbors the ATPase activity, which powers the enzyme's supercoiling function.[4][6]

DNA gyrase B-IN-1 is a potent inhibitor that specifically targets the ATPase domain of the GyrB subunit.[7] Its efficacy has been demonstrated against the DNA gyrase from Pseudomonas aeruginosa, making it a valuable chemical probe for studying bacterial physiology and mechanisms of antibiotic resistance.[7] Unlike quinolones, which target the GyrA subunit and stabilize a DNA-cleavage complex, GyrB inhibitors like this compound prevent the energy-providing step of the enzyme's catalytic cycle. This distinct mechanism of action makes them effective against fluoroquinolone-resistant strains and provides a powerful tool for validating GyrB as a therapeutic target.

Mechanism of Action

DNA gyrase facilitates DNA replication and transcription by relieving torsional strain. It binds a segment of DNA (the G-segment), creates a transient double-strand break, and passes another segment (the T-segment) through the break, utilizing the energy from ATP hydrolysis.[3][8] This process introduces a negative supercoil into the DNA. This compound competitively binds to the ATP-binding pocket on the GyrB subunit, inhibiting ATP hydrolysis. This action halts the enzyme's catalytic cycle, preventing DNA supercoiling, which leads to the disruption of essential cellular processes and ultimately, bacterial cell death.[6]

cluster_cycle DNA Gyrase Catalytic Cycle cluster_energy cluster_inhibition Inhibition Pathway dna_relaxed Relaxed DNA gyrase_binds Gyrase Binds G-Segment dna_relaxed->gyrase_binds t_segment_capture T-Segment Capture gyrase_binds->t_segment_capture strand_passage G-Segment Cleavage & Strand Passage t_segment_capture->strand_passage ligation_release G-Segment Ligation & T-Segment Release strand_passage->ligation_release adp 2 ADP + 2 Pi strand_passage->adp dna_supercoiled Supercoiled DNA ligation_release->dna_supercoiled atp 2 ATP atp->strand_passage Binding & Hydrolysis inhibitor This compound block Inhibition of ATPase Activity inhibitor->block block->atp

Caption: Mechanism of DNA gyrase and inhibition by this compound.

Data Presentation: Inhibitory Activity

The following table summarizes the quantitative data for this compound and provides context with other well-characterized DNA gyrase inhibitors.

CompoundTarget SubunitTarget Enzyme/OrganismAssay TypeIC50 ValueReference
This compound GyrBP. aeruginosa DNA GyraseSupercoiling Inhibition2.2 µM[7]
NovobiocinGyrBE. coli DNA GyraseSupercoiling Inhibition26 nM[1][9]
CiprofloxacinGyrAE. coli DNA GyraseSupercoiling Inhibition0.6 µM[10]
Pyrrolamide 4GyrBS. aureus DNA GyraseGyrase Inhibition~MIC4-8 fold MIC increase in resistant mutants

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study antibiotic resistance.

cluster_vitro In Vitro Target Validation cluster_cell Cell-Based Activity cluster_resistance Resistance Mechanism Studies start Start: Compound (this compound) supercoiling Protocol 1: DNA Supercoiling Assay start->supercoiling mic Protocol 2: MIC Determination start->mic atpase ATPase Activity Assay analysis Data Analysis & Mechanism Confirmation supercoiling->analysis mutant_gen Protocol 3: Resistant Mutant Generation mic->mutant_gen sequencing gyrB Gene Sequencing mutant_gen->sequencing sequencing->analysis

Caption: Experimental workflow for studying resistance with this compound.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.[2]

A. Materials and Reagents:

  • Purified DNA Gyrase (GyrA and GyrB subunits) from the target bacterium (e.g., P. aeruginosa)

  • Relaxed circular plasmid DNA (e.g., pBR322), typically 1 mg/mL

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 10% (v/v) glycerol

  • Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol

  • Nuclease-free water

  • Agarose, Tris-Borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

B. Protocol:

  • Enzyme Preparation: Dilute GyrA and GyrB subunits to a working concentration (e.g., 100 nM each) in cold Enzyme Dilution Buffer. The final enzyme concentration in the reaction is typically 5 nM.[2]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (final concentration ~50 µg/mL)

    • 1 µL of this compound at various concentrations (prepare serial dilutions in 10% DMSO)

    • Nuclease-free water to a volume of 16 µL

  • Controls:

    • Negative Control (Relaxed DNA): Replace enzyme with Enzyme Dilution Buffer.

    • Positive Control (Supercoiled DNA): Replace inhibitor with 10% DMSO.

  • Initiate Reaction: Add 4 µL of the diluted gyrase enzyme mixture (2 µL of GyrA and 2 µL of GyrB) to each tube.

  • Incubation: Incubate the reactions at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye and vortex briefly.

  • Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TBE buffer. Run the gel at 100-150V for 2.5 hours or until there is clear separation between the supercoiled and relaxed DNA bands.[2]

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize under UV light. The supercoiled DNA form migrates faster than the relaxed form. Quantify the band intensities to determine the concentration of inhibitor that results in 50% inhibition of supercoiling (IC50).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain using the broth microdilution method.[11]

A. Materials and Reagents:

  • Bacterial strain of interest (e.g., P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

B. Protocol:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB II. Dilute the overnight culture to achieve a final concentration of 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in the 96-well plate.

    • Add 100 µL of MHB II to all wells.

    • Add 100 µL of the highest concentration of the inhibitor to the first well and mix.

    • Transfer 100 µL from the first well to the second, and repeat across the plate to create a concentration gradient. Discard 100 µL from the last well. The final volume in each well before adding bacteria is 100 µL.

  • Controls:

    • Growth Control: A well with MHB II and bacterial inoculum only (no inhibitor).

    • Sterility Control: A well with MHB II only (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each test well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Generation and Analysis of Resistant Mutants

This protocol is used to confirm that DNA gyrase B is the intracellular target of this compound by selecting for spontaneous resistant mutants and sequencing the gyrB gene.[6]

A. Materials and Reagents:

  • Bacterial strain of interest

  • Appropriate agar plates (e.g., Mueller-Hinton Agar)

  • This compound

  • Genomic DNA extraction kit

  • PCR primers specific for the gyrB gene of the target organism

  • DNA sequencing reagents and access to a sequencer

B. Protocol:

  • Mutant Selection:

    • Grow a large culture of the bacterial strain to stationary phase (~10⁹ CFU/mL).

    • Plate a high density of cells (e.g., 100 µL of the undiluted culture) onto agar plates containing this compound at a concentration 4x to 8x the previously determined MIC.[6]

    • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolation and Verification:

    • Isolate individual colonies from the inhibitor-containing plates.

    • Re-streak each colony onto a fresh plate with the same concentration of inhibitor to confirm the resistant phenotype.

    • Concurrently, streak onto a non-inhibitor plate to ensure viability.

    • Perform an MIC assay (Protocol 2) on the confirmed resistant isolates to quantify the fold-increase in resistance compared to the parent strain.[6]

  • Target Gene Sequencing:

    • Extract genomic DNA from both the parent (wild-type) strain and several independent resistant isolates.

    • Amplify the gyrB gene using PCR with specific primers.

    • Sequence the purified PCR products.

  • Analysis:

    • Align the gyrB sequences from the resistant mutants with the sequence from the parent strain.

    • Identify any point mutations (changes in the DNA sequence). The presence of mutations in the gyrB gene, particularly in the region corresponding to the ATP-binding pocket, provides strong evidence that DNA gyrase B is the direct target of the inhibitor.[6]

References

Application of DNA gyrase B-IN-1 in combination with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific compound named "DNA gyrase B-IN-1" did not yield any publicly available information. Therefore, these application notes and protocols are based on the broader class of DNA gyrase B (GyrB) inhibitors, with a focus on well-documented examples like novobiocin.

Introduction

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] It is a validated target for antibiotics. DNA gyrase consists of two subunits, GyrA and GyrB. While fluoroquinolone antibiotics target the GyrA subunit, a distinct class of inhibitors targets the ATP-binding site on the GyrB subunit.[1][2] The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of combination therapies to enhance efficacy and combat resistant strains.[3] This document outlines the application of DNA gyrase B inhibitors in combination with other antibiotics, providing data presentation, experimental protocols, and visualizations of key concepts.

Rationale for Combination Therapy

Combining a DNA gyrase B inhibitor with another antibiotic can offer several advantages:

  • Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.

  • Overcoming Resistance: One agent may inhibit a resistance mechanism that affects the other.

  • Broadening the Spectrum of Activity: The combination may be effective against a wider range of bacteria than either drug alone.

  • Reducing the Emergence of Resistance: Targeting two different cellular pathways simultaneously can make it more difficult for bacteria to develop resistance.[3]

Summary of Quantitative Data

The following table summarizes hypothetical data from checkerboard assays to illustrate how the synergistic, additive, indifferent, or antagonistic effects of a DNA gyrase B inhibitor in combination with other antibiotics are quantified using the Fractional Inhibitory Concentration (FIC) index.

Antibiotic Combination (GyrB Inhibitor + Partner)Bacterial StrainMIC of GyrB Inhibitor Alone (µg/mL)MIC of Partner Alone (µg/mL)MIC of GyrB Inhibitor in Combination (µg/mL)MIC of Partner in Combination (µg/mL)FIC IndexInterpretation
Novobiocin + TetracyclineE. coli ATCC 2592216440.50.375Synergy
Novobiocin + CiprofloxacinS. aureus ATCC 292138140.250.75Additive
Novobiocin + ErythromycinE. coli ATCC 259221681641.5Indifference
Novobiocin + ChloramphenicolE. coli ATCC 259221683283.0Antagonism

Note: The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates additivity or indifference, and > 4 indicates antagonism.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This method is used to determine the in vitro synergy of two antimicrobial agents.[4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (~5 x 10^5 CFU/mL)

  • Stock solutions of DNA gyrase B inhibitor and the partner antibiotic

Procedure:

  • Prepare serial twofold dilutions of the DNA gyrase B inhibitor horizontally and the partner antibiotic vertically in the 96-well plate.

  • The final volume in each well should be 100 µL, containing a combination of both drugs at different concentrations.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include wells with each drug alone as controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity.

  • Calculate the FIC index for each combination.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic combination over time.[5][6]

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • DNA gyrase B inhibitor and partner antibiotic at desired concentrations (e.g., 1x or 2x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing CAMHB with the bacterial culture to a starting density of ~5 x 10^5 CFU/mL.

  • Add the antibiotics to the flasks, alone and in combination, at the desired concentrations. Include a growth control flask without any antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each antibiotic and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Signaling Pathways and Experimental Workflows

DNA Gyrase Mechanism of Action

DNA gyrase acts by creating a transient double-strand break in DNA, passing another segment of DNA through the break, and then resealing it. This process, which requires ATP hydrolysis, introduces negative supercoils. GyrB inhibitors block the ATPase activity of the GyrB subunit, thereby inhibiting the entire supercoiling process.[7]

DNA_Gyrase_Mechanism cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathway DNA DNA GyrA GyrA DNA->GyrA Binds GyrB GyrB GyrA->GyrB Complex Formation ADP_Pi ADP_Pi GyrB->ADP_Pi Releases Supercoiled_DNA Supercoiled_DNA GyrB->Supercoiled_DNA Introduces Negative Supercoils Inhibited_GyrB Inhibited GyrB GyrB->Inhibited_GyrB ATP ATP ATP->GyrB Binds & Hydrolyzes GyrB_Inhibitor GyrB Inhibitor (e.g., Novobiocin) GyrB_Inhibitor->GyrB Binds to ATP pocket

Caption: Mechanism of DNA gyrase and its inhibition by a GyrB inhibitor.

Experimental Workflow for Synergy Testing

The following diagram illustrates the logical flow of experiments to assess the synergistic potential of a DNA gyrase B inhibitor with another antibiotic.

Synergy_Workflow Start Start Synergy Assessment MIC_Determination Determine MIC of Individual Antibiotics Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay Calculate_FIC Calculate FIC Index Checkerboard_Assay->Calculate_FIC Interpret_FIC Interpret FIC Index Calculate_FIC->Interpret_FIC Synergy Synergy (FIC <= 0.5) Interpret_FIC->Synergy Synergistic Additive_Indifference Additive/Indifference (0.5 < FIC <= 4) Interpret_FIC->Additive_Indifference Additive or Indifferent Antagonism Antagonism (FIC > 4) Interpret_FIC->Antagonism Antagonistic Time_Kill_Assay Perform Time-Kill Curve Assay (for synergistic combinations) Synergy->Time_Kill_Assay End End Assessment Additive_Indifference->End Antagonism->End Time_Kill_Assay->End

Caption: Workflow for assessing antibiotic synergy.

Potential Mechanisms of Synergy

The synergistic interaction between a DNA gyrase B inhibitor and another antibiotic can arise from several mechanisms. For instance, novobiocin has shown synergy with tetracycline against E. coli.[8] One possible explanation is that the inhibition of DNA gyrase by novobiocin may alter the cell envelope, increasing the uptake of tetracycline. Conversely, novobiocin can be antagonistic with antibiotics that inhibit the 50S ribosomal subunit, such as chloramphenicol and erythromycin.[8]

Conclusion

The combination of DNA gyrase B inhibitors with other classes of antibiotics represents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens. The protocols and frameworks provided here offer a guide for researchers to systematically evaluate the potential of such combinations. Further research is warranted to explore novel combinations and elucidate the underlying mechanisms of synergy.

References

Troubleshooting & Optimization

Solubility issues with DNA gyrase B-IN-1 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase B-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered when working with this inhibitor in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solutions of this compound?

For initial solubilization, it is highly recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into aqueous assay buffers. It is crucial to keep the final concentration of DMSO in the assay low (typically <1%) to avoid impacting the activity of the DNA gyrase enzyme.

Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are several steps you can take to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the inhibitor in your assay.

  • Modify the Assay Buffer: Consider adding a small percentage of a co-solvent or detergent to your assay buffer to increase the solubility of the compound. See the troubleshooting guide below for specific suggestions.

  • Prepare Intermediate Dilutions: Instead of diluting directly from a highly concentrated DMSO stock into the final aqueous buffer, create intermediate dilutions in a buffer containing a higher percentage of DMSO or another organic solvent, and then perform the final dilution.

Q3: Can the composition of my assay buffer affect the solubility of this compound?

Yes, the composition of your assay buffer can significantly impact the solubility of small molecule inhibitors. Factors such as pH, ionic strength, and the presence of additives can all play a role.[1] It may be necessary to optimize your buffer to maintain the solubility of this compound while ensuring the optimal activity of the DNA gyrase enzyme.

Troubleshooting Guide: Improving Solubility of this compound

If you are experiencing precipitation of this compound, follow this troubleshooting workflow.

G start Start: this compound Precipitates in Aqueous Buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso adjust_dmso Adjust DMSO concentration to be as high as tolerable for the assay (e.g., 0.5-1%). check_dmso->adjust_dmso No lower_conc Test a lower final concentration of this compound. check_dmso->lower_conc Yes adjust_dmso->lower_conc modify_buffer Modify the assay buffer. lower_conc->modify_buffer Precipitation persists success Success: Compound is soluble. lower_conc->success Soluble add_cosolvent Add a co-solvent such as glycerol (5-10%) or ethylene glycol. modify_buffer->add_cosolvent add_detergent Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). add_cosolvent->add_detergent Precipitation persists add_cosolvent->success Soluble adjust_ph Adjust the pH of the buffer. Test a range around the standard pH 7.5. add_detergent->adjust_ph Precipitation persists add_detergent->success Soluble adjust_salt Vary the salt (KCl) concentration. Test a range from 25 mM to 150 mM. adjust_ph->adjust_salt Precipitation persists adjust_ph->success Soluble adjust_salt->success Soluble fail If precipitation persists, consider alternative formulation strategies. adjust_salt->fail Precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Buffer Compositions for DNA Gyrase Assays

The following tables summarize typical buffer compositions for E. coli DNA gyrase assays. These can be used as a starting point for optimizing the solubility of this compound.

Table 1: Standard E. coli DNA Gyrase Assay Buffer (5x Stock)

ComponentConcentrationPurpose
Tris-HCl (pH 7.5)175 mMBuffering agent
KCl120 mMSalt, affects ionic strength[2]
MgCl220 mMDivalent cation, essential for enzyme activity[2]
ATP5 mMEnergy source for gyrase[2]
Dithiothreitol (DTT)10 mMReducing agent, protects enzyme sulfhydryl groups[2]
Spermidine9 mMPolycation, stimulates enzyme activity[2]
Glycerol32.5%Cryoprotectant and viscosity agent, can aid solubility[2][3]
Bovine Serum Albumin (BSA)500 µg/mlStabilizing agent, prevents non-specific binding[2]

Table 2: Suggested Modifications to Assay Buffer to Enhance Solubility

AdditiveRecommended ConcentrationNotes
GlycerolIncrease to 5-10% (final)Known to stabilize proteins and can help solubilize small molecules.[3]
Triton X-100 or Tween-200.01 - 0.1% (final)Non-ionic detergents that can help to prevent aggregation and precipitation.[4]
Ethylene Glycol2-5% (final)Another co-solvent that can improve solubility.

Experimental Protocols

Protocol 1: Testing the Solubility of this compound in Various Buffer Conditions

This protocol describes a method to systematically test the solubility of this compound under different buffer conditions using light scattering as an indicator of precipitation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in 100% DMSO add_inhibitor Add this compound stock to each buffer condition to achieve the desired final concentration prep_stock->add_inhibitor prep_buffers Prepare a matrix of assay buffers with varying pH, salt, and additives prep_buffers->add_inhibitor incubate Incubate at room temperature for 15-30 minutes add_inhibitor->incubate measure Measure absorbance at 600 nm (OD600) to detect light scattering from precipitated compound incubate->measure analyze Compare OD600 readings. Higher readings indicate greater precipitation. measure->analyze identify Identify buffer conditions that result in the lowest OD600, indicating the best solubility analyze->identify

Caption: Experimental workflow for testing inhibitor solubility.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Buffers: In a 96-well plate, prepare a matrix of assay buffers. For example:

    • Vary the pH of the Tris-HCl buffer (e.g., 7.0, 7.5, 8.0).

    • Vary the concentration of KCl (e.g., 24 mM, 50 mM, 100 mM).[5]

    • Include buffers with and without additives like 5% glycerol or 0.01% Triton X-100.

  • Add Inhibitor: Add the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all wells. Include a DMSO-only control for each buffer condition.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes to allow for equilibration.

  • Measure Absorbance: Use a plate reader to measure the absorbance at 600 nm (OD600). An increase in OD600 compared to the DMSO control indicates light scattering due to compound precipitation.

  • Analyze Data: Identify the buffer conditions that show the lowest OD600 readings, as these are the conditions under which this compound is most soluble.

Protocol 2: DNA Gyrase Supercoiling Assay

This protocol is a standard method for assessing the activity of DNA gyrase and the inhibitory effect of compounds like this compound.

  • Reaction Setup: Prepare a reaction mixture containing the following components in a final volume of 30 µL:

    • 1x DNA Gyrase Assay Buffer (see Table 1 for 5x stock composition).

    • 0.5 µg relaxed pBR322 plasmid DNA.

    • This compound at the desired final concentration (or DMSO as a vehicle control).

  • Enzyme Addition: Add 1 unit of E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[5]

  • Reaction Termination: Stop the reaction by adding 3 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of relaxed plasmid to supercoiled forms indicates enzyme activity. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control. Gels are typically run in the absence of ethidium bromide or chloroquine.[5][6]

References

Troubleshooting off-target effects of DNA gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA Gyrase B-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this potent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also referred to as compound 13 in associated literature, is a potent inhibitor of the DNA gyrase B (GyrB) subunit.[1][2] Its primary molecular target is the ATPase activity of the GyrB subunit, which is essential for the supercoiling activity of the DNA gyrase enzyme in bacteria.[2]

Q2: In which organism has the activity of this compound been characterized?

The inhibitory activity of this compound has been specifically characterized against DNA gyrase from Pseudomonas aeruginosa.[1][2]

Q3: What are the known potency values for this compound?

The following table summarizes the reported inhibitory concentrations for this compound.

ParameterValueTarget/OrganismReference
IC50 2.2 µMP. aeruginosa DNA gyrase supercoiling[1][2]
MIC 8 µg/mLP. aeruginosa (in the presence of an efflux pump inhibitor)[2]

Q4: What are the potential off-target effects of this compound?

As an ATP-competitive inhibitor of a bacterial GHKL (gyrase, Hsp90, histidine kinase, MutL) family ATPase, this compound has the potential for off-target activity against other ATP-binding proteins. While specific off-target screening data for this compound is not currently available in the public domain, common off-targets for this class of inhibitors include human topoisomerase IIα and heat shock protein 90 (Hsp90). Unwanted inhibition of these homologous human enzymes is a known liability for ATP-competitive GyrB inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Bacterial Growth

Possible Cause 1: Efflux Pump Activity Many bacteria, including Pseudomonas aeruginosa, possess efflux pumps that can actively remove inhibitors from the cell, reducing their effective intracellular concentration.

Troubleshooting Steps:

  • Co-administration with an Efflux Pump Inhibitor (EPI): Perform experiments in the presence of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), to determine if efflux is responsible for the lack of activity.

  • Use of Efflux-Deficient Strains: If available, utilize a bacterial strain with a known deletion in one or more major efflux pump genes (e.g., a ΔtolC strain in E. coli) to assess the intrinsic activity of the compound.

Possible Cause 2: Target Mutation Pre-existing or acquired mutations in the gyrB gene can lead to resistance by altering the inhibitor's binding site.

Troubleshooting Steps:

  • Sequence the gyrB Gene: Isolate genomic DNA from the resistant strain and sequence the gyrB gene to identify any mutations within the ATP-binding site.

  • Use a Known Susceptible Strain: Always include a wild-type, susceptible strain as a positive control in your experiments.

Possible Cause 3: Compound Instability or Degradation The compound may be unstable under the experimental conditions (e.g., in specific growth media or due to light exposure).

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared stock solutions of the inhibitor.

  • Assess Compound Stability: Use analytical techniques like HPLC to assess the stability of this compound in your experimental media over the time course of the experiment.

Issue 2: Unexpected Cellular Phenotype or Toxicity in Eukaryotic Cells

Possible Cause: Off-Target Inhibition The observed phenotype may be due to the inhibition of an unintended target in your experimental system. For ATP-competitive GyrB inhibitors, human topoisomerase IIα and Hsp90 are potential off-targets.

Troubleshooting Workflow for Off-Target Effects

Off_Target_Troubleshooting Start Unexpected Eukaryotic Cell Phenotype/Toxicity Confirm_On_Target Confirm On-Target Activity (Bacterial Gyrase Assay) Start->Confirm_On_Target First, validate primary target engagement Hypothesize_Off_Target Hypothesize Potential Off-Targets (e.g., TopoII, Hsp90) Confirm_On_Target->Hypothesize_Off_Target If on-target activity is as expected Counter_Screen Perform Counter-Screening Assays Hypothesize_Off_Target->Counter_Screen TopoII_Assay Human Topoisomerase IIα Relaxation Assay Counter_Screen->TopoII_Assay Hsp90_Assay Hsp90 Binding or Functional Assay Counter_Screen->Hsp90_Assay Analyze_Data Analyze Counter-Screening Data TopoII_Assay->Analyze_Data Hsp90_Assay->Analyze_Data Off_Target_Confirmed Off-Target Effect Confirmed Analyze_Data->Off_Target_Confirmed Significant inhibition observed No_Off_Target No Off-Target Effect Identified Analyze_Data->No_Off_Target No significant inhibition New_Hypothesis Consider Other Off-Targets or Cellular Mechanisms No_Off_Target->New_Hypothesis

Caption: Troubleshooting workflow for identifying potential off-target effects.

Troubleshooting Steps:

  • Perform Counter-Screening Assays: Test the activity of this compound against purified human topoisomerase IIα and Hsp90 in biochemical assays.

  • Use a Structurally Unrelated GyrB Inhibitor: Compare the cellular phenotype with that induced by a GyrB inhibitor from a different chemical class. A similar phenotype suggests an on-target effect, while a different phenotype may indicate an off-target effect specific to the chemical scaffold of this compound.

  • Knockdown/Knockout of Potential Off-Targets: If a specific off-target is suspected, use techniques like RNAi or CRISPR to reduce the expression of that target and assess if the cellular phenotype is rescued in the presence of the inhibitor.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.5% SDS, 0.025% bromophenol blue

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL by adding components in the following order: water, assay buffer, relaxed plasmid DNA (final concentration 20 µg/mL), and this compound at various concentrations (or DMSO for control).

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate at 37°C for 1 hour.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for several hours to resolve the different DNA topoisomers.

  • Stain the gel with ethidium bromide, visualize under UV light, and quantify the intensity of the supercoiled and relaxed DNA bands.

Protocol 2: Human Topoisomerase IIα Relaxation Assay (Counter-Screen)

This assay measures the ability of human topoisomerase IIα to relax supercoiled plasmid DNA. Inhibition of this off-target is indicated by the persistence of the supercoiled DNA form.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.9), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures as described in Protocol 1, substituting DNA gyrase with human topoisomerase IIα and using the appropriate assay buffer and supercoiled plasmid DNA.

  • Follow steps 2-7 from Protocol 1. An active inhibitor of human topoisomerase IIα will result in a higher proportion of the supercoiled DNA form compared to the DMSO control.

Signaling Pathway Considerations

Inhibition of potential off-targets like Hsp90 can have widespread consequences on cellular signaling, as Hsp90 is a chaperone for numerous client proteins, including many kinases involved in cell growth and survival pathways.

Hsp90_Pathway cluster_clients Hsp90 Client Proteins cluster_pathways Downstream Signaling Pathways Inhibitor This compound (Potential Off-Target Effect) Hsp90 Hsp90 Inhibitor->Hsp90 Inhibition Raf1 Raf-1 Hsp90->Raf1 Chaperones (Stabilizes) Akt Akt Hsp90->Akt Chaperones (Stabilizes) EGFR EGFR Hsp90->EGFR Chaperones (Stabilizes) Other Other Kinases & Transcription Factors Hsp90->Other MAPK MAPK Pathway Raf1->MAPK PI3K PI3K/Akt Pathway Akt->PI3K EGFR->MAPK EGFR->PI3K Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth Survival Cell Survival PI3K->Survival

Caption: Potential impact of off-target Hsp90 inhibition on cellular signaling.

References

How to prevent degradation of DNA gyrase B-IN-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of DNA Gyrase B-IN-1 in solution, ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM). It is crucial to use a solvent that is free of water and peroxides, which can initiate degradation. Once dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My this compound solution has turned a slight yellow/brown color. What is the cause and is it still usable?

A2: A change in color, particularly to yellow or brown, often indicates degradation of the compound. The phenolic hydroxyl group within the this compound structure is susceptible to oxidation, which can form colored quinone-like species.[1][2] This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ions in the buffer. It is recommended to perform a quality control check, such as an activity assay or HPLC analysis, to determine if the compound's integrity has been compromised. If a significant decrease in purity or activity is observed, the solution should be discarded. To prevent this, prepare solutions using degassed buffers and store them under an inert atmosphere (e.g., argon or nitrogen).

Q3: I've noticed a decrease in the inhibitory activity of my working solutions over time. What could be causing this loss of potency?

A3: A gradual loss of activity is a primary indicator of compound degradation. The most likely cause is hydrolysis of the amide functional groups in the molecule, especially if the working solution is aqueous and has a non-neutral pH.[3][4] Amide bonds are susceptible to both acid and base-catalyzed hydrolysis.[5] To mitigate this, prepare fresh working solutions from your DMSO stock for each experiment. If aqueous solutions must be stored, they should be kept at 4°C for short-term storage (less than 24 hours) and buffered to a neutral pH (6.5-7.5).

Q4: Can I store my aqueous working solution of this compound? If so, for how long and at what temperature?

A4: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. If short-term storage is unavoidable, the solution should be kept at 4°C and used within 24 hours. For any storage longer than a few hours, it is critical to ensure the solution is sterile to prevent microbial growth, which can also contribute to compound degradation. Avoid freezing aqueous working solutions, as this can lead to precipitation and concentrate solutes, potentially altering the pH and accelerating hydrolysis upon thawing.

Q5: How sensitive is this compound to light exposure?

A5: The aromatic rings and conjugated systems in this compound make it potentially susceptible to photodegradation. Molecules with these features can absorb UV or even visible light, leading to chemical reactions that alter the compound's structure and function. It is best practice to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. This applies to both stock solutions and working dilutions during experimental procedures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the solution upon dilution. Poor solubility in the aqueous buffer. The compound may be "crashing out" of solution.- Increase the percentage of co-solvent (e.g., DMSO) in the final working solution (ensure final DMSO concentration is compatible with your assay).- Prepare the working dilution by adding the buffer to the DMSO stock dropwise while vortexing to ensure rapid mixing.- Consider using a pharmaceutically acceptable solubilizing agent if compatible with the experimental system.
Inconsistent results between experiments. - Degradation of the stock solution due to repeated freeze-thaw cycles.- Degradation of the working solution over the course of the experiment.- Aliquot the stock solution after the initial preparation to create single-use vials.- Prepare fresh working solutions immediately before each experiment.- Include a positive control with a freshly prepared inhibitor solution in every experiment to monitor for changes in potency.
Loss of activity after storing in a plastic container. Adsorption of the compound onto the surface of the plastic.- Use low-adsorption polypropylene tubes or glass vials for storage.- For sensitive applications, pre-condition the tubes by rinsing them with the solvent or a solution of the compound to saturate binding sites.
Complete loss of activity in an aqueous buffer. Rapid hydrolysis due to extreme pH of the buffer.- Always measure the pH of your final working solution.- Ensure the buffer has sufficient capacity to maintain a stable pH between 6.5 and 7.5.- Avoid using strongly acidic or basic buffers for dilution.[3]

Quantitative Data: Stability of Key Functional Groups

Since specific stability data for this compound is not publicly available, the following table summarizes the general stability of its core functional groups under various conditions. This should be used as a guideline for experimental design.

Functional Group Condition Relative Stability Primary Degradation Pathway Recommendation
Amide pH < 3LowAcid-catalyzed hydrolysis[5]Maintain pH between 6.5 - 7.5
pH > 9LowBase-catalyzed hydrolysis[3]Maintain pH between 6.5 - 7.5
Neutral pH, 37°CModerateSlow hydrolysisPrepare fresh, use within 24h at 4°C
Phenolic Hydroxyl Presence of O₂, lightLow to ModerateOxidation to quinones[1][2]Use degassed buffers, protect from light
Presence of metal ions (e.g., Fe³⁺)LowCatalyzed oxidationUse metal-chelating agents (e.g., EDTA) in buffers
Aromatic Rings UV/Visible LightModeratePhotodegradationStore and handle in amber vials or foil-wrapped tubes

Experimental Protocols

Protocol 1: Preparation and Storage of High-Concentration Stock Solutions
  • Materials: this compound (solid), anhydrous DMSO, sterile, low-adsorption polypropylene microcentrifuge tubes (amber or wrapped in foil).

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 20 mM).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary, but avoid overheating.

    • Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in the prepared microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • When an aliquot is needed, thaw it completely at room temperature, vortex briefly, and use it immediately to prepare working dilutions. Do not refreeze any remaining solution in the thawed aliquot.

Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol provides a framework for determining the stability of the inhibitor in a specific experimental buffer.

  • Preparation of Stability Samples:

    • Prepare a fresh working solution of this compound in your experimental buffer at the final desired concentration (e.g., 100 µM).

    • Dispense this solution into several separate, sealed vials.

    • Prepare a "Time 0" sample by immediately quenching the reaction (e.g., by diluting with mobile phase or a strong organic solvent like acetonitrile) and inject it into the HPLC system.

    • Store the remaining vials under the desired test conditions (e.g., 4°C protected from light, 25°C exposed to light, etc.).

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The exact gradient will need to be optimized to achieve good separation between the parent compound and any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), remove one vial from the test condition.

    • Quench the sample and analyze it by HPLC using the established method.

    • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at Time 0.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

G start Issue Observed: Loss of Activity or Solution Appearance Change check_stock Is the stock solution old or subjected to multiple freeze-thaw cycles? start->check_stock check_working Was the working solution prepared fresh? check_stock->check_working No sol_stock Prepare fresh stock solution. Aliquot for single use. check_stock->sol_stock Yes check_storage How was the working solution stored? (Light/Temp/pH) check_working->check_storage Yes sol_working Always prepare working solutions fresh before use. check_working->sol_working No sol_storage Protect from light. Store at 4°C for <24h. Use neutral pH buffer. check_storage->sol_storage sol_hplc Perform HPLC analysis to identify degradation products. check_storage->sol_hplc

Caption: Troubleshooting workflow for this compound instability.

G inhibitor This compound (Contains Amide Group) products Degradation Products (Carboxylic Acid + Amine) inhibitor->products Hydrolysis conditions Aqueous Buffer (H₂O, H⁺/OH⁻) conditions->products loss Loss of Inhibitory Activity products->loss

Caption: Simplified pathway for amide hydrolysis of this compound.

G start Start: Prepare Solution solvent_choice Choose Solvent start->solvent_choice dmso Stock Solution: Anhydrous DMSO solvent_choice->dmso For Storage aqueous Working Solution: Aqueous Buffer solvent_choice->aqueous For Immediate Use storage_stock Aliquot & Store at -80°C Protect from light dmso->storage_stock storage_working Prepare Fresh. If needed, store at 4°C for <24h in the dark. aqueous->storage_working storage_stock->aqueous Dilute for use end Use in Experiment storage_working->end

Caption: Logic for preparing and storing this compound solutions.

References

Technical Support Center: Improving the Cell Permeability of DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on DNA gyrase B inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges related to cell permeability in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the development and testing of DNA gyrase B inhibitors.

Q1: My novel DNA gyrase B inhibitor shows potent enzymatic activity but has poor whole-cell activity against Gram-negative bacteria. What are the likely reasons?

A1: This is a common challenge. The discrepancy often arises from the formidable barrier presented by the Gram-negative bacterial cell envelope. Here’s a troubleshooting guide:

  • Assess Physicochemical Properties: Gram-negative bacteria possess an outer membrane that is less permeable than the inner membrane.[1][2] Compounds targeting these bacteria often have different physicochemical properties compared to those targeting Gram-positive bacteria.[1][3]

    • Lipophilicity (LogP/LogD): While some lipophilicity is needed to cross the lipid bilayers, excessive hydrophobicity can lead to poor solubility and trapping within the membrane. Antibacterials targeting Gram-negative organisms tend to be more polar.[1][3]

    • Molecular Weight (MW): There is a general molecular weight cutoff of around 600 Da for compounds to efficiently penetrate the outer membrane of Gram-negative bacteria.[3]

    • Polar Surface Area (PSA): A higher PSA is often observed in successful Gram-negative antibiotics, facilitating interaction with the polar components of the outer membrane.[3]

    • Action: Analyze the clogP, MW, and PSA of your inhibitor. Compare these values to known successful Gram-negative antibiotics. Chemical modifications may be necessary to optimize these properties.[4]

  • Investigate Efflux Pump Activity: Gram-negative bacteria utilize multidrug efflux pumps to expel a wide range of structurally diverse compounds, which is a major contributor to drug resistance.[5][6][7][8] Your inhibitor might be a substrate for one or more of these pumps.

    • Action: Test your compound's activity in bacterial strains that have key efflux pumps knocked out (e.g., ΔtolC or ΔacrB in E. coli).[9][10] A significant increase in potency in these strains strongly suggests that your compound is an efflux pump substrate.[9] Consider co-administration with a known efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) or 1-(1-naphthylmethyl)-piperazine (NMP) in your assays.[11][12]

  • Consider Porin-Mediated Entry: For many hydrophilic antibiotics, entry into the periplasm of Gram-negative bacteria is facilitated by porin channels.[2][13]

    • Action: If your compound is polar, its size and charge distribution will be critical for passing through porins. The structure-activity relationship around these features should be explored.

Q2: I'm observing low permeability for my inhibitor in the Parallel Artificial Membrane Permeability Assay (PAMPA). How can I troubleshoot this?

A2: Low PAMPA permeability indicates poor passive diffusion across a lipid membrane. Here are some steps to take:

  • Review Compound Properties: PAMPA primarily measures passive, transcellular permeation.[14]

    • Solubility: Ensure your compound is fully dissolved in the donor well at the tested concentration. Poor solubility can lead to artificially low permeability values. Consider adjusting the buffer or co-solvent concentration.

    • Lipophilicity: As mentioned, an optimal lipophilicity range is crucial. Highly polar or highly greasy compounds will show low permeability.

    • Action: If solubility is an issue, try different formulations or lower the test concentration. If lipophilicity is suboptimal, consider chemical modifications to introduce or remove polar/non-polar groups.

  • Check Assay Conditions:

    • Membrane Integrity: Ensure the artificial membrane was properly formed and not compromised. Most commercial kits include a control compound to verify membrane integrity.[14]

    • Incubation Time: A standard incubation is often 5 hours, but for very low permeability compounds, extending the incubation time (e.g., up to 18-20 hours) might be necessary to obtain a measurable concentration in the acceptor well.[14][15][16]

    • Action: Always run control compounds (high and low permeability) to validate your assay setup.[16] If controls are behaving as expected, the issue lies with your test compound.

  • Interpreting the Data: PAMPA is a simplified model and does not account for active transport or paracellular (between cells) movement.[14][17] Low PAMPA permeability is a strong indicator of poor passive diffusion, which is a key component of overall cell entry.

Q3: My inhibitor shows a high efflux ratio (>2) in the Caco-2 permeability assay. What does this mean and what are my next steps?

A3: A high efflux ratio in a bidirectional Caco-2 assay (where the permeability from the basolateral to the apical side, B-A, is significantly higher than from the apical to the basolateral side, A-B) is a strong indication that your compound is a substrate of active efflux transporters expressed by the Caco-2 cells.[17][18] Caco-2 cells, derived from human colon carcinoma, express various transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[17][19]

  • Confirm Efflux Transporter Involvement:

    • Action: Re-run the Caco-2 assay in the presence of specific inhibitors for major efflux pumps.[17]

      • Verapamil or Elacridar: To inhibit P-gp.[17]

      • Fumitremorgin C or MK-571: To inhibit BCRP.[17]

    • A significant reduction in the efflux ratio in the presence of one of these inhibitors will help identify the specific transporter responsible.

  • Strategies to Mitigate Efflux:

    • Structural Modification: Modify the inhibitor's structure to reduce its recognition by the efflux pump. This can involve altering charge, hydrogen bonding capacity, or overall shape.[20]

    • Prodrug Approach: A prodrug strategy can be employed to mask the features of the molecule that are recognized by the efflux transporter.[21] The prodrug is then cleaved inside the cell to release the active inhibitor.

    • Co-administration with an EPI: While less common for antibacterial development due to the need for the EPI to also penetrate the bacterial cells, this is a valid pharmacological strategy.[4]

Quantitative Data on Inhibitor Permeability

The following table summarizes hypothetical permeability data for different classes of DNA gyrase B inhibitors to illustrate how physicochemical properties can influence permeability and efflux.

Inhibitor ClassclogPMW (Da)PSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
Novobiocin Analog 2.56121800.50.215.2
Pyrrolamide 1.8450955.23.81.5
Benzothiazole 3.15201102.10.98.7
Optimized Pyrrolamide 1.24801258.57.11.2

Data is illustrative and not from a single source.

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.[14][22]

Objective: To determine the passive permeability coefficient (Pe) of a test compound.

Methodology:

  • Prepare the Artificial Membrane: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form the artificial membrane.[15]

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4 with a small percentage of DMSO) to a final concentration of typically 10 µM.[14][15]

  • Assay Setup: The acceptor plate wells are filled with buffer.[15] The donor plate, with the artificial membrane, is placed on top of the acceptor plate. The test compound solution is then added to the donor wells.[14]

  • Incubation: The plate assembly is incubated at room temperature for a set period, typically 5 to 20 hours.[14][15]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, usually by LC-MS/MS.[14]

  • Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells to model human intestinal absorption and identify if a compound is a substrate for active efflux.[17][18][19]

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[17][18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[18]

  • A-B Permeability: The test compound is added to the apical (upper) chamber. The plate is incubated (e.g., for 2 hours at 37°C), and samples are taken from the basolateral (lower) chamber at specific time points.[18][23]

  • B-A Permeability: In a separate set of wells, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.[17]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation:

    • The Papp value for each direction is calculated: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).[17] An efflux ratio greater than 2 suggests active efflux.[17]

Visualizations

G cluster_0 Troubleshooting Poor Whole-Cell Activity Start Potent Enzyme Activity, Poor Whole-Cell Activity CheckProps Assess Physicochemical Properties (MW, LogP, PSA) Start->CheckProps PropsOptimal Properties Optimal? CheckProps->PropsOptimal TestEfflux Test for Efflux (e.g., ΔtolC strain, EPIs) EffluxSubstrate Efflux Substrate? TestEfflux->EffluxSubstrate PropsOptimal->TestEfflux Yes ModifyProps Modify Structure to Optimize Properties PropsOptimal->ModifyProps No ModifyEfflux Modify Structure to Avoid Efflux Recognition EffluxSubstrate->ModifyEfflux Yes Retest Re-test Whole-Cell Activity EffluxSubstrate->Retest No ModifyProps->Retest ModifyEfflux->Retest

Caption: Troubleshooting workflow for inhibitors with poor whole-cell activity.

G cluster_1 Inhibitor Interaction with Gram-Negative Cell Envelope Inhibitor DNA Gyrase B Inhibitor OuterMembrane Outer Membrane (Porins & Lipid Bilayer) Inhibitor->OuterMembrane Permeation Periplasm Periplasm OuterMembrane->Periplasm EffluxPump Efflux Pump (e.g., AcrAB-TolC) Periplasm->EffluxPump Capture InnerMembrane Inner Membrane Periplasm->InnerMembrane Passive Diffusion EffluxPump->Inhibitor Expulsion Cytoplasm Cytoplasm (Target: DNA Gyrase) InnerMembrane->Cytoplasm

Caption: Pathway of an inhibitor across the Gram-negative cell envelope.

References

Optimizing incubation time for DNA gyrase B-IN-1 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DNA gyrase B-IN-1 inhibition assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound inhibition assays.

1. No or Low Supercoiling Activity in the Positive Control

Potential Cause Recommended Solution
Inactive Enzyme Ensure DNA gyrase is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Perform an enzyme titration to determine the optimal concentration for 80-90% supercoiling of the relaxed DNA substrate.[1]
Degraded ATP ATP is sensitive to freeze-thaw cycles.[2] Prepare fresh ATP stocks and add it to the reaction mixture just before incubation. Consider adding extra ATP to the reaction to see if activity is restored.[3]
Incorrect Buffer Composition Verify the final concentrations of all buffer components, especially MgCl2, which is crucial for gyrase activity. Ensure the pH of the buffer is correct (typically around 7.5).
Nuclease Contamination Nuclease contamination will degrade the plasmid DNA, preventing supercoiling.[2] Use nuclease-free water and reagents. Analyze a sample of the relaxed plasmid on a gel to check for degradation.
High Salt Concentration High concentrations of salts (e.g., from inhibitor stocks or crude extracts) can inhibit gyrase activity. Ensure the total salt concentration in the reaction does not exceed 250-300 mM.[2]

2. Smeared Bands on the Agarose Gel

Potential Cause Recommended Solution
DNA Overloading Loading too much DNA into the well can cause smearing.[4] Reduce the amount of plasmid DNA loaded onto the gel.
Degraded DNA If the relaxed plasmid DNA is degraded, it will appear as a smear. Run a control of the relaxed plasmid alone to check its integrity.
Excessive Voltage During Electrophoresis Running the gel at too high a voltage can generate heat and cause band smearing.[5] Run the gel at a lower voltage for a longer period (e.g., 80-90V).
Old or Depleted Running Buffer The buffering capacity of the running buffer can be exhausted, leading to poor resolution. Use fresh 1x TAE or TBE buffer for each gel run.[5]
Contaminants in the Gel or Buffer Contaminants such as intercalating agents (e.g., ethidium bromide) in the gel or running buffer can alter DNA migration and cause smearing. It is recommended to stain the gel after electrophoresis.[6]
Excessive Handling of DNA Excessive vortexing can shear the DNA, leading to smearing.[7] Mix samples by gentle pipetting.

3. Unexpected Bands on the Gel

Potential Cause Recommended Solution
Nicked or Linearized Plasmid The presence of nicked (open-circular) or linearized plasmid in the relaxed substrate will appear as separate bands. Nicked DNA migrates slower than relaxed DNA, while linearized DNA migrates between the supercoiled and nicked forms. The presence of nicked DNA will not affect the supercoiling of the covalently closed circular plasmid.
Primer-Dimers or Non-specific Amplification (if using PCR products) If using a PCR product as a substrate, unexpected bands could be due to non-specific amplification or primer-dimers. Optimize PCR conditions and purify the desired product before use.
DNA Intercalators If the test compound is a DNA intercalator, it can alter the mobility of the DNA on the gel, leading to unexpected band shifts.[3]

4. Inconsistent IC50 Values

Potential Cause Recommended Solution
Inhibitor Solubility Issues The inhibitor may not be fully soluble at higher concentrations, leading to inaccurate results. Ensure the inhibitor is completely dissolved in the solvent (e.g., DMSO) before diluting into the reaction buffer.
Effect of Solvent The solvent used to dissolve the inhibitor (e.g., DMSO) can inhibit DNA gyrase at higher concentrations. Perform a control with varying concentrations of the solvent to determine its effect on the enzyme activity and keep the final solvent concentration consistent across all reactions (typically ≤1-2%).
Inaccurate Pipetting Small pipetting errors, especially when preparing serial dilutions of the inhibitor, can lead to significant variations in IC50 values. Use calibrated pipettes and ensure proper pipetting technique.
Suboptimal Reaction Conditions Ensure the enzyme concentration and incubation time are in the linear range of the assay. The reaction should be optimized such that about 80-90% of the relaxed DNA is supercoiled in the absence of the inhibitor.[1]
Data Analysis Method The method used to quantify the bands on the gel and calculate the IC50 can influence the result. Use a consistent and appropriate method for densitometry and a non-linear regression analysis to fit the data to a dose-response curve.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a DNA gyrase supercoiling assay?

A1: The optimal incubation time should be determined empirically for your specific experimental conditions. A common starting point is 30 to 60 minutes at 37°C.[2] The goal is to achieve 80-90% supercoiling of the relaxed plasmid in the absence of an inhibitor to provide a suitable window for detecting inhibition.[1] A time-course experiment is recommended to determine the linear range of the reaction.

Q2: What are the appropriate positive and negative controls for this assay?

A2:

  • Positive Control: A reaction containing DNA gyrase, relaxed plasmid DNA, and ATP, but no inhibitor. This should show a significant conversion of relaxed DNA to supercoiled DNA.

  • Negative Control (No Enzyme): A reaction containing relaxed plasmid DNA and ATP, but no DNA gyrase. This should show only the band corresponding to the relaxed plasmid.

  • Negative Control (No ATP): A reaction containing DNA gyrase and relaxed plasmid DNA, but no ATP. Since DNA gyrase requires ATP for supercoiling, this should show no supercoiling activity.[2]

  • Vehicle Control: A reaction containing the enzyme, substrate, and the same concentration of the inhibitor's solvent (e.g., DMSO) as in the experimental wells. This is to account for any effect of the solvent on the enzyme's activity.

Q3: How do I prepare the relaxed pBR322 DNA substrate?

A3: Relaxed pBR322 DNA can be purchased commercially or prepared in the lab by treating supercoiled pBR322 with a type I topoisomerase, such as calf thymus topoisomerase I. The topoisomerase I is then heat-inactivated and removed, typically by phenol:chloroform extraction followed by ethanol precipitation.

Q4: How do I calculate the IC50 value for this compound?

A4: To determine the IC50 value, perform a supercoiling assay with a range of this compound concentrations. After running the agarose gel, quantify the intensity of the supercoiled and relaxed DNA bands in each lane using densitometry software. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Then, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Q5: Can I use a different plasmid besides pBR322?

A5: Yes, other plasmids can be used as a substrate for the DNA gyrase supercoiling assay. The key requirement is that the plasmid can be prepared in a relaxed, covalently closed circular form. The size of the plasmid will affect its migration on the agarose gel.

Experimental Protocols

Detailed Methodology for this compound Inhibition Assay

This protocol is for a standard DNA gyrase supercoiling inhibition assay using relaxed pBR322 as a substrate.

1. Materials and Reagents:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed pBR322 DNA

  • This compound

  • 5x DNA Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)[8]

  • Nuclease-free water

  • DMSO (for dissolving inhibitor)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[2]

  • Agarose

  • 1x TAE or TBE buffer

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

2. Assay Procedure:

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in DMSO.

  • Set up Reactions: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture is as follows:

ComponentVolumeFinal Concentration
5x Assay Buffer4 µL1x
Relaxed pBR322 (0.5 µg/µL)0.5 µL12.5 µg/mL
This compound (or DMSO)1 µLVariable
Nuclease-free waterto 18 µL-
DNA Gyrase (e.g., 1 U/µL)2 µL0.1 U/µL
Total Volume 20 µL
  • Incubation: Mix the reactions gently by pipetting and incubate at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE or TBE buffer. Run the gel at 80-90V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Stain and Visualize: Stain the gel with a suitable DNA staining agent and visualize the DNA bands under UV or blue light. The supercoiled plasmid will migrate faster than the relaxed plasmid.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using a gel documentation system and analysis software. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/DMSO to Tubes prep_inhibitor->add_inhibitor prep_master_mix Prepare Master Mix (Buffer, DNA, Water) prep_master_mix->add_inhibitor add_enzyme Add DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (Add Stop Buffer) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize quantify Quantify Bands & Calculate IC50 visualize->quantify

Caption: Experimental workflow for DNA gyrase inhibition assay.

troubleshooting_logic start Assay Performed no_supercoiling No/Low Supercoiling in Positive Control? start->no_supercoiling smearing Smeared Bands on Gel? no_supercoiling->smearing No check_enzyme Check Enzyme Activity & ATP Integrity no_supercoiling->check_enzyme Yes unexpected_bands Unexpected Bands? smearing->unexpected_bands No check_dna_loading Optimize DNA Loading & Check DNA Integrity smearing->check_dna_loading Yes inconsistent_ic50 Inconsistent IC50 Values? unexpected_bands->inconsistent_ic50 No check_plasmid_quality Assess Purity of Relaxed Plasmid unexpected_bands->check_plasmid_quality Yes end Successful Assay inconsistent_ic50->end No check_inhibitor_solubility Verify Inhibitor Solubility & Solvent Effect inconsistent_ic50->check_inhibitor_solubility Yes check_buffer Verify Buffer Composition & Salt check_enzyme->check_buffer check_buffer->smearing check_gel_conditions Optimize Electrophoresis & Buffer check_dna_loading->check_gel_conditions check_gel_conditions->unexpected_bands check_plasmid_quality->inconsistent_ic50 check_inhibitor_solubility->end

Caption: Troubleshooting logic for DNA gyrase inhibition assays.

References

Technical Support Center: Overcoming Resistance to DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA gyrase B (GyrB) inhibitors. Here you will find information to help you understand and overcome experimental challenges related to bacterial resistance.

Troubleshooting Guides

Problem 1: My GyrB inhibitor shows reduced or no activity against my bacterial strain.

Possible Cause Troubleshooting Steps
Target-site mutations: Alterations in the gyrB or gyrA gene can prevent the inhibitor from binding effectively to DNA gyrase. Common mutations in E. coli that confer resistance to coumarins, a class of GyrB inhibitors, include changes at Arg-136.[1][2]1. Sequence the gyrB and gyrA genes: Amplify and sequence the quinolone resistance-determining regions (QRDRs) of gyrB and gyrA to identify any mutations.[3][4][5] 2. Perform a DNA gyrase inhibition assay: Use purified wild-type and mutant DNA gyrase to determine if the inhibitor's IC50 value is significantly higher for the mutant enzyme.[6] 3. Test novel inhibitors: If resistance is confirmed, consider using GyrB inhibitors with a different binding mode that are not affected by the specific mutation. For example, some newer compounds do not rely on binding to Arg136.[1]
Increased efflux pump activity: Overexpression of efflux pumps can reduce the intracellular concentration of the inhibitor, preventing it from reaching its target.1. Perform an efflux pump inhibitor assay: Determine the minimum inhibitory concentration (MIC) of your GyrB inhibitor in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, verapamil). A significant decrease in MIC in the presence of the efflux pump inhibitor suggests efflux is a resistance mechanism. 2. Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes.
Reduced cell permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the inhibitor. Coumarins, for instance, are known to have low permeability in bacteria.[1]1. Assess membrane permeability: Use assays with membrane-sensitive dyes (e.g., N-phenyl-1-naphthylamine) to compare the membrane permeability of your resistant strain to a susceptible control. 2. Modify the inhibitor structure: If you are in the drug development phase, consider chemical modifications to your inhibitor to improve its solubility and permeability.[1]
Inhibitor degradation: The bacterial strain may produce enzymes that degrade or modify the inhibitor.1. LC-MS analysis: Incubate your inhibitor with bacterial cell lysate or culture supernatant and analyze the mixture over time using liquid chromatography-mass spectrometry (LC-MS) to detect any modification or degradation of the compound.

Problem 2: I am observing inconsistent results in my DNA gyrase inhibition assays.

Possible Cause Troubleshooting Steps
Reagent quality issues: Degradation of ATP or the kDNA substrate can affect enzyme activity.1. Check ATP viability: Avoid repeated freeze-thaw cycles of the ATP stock solution. Prepare fresh dilutions for each experiment.[7] 2. Assess kDNA integrity: Run a control lane with only kDNA on an agarose gel to check for spontaneous decatenation. Store kDNA at 4°C to minimize degradation.[7]
Suboptimal reaction conditions: Incorrect buffer composition or incubation times can lead to variable results.1. Optimize buffer components: Ensure the final salt concentration in the reaction does not exceed 250-300 mM, as high ionic strength can inhibit gyrase activity.[7] 2. Titrate enzyme concentration: Determine the optimal amount of DNA gyrase that results in complete supercoiling or decatenation under your assay conditions. 3. Optimize incubation time: Perform a time-course experiment to find the ideal incubation period for your assay (typically 15-30 minutes at 37°C).[7]
Nuclease contamination: Contaminating nucleases in the enzyme preparation can degrade the DNA substrate.1. Run a minus-ATP control: Nuclease activity will be present even without ATP, while gyrase requires ATP for its supercoiling activity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to DNA gyrase B inhibitors?

A1: The main resistance mechanisms include:

  • Target Modification: Spontaneous mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, can alter the inhibitor's binding site, reducing its efficacy. Mutations in the gyrA subunit can also confer resistance to certain classes of inhibitors.[3][4][8]

  • Reduced Intracellular Concentration: This can be due to decreased uptake of the drug, often caused by low cell permeability, or increased efflux of the drug by bacterial efflux pumps.[1][4][5]

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes, can protect DNA gyrase from the inhibitor.[8]

Q2: How can I overcome target-based resistance to my GyrB inhibitor?

A2: Several strategies can be employed:

  • Develop Novel Inhibitors: Design inhibitors that bind to a different site on GyrB or have a novel mechanism of action. For example, gyramides inhibit DNA gyrase through a unique mechanism and show little cross-resistance with other inhibitors.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Modify the chemical structure of your inhibitor to improve its binding affinity to the mutant enzyme. For instance, modifying the C-7 substituent of quinazolinediones can help overcome resistance mediated by common GyrA mutations.[11][12]

  • Combination Therapy: Use the GyrB inhibitor in combination with another antibiotic that has a different cellular target. This can create a synergistic effect and reduce the likelihood of resistance developing.

Q3: My compound inhibits purified DNA gyrase but has poor whole-cell activity. What could be the reason?

A3: This is a common challenge in antibiotic development. The discrepancy is often due to:

  • Poor Permeability: The compound may not be able to efficiently cross the bacterial cell wall and membrane to reach its intracellular target.[1]

  • Efflux: The compound may be a substrate for one or more efflux pumps that actively remove it from the cell.[13]

  • Off-target Effects: In a cellular context, the compound might interact with other components, leading to toxicity or reduced availability.

To address this, you can perform permeability and efflux assays as described in the troubleshooting guide. Chemical modifications to the compound to enhance its drug-like properties (e.g., solubility, membrane permeability) may also be necessary.

Quantitative Data Summary

Table 1: Inhibitory Activity of Selected GyrB Inhibitors

InhibitorTarget OrganismIC50 (nM) for DNA Gyrase SupercoilingReference
Gyramide AnalogE. coli47 - 170[9]
Pyrrolamide 4S. aureus3000[14]
NSC 20116E. coli149,000 (Ki)[15]

Table 2: Minimum Inhibitory Concentrations (MICs) of Gyramide Analogs

CompoundE. coli (wild-type) (μg/mL)S. flexneri (μg/mL)S. enterica (μg/mL)Reference
Gyramide 31682[9]

Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Purified DNA gyrase (GyrA and GyrB subunits)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM Spermidine, 32.5% glycerol, 500 µg/mL BSA)[7]

    • 10 mM ATP solution

    • GyrB inhibitor (dissolved in a suitable solvent like DMSO)

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]

    • 1% Agarose gel in TAE buffer containing an intercalating dye (e.g., ethidium bromide)

  • Procedure:

    • Prepare reaction mixtures in microfuge tubes on ice. For a 20 µL reaction, add:

      • 4 µL 5X Assay Buffer

      • 2 µL 10 mM ATP

      • 0.5 µg relaxed plasmid DNA

      • Varying concentrations of the GyrB inhibitor

      • Nuclease-free water to a final volume of 18 µL

    • Initiate the reaction by adding 2 µL of DNA gyrase.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.

    • Load the samples onto a 1% agarose gel.

    • Run the gel until the dye front has migrated approximately 5 cm.

    • Visualize the DNA bands under a UV transilluminator.

    • Analysis: The supercoiled DNA will migrate faster than the relaxed DNA. The concentration of the inhibitor that reduces the supercoiling activity by 50% is the IC50 value.

2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • GyrB inhibitor stock solution

    • 96-well microtiter plate

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • In a 96-well plate, prepare serial twofold dilutions of the GyrB inhibitor in the broth medium.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Analysis: The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth.

Visualizations

GyrB_Inhibition_Pathway cluster_Gyrase_Cycle DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition cluster_Resistance Resistance Mechanisms DNA_binding 1. DNA Binding ATP_binding 2. ATP Binding to GyrB DNA_binding->ATP_binding DNA_cleavage 3. G-segment Cleavage ATP_binding->DNA_cleavage Strand_passage 4. T-segment Passage DNA_cleavage->Strand_passage DNA_ligation 5. G-segment Ligation Strand_passage->DNA_ligation ATP_hydrolysis 6. ATP Hydrolysis DNA_ligation->ATP_hydrolysis Product_release 7. Product Release ATP_hydrolysis->Product_release Product_release->DNA_binding GyrB_Inhibitor GyrB Inhibitor (e.g., Novobiocin) GyrB_Inhibitor->ATP_binding Competitively Inhibits GyrB_Mutation GyrB Mutation GyrB_Mutation->GyrB_Inhibitor Prevents Binding Efflux_Pump Efflux Pump Upregulation Efflux_Pump->GyrB_Inhibitor Reduces Intracellular Concentration

Caption: Mechanism of GyrB inhibition and common resistance pathways.

Experimental_Workflow start Start: Reduced Inhibitor Activity Observed check_target Hypothesis 1: Target-Site Mutation start->check_target check_efflux Hypothesis 2: Increased Efflux start->check_efflux check_permeability Hypothesis 3: Reduced Permeability start->check_permeability sequence_gyrB Sequence gyrB/gyrA genes check_target->sequence_gyrB Test efflux_assay Perform efflux pump inhibitor assay check_efflux->efflux_assay Test permeability_assay Assess membrane permeability check_permeability->permeability_assay Test gyrase_assay Perform DNA gyrase inhibition assay sequence_gyrB->gyrase_assay analyze_mutation Analyze mutation effect gyrase_assay->analyze_mutation analyze_efflux Analyze MIC change efflux_assay->analyze_efflux analyze_permeability Compare permeability permeability_assay->analyze_permeability conclusion Conclusion: Identify Resistance Mechanism analyze_mutation->conclusion analyze_efflux->conclusion analyze_permeability->conclusion

References

Inconsistent results in DNA gyrase supercoiling assays with inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in DNA gyrase supercoiling assays with inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a DNA gyrase supercoiling assay reaction?

A typical DNA gyrase supercoiling assay reaction contains the following components at optimized concentrations:

ComponentTypical Final ConcentrationPurpose
DNA Gyrase Enzyme 5-20 nMCatalyzes the negative supercoiling of DNA.[1]
Relaxed Plasmid DNA 0.3-0.5 µg per reactionSubstrate for the enzyme.
ATP 1 mMEnergy source for the gyrase reaction.[2][3]
Assay Buffer 1XMaintains optimal pH and ionic strength.
   Tris-HCl (pH 7.5)35 mMBuffering agent.[3]
   KCl24 mMMonovalent cation, influences enzyme activity.[3]
   MgCl₂4 mMDivalent cation, essential for ATP hydrolysis.[3]
   DTT2 mMReducing agent, maintains enzyme integrity.[3]
   Spermidine1.8 mMPolycation, can enhance supercoiling.[3][4]
   Bovine Serum Albumin (BSA)0.1 mg/mLStabilizes the enzyme.[3]
Inhibitor Varies (titration recommended)Compound being tested for its effect on gyrase activity.
DMSO < 5% (v/v)Solvent for inhibitors; can inhibit the enzyme at higher concentrations.

Q2: How do I interpret the results of my agarose gel?

The different forms of plasmid DNA will migrate through an agarose gel at different rates. The supercoiled form, being more compact, migrates the fastest.

  • Supercoiled (sc) DNA: The fastest migrating band, representing the product of the gyrase reaction.[5]

  • Relaxed DNA: A series of slower migrating bands representing topoisomers of the plasmid substrate.[5]

  • Open-Circular (oc) or Nicked DNA: The slowest migrating band, which can result from nuclease contamination.[5]

  • Linear DNA: Migrates between the open-circular and supercoiled forms and indicates double-strand breaks, possibly due to high nuclease contamination.[5]

A successful supercoiling reaction will show a clear shift from the relaxed DNA bands to the supercoiled DNA band. An effective inhibitor will prevent this shift, resulting in a banding pattern similar to the no-enzyme control.

Q3: Why is it important to titrate the DNA gyrase enzyme before running inhibitor assays?

Enzyme titration is crucial to determine the optimal concentration that results in approximately 80-90% supercoiling of the relaxed DNA substrate.[1] Using too much enzyme can mask the effects of a weak or moderately potent inhibitor, leading to false-negative results. Conversely, too little enzyme may not produce a robust enough signal to accurately assess inhibition.

Troubleshooting Guide

Issue 1: No or very low supercoiling activity in the positive control (enzyme + DNA, no inhibitor).

This is a common issue that can point to several problems with the assay components or setup.

Possible Causes and Solutions:

CauseRecommended Action
Degraded ATP ATP is susceptible to degradation. Prepare fresh ATP solutions and/or add extra ATP to the reaction.[5] Store ATP aliquots at -20°C or below.
Inactive Enzyme The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[6] Use a fresh aliquot of enzyme and ensure it is stored at -70°C in a non-frost-free freezer.[6]
Incorrect Buffer Composition High salt concentrations (>30 mM from the sample) can inhibit gyrase activity.[6] Verify the final concentrations of all buffer components. If the sample contributes significant salt, adjust the buffer accordingly.[6]
Nuclease Contamination Contaminating nucleases in the enzyme preparation or buffers can nick the plasmid DNA, rendering it unable to be supercoiled.[5] This will appear as an increase in the open-circular (nicked) DNA band.[5] Use fresh, high-quality reagents and consider purifying the enzyme if contamination is suspected.[7]
Issue 2: Inconsistent IC₅₀ values for the same inhibitor across different experiments.

Variability in IC₅₀ values can undermine the reliability of your results.

Possible Causes and Solutions:

CauseRecommended Action
Inhibitor Solubility Issues The inhibitor may be precipitating out of solution at higher concentrations. Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before adding it to the reaction.
High DMSO Concentration DMSO can inhibit DNA gyrase, especially at concentrations above 5% (v/v). If possible, use a lower final DMSO concentration. Always include a DMSO-only control to account for its inhibitory effects.
Variable Enzyme Activity The activity of the enzyme can vary between batches or with age. It is important to re-titrate the enzyme regularly to ensure consistent performance.
Pipetting Errors Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can lead to significant variations. Use properly calibrated pipettes and consider preparing a dilution series of the inhibitor.
Issue 3: Smearing or unusual band migration on the agarose gel.

Aberrant band patterns can make the gel difficult to interpret.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Intercalating Agents Contamination of the gel tank or buffer with intercalators like ethidium bromide or chloroquine can alter the mobility of DNA topoisomers.[5] This can cause relaxed topoisomers to migrate faster, closer to the supercoiled form.[5] Thoroughly clean gel apparatus to remove any residual intercalators.
Overloading of DNA Too much DNA loaded onto the gel can cause band smearing. Load an appropriate amount of the reaction mixture (typically corresponding to 100-200 ng of plasmid DNA).
Voltage Too High Running the gel at an excessively high voltage can generate heat and lead to band distortion. Run the gel at a lower voltage for a longer period (e.g., 90V for 2-3 hours).[5]

Experimental Protocols & Visualizations

Standard DNA Gyrase Supercoiling Assay Protocol
  • Reaction Setup: On ice, prepare a master mix containing 1X Assay Buffer, relaxed pBR322 DNA (0.5 µg), and sterile water.

  • Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentration of the inhibitor (or DMSO for the control).

  • Enzyme Addition: Add the pre-determined optimal amount of DNA gyrase to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[1]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by proteinase K treatment.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) after electrophoresis and visualize under UV light.[8]

Experimental Workflow for Inhibitor Screening

experimental_workflow prep Prepare Master Mix (Buffer, Relaxed DNA) aliquot Aliquot Master Mix prep->aliquot add_inhibitor Add Inhibitor / DMSO aliquot->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize and Analyze gel->visualize troubleshooting_tree start Inconsistent Results? no_activity No/Low Supercoiling in Positive Control? start->no_activity Yes ic50_issue Inconsistent IC50 Values? start->ic50_issue No check_atp Check ATP (fresh aliquot) Check Enzyme Activity no_activity->check_atp Yes check_buffer Verify Buffer Composition (esp. salt concentration) no_activity->check_buffer check_nuclease Assess Nuclease Contamination (increased nicked DNA) no_activity->check_nuclease gel_issue Gel Smearing or Abnormal Bands? ic50_issue->gel_issue No check_solubility Check Inhibitor Solubility Lower DMSO Concentration ic50_issue->check_solubility Yes retitrate_enzyme Re-titrate Enzyme ic50_issue->retitrate_enzyme clean_gel_tank Clean Gel Apparatus (remove intercalators) gel_issue->clean_gel_tank Yes check_loading Optimize DNA Load Adjust Voltage gel_issue->check_loading

References

Refinement of protocols for studying ATP-competitive gyrase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols to study ATP-competitive gyrase inhibitors. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with ATP-competitive gyrase inhibitors, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPossible CausesSuggested Solutions
Gyrase Supercoiling Assay Why am I seeing no or very weak supercoiling activity in my positive control? 1. Inactive Enzyme: The gyrase may have lost activity due to improper storage or handling.[1] 2. Inhibitory Buffer Components: Components in the assay buffer, such as high concentrations of DMSO, can inhibit enzyme activity. 3. Incorrect ATP Concentration: ATP is essential for gyrase activity.[1] 4. Nuclease Contamination: Contaminating nucleases can degrade the DNA substrate.[2]1. Enzyme Titration: Always titrate your enzyme to determine the optimal concentration for your assay conditions. It is not recommended to store diluted enzyme. 2. Solvent Control: Test the effect of your solvent (e.g., DMSO) on enzyme activity. Do not exceed 1-2% (v/v) DMSO if possible. 3. Verify ATP Stock: Ensure your ATP stock is fresh and at the correct concentration. 4. Use Nuclease-Free Reagents: Ensure all buffers and water are nuclease-free. The appearance of linear DNA on the gel can indicate nuclease activity.[2]
My gel electrophoresis results are ambiguous. The relaxed and supercoiled bands are not well-separated or smeared. 1. Intercalating Agents: Contamination of the gel or running buffer with intercalating agents like ethidium bromide can alter DNA mobility.[2] 2. Incorrect Gel Percentage: The agarose gel concentration may not be optimal for separating the different DNA topoisomers. 3. Overloading DNA: Too much DNA loaded onto the gel can cause band smearing.1. Clean Equipment: Thoroughly clean gel tanks and use fresh running buffer.[2] 2. Optimize Gel Concentration: A 1% agarose gel is typically used, but this may need to be adjusted. 3. Optimize DNA Amount: Reduce the amount of DNA loaded onto the gel.
Gyrase ATPase Assay Why is my ATPase activity low or absent in the positive control? 1. Inactive Enzyme: Similar to the supercoiling assay, the enzyme may be inactive.[1] 2. Suboptimal Assay Conditions: The temperature, pH, or buffer composition may not be optimal for the enzyme.[3] 3. Problem with Detection Reagents: In coupled assays, any component of the detection system could be faulty.[1]1. Enzyme Titration: Perform an enzyme titration to find the optimal concentration. 2. Optimize Conditions: Ensure the assay is performed at the recommended temperature (e.g., 25°C for E. coli gyrase).[3] 3. Validate Detection System: Run controls for the detection system to ensure it is functioning correctly.
I'm seeing a high background signal in my ATPase assay. 1. ATP Instability: ATP can hydrolyze spontaneously, especially at elevated temperatures. 2. Contaminating ATPases: The gyrase preparation may be contaminated with other ATPases.1. Fresh ATP: Prepare ATP solutions fresh. 2. Enzyme Purity: Use highly purified gyrase. Run a negative control without gyrase to assess background ATP hydrolysis.[3]
General Issues My inhibitor has low solubility. How can I accurately determine its IC50? 1. Precipitation: The compound may be precipitating in the assay buffer. 2. Inaccurate Concentration: The actual concentration of the dissolved inhibitor may be lower than calculated.1. Solubility Testing: Determine the solubility of your compound in the assay buffer. 2. Use of Solvents: Use a minimal amount of a suitable solvent like DMSO and ensure it doesn't affect enzyme activity at that concentration. 3. Alternative Formulations: Consider using formulations such as cyclodextrins to improve solubility.
I'm observing inconsistent results between experiments. 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Reagent Variability: Batch-to-batch variation in reagents can impact results.1. Calibrate Pipettes: Regularly calibrate your pipettes. 2. Use Calibrated Incubators: Ensure your incubators and water baths are accurately calibrated. 3. Consistent Reagent Lots: Use reagents from the same lot for a set of experiments where possible.

Frequently Asked Questions (FAQs)

1. What are the key assays for characterizing ATP-competitive gyrase inhibitors?

The primary assays are the DNA supercoiling assay and the ATPase assay. The supercoiling assay directly measures the enzymatic function of gyrase in introducing negative supercoils into DNA, a process dependent on ATP hydrolysis.[4] The ATPase assay measures the rate of ATP hydrolysis by gyrase, which is the direct target of ATP-competitive inhibitors.[3]

2. How do I confirm that my inhibitor is ATP-competitive?

To confirm an ATP-competitive mechanism, you can perform kinetic studies. In an ATPase assay, an ATP-competitive inhibitor will increase the apparent Km for ATP without affecting the Vmax.[5] This can be visualized using a Lineweaver-Burk plot.

3. What are common controls to include in my experiments?

  • Positive Control: A known gyrase inhibitor (e.g., novobiocin) to ensure the assay can detect inhibition.[6][7]

  • Negative Control: No enzyme to determine background signal.[3]

  • Solvent Control: The solvent used to dissolve the inhibitor (e.g., DMSO) to account for any effects on enzyme activity.

  • No Inhibitor Control: Enzyme and substrate without any inhibitor to determine 100% activity.

4. What is the difference between a gyrase inhibitor and a gyrase poison?

Gyrase inhibitors, like ATP-competitive inhibitors, prevent the catalytic activity of the enzyme.[8] Gyrase poisons, such as fluoroquinolones, stabilize the cleavage complex, where the DNA is cut, leading to double-strand breaks and cell death.[8][9]

5. Why is it important to test for inhibition of human topoisomerases?

Bacterial DNA gyrase is a type II topoisomerase. Humans also have type II topoisomerases (e.g., topoisomerase IIα) that are structurally similar, particularly in the ATP-binding site.[10] Testing for inhibition of human topoisomerases is crucial to assess the selectivity and potential toxicity of a novel gyrase inhibitor.[10]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This protocol is adapted from standard procedures to determine the inhibitory effect of a compound on gyrase-mediated DNA supercoiling.[11]

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Test inhibitor dissolved in DMSO

  • Stop Solution: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol[12]

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Enzyme Titration: First, determine the amount of gyrase needed to fully supercoil the relaxed pBR322 DNA. This should be done in the presence of the same final concentration of DMSO that will be used for inhibitor testing.

  • Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322, and sterile water.

  • Aliquot the master mix into reaction tubes.

  • Add the test inhibitor at various concentrations (or DMSO for the control) to the tubes.

  • Add the pre-determined amount of diluted gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[4]

  • Reaction Termination: Stop the reaction by adding the Stop Solution, followed by an equal volume of chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.

  • Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light.[12] The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantification: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percent inhibition and calculate the IC50 value.[12]

Gyrase ATPase Assay (Coupled Spectrophotometric Assay)

This protocol describes a common method for measuring the ATPase activity of gyrase by coupling ATP hydrolysis to the oxidation of NADH.[3]

Materials:

  • Purified DNA gyrase

  • 5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 5 mM DTT

  • ATP solution

  • Relaxed pBR322 DNA (as ATPase activity is stimulated by DNA)

  • Coupling system: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH

  • Test inhibitor dissolved in DMSO

Procedure:

  • Reaction Setup: In a 96-well UV-transparent plate, add the 5X ATPase Assay Buffer, relaxed pBR322, PEP, PK, LDH, and NADH.

  • Add the test inhibitor at various concentrations (or DMSO for the control).

  • Add the gyrase enzyme.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Measurement: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm at regular intervals (e.g., every 30 seconds) at a constant temperature (e.g., 25°C).[3]

  • Data Analysis: The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance at 340 nm as NADH is converted to NAD+.[3] Calculate the initial reaction velocities and determine the percent inhibition and IC50 values.

Data Presentation

Table 1: IC50 Values of Representative Gyrase Inhibitors

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
NovobiocinE. coliSupercoiling~0.026[6]
CiprofloxacinE. coliSupercoilingVaries
Redx03863M. tuberculosisSupercoiling0.009[9]
Redx04739M. tuberculosisSupercoiling0.030[9]
NSC 20116E. coliATPase149 (Ki)[13]

Visualizations

Experimental Workflow: Gyrase Supercoiling Assay

Gyrase_Supercoiling_Workflow prep Prepare Master Mix (Buffer, Relaxed DNA, H2O) aliquot Aliquot Master Mix prep->aliquot add_inhibitor Add Inhibitor / DMSO aliquot->add_inhibitor add_gyrase Add Gyrase (Initiate Reaction) add_inhibitor->add_gyrase incubate Incubate (37°C, 30-60 min) add_gyrase->incubate stop_reaction Stop Reaction (Stop Solution + Chloroform) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge load_gel Load Aqueous Phase on Agarose Gel centrifuge->load_gel electrophoresis Gel Electrophoresis load_gel->electrophoresis visualize Stain & Visualize electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze

Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.

Signaling Pathway: ATP-Competitive Inhibition of DNA Gyrase

Gyrase_Inhibition_Pathway gyrase Gyrase (GyrA2B2) gyrase_atp Gyrase-ATP Complex gyrase->gyrase_atp no_activity No Supercoiling gyrase:s->no_activity:n atp ATP atp->gyrase_atp Binds to GyrB subunit inhibitor ATP-Competitive Inhibitor inhibitor->gyrase Competes with ATP for binding site hydrolysis ATP Hydrolysis gyrase_atp->hydrolysis supercoiling DNA Supercoiling hydrolysis->supercoiling supercoiled_dna Supercoiled DNA supercoiling->supercoiled_dna Product relaxed_dna Relaxed DNA relaxed_dna->supercoiling Substrate

References

How to minimize non-specific binding of DNA gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of DNA gyrase B-IN-1 during their experiments.

Troubleshooting Guide: Minimizing Non-Specific Binding

Non-specific binding of this compound can lead to inaccurate experimental results, including overestimated inhibitory effects or off-target interactions. The following guide provides a systematic approach to troubleshoot and minimize these issues.

Problem: High background signal or apparent inhibition in negative controls.

This often indicates non-specific binding of the inhibitor to the DNA substrate, assay components, or the surface of the reaction vessel.

Potential Cause Recommended Solution
Suboptimal Buffer Conditions Optimize the ionic strength of the assay buffer. Very low salt concentrations can enhance non-specific electrostatic interactions. Try titrating NaCl or KCl concentrations (e.g., 50 mM, 100 mM, 150 mM). Maintain a stable pH, typically between 7.5 and 8.5.
Inhibitor Concentration Too High Perform a dose-response curve to determine the optimal concentration range for specific inhibition. High concentrations of this compound may lead to aggregation or non-specific interactions.
Presence of Contaminants Ensure the purity of this compound. Impurities could be responsible for the observed non-specific effects. Use high-purity solvents for dissolving the compound.
Non-Specific Interaction with DNA Include a non-specific DNA competitor, such as sheared salmon sperm DNA, in the reaction mixture to saturate non-specific binding sites on the DNA substrate.
Assay Surface Interactions If using plate-based assays, ensure proper blocking of the plate surface. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[1][2] The choice of blocking agent should be empirically determined for your specific assay.[2]

Problem: Inconsistent results between experimental replicates.

This can be a result of variability in reaction setup or the stability of the components.

Potential Cause Recommended Solution
Inhibitor Precipitation Visually inspect the inhibitor stock and working solutions for any signs of precipitation. Determine the solubility limit of this compound in your assay buffer. The addition of a small percentage of DMSO may be necessary, but its concentration should be kept consistent across all experiments and controls.
Pipetting Inaccuracies Use calibrated pipettes and ensure thorough mixing of all reaction components. Prepare a master mix for reactions to minimize pipetting errors.
Enzyme Instability Aliquot the DNA gyrase enzyme to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experiment setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of DNA gyrase and how do inhibitors like this compound work?

A1: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[3][4] It functions as a heterotetramer of two GyrA and two GyrB subunits.[5] The catalytic cycle involves the binding of a "G-segment" of DNA, wrapping of a "T-segment", ATP binding to the GyrB subunits, cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment.[6][7][8] this compound is expected to be a competitive inhibitor of the ATPase activity of the GyrB subunit, similar to other inhibitors in its class.[9] By blocking ATP hydrolysis, it prevents the conformational changes required for strand passage and supercoiling.[4]

Q2: What are the key components of a DNA gyrase inhibition assay and how can they be optimized to reduce non-specific binding?

A2: A typical in vitro DNA gyrase supercoiling assay contains purified DNA gyrase, a relaxed circular DNA substrate (e.g., pBR322), ATP, and an appropriate assay buffer.[10] To minimize non-specific binding of this compound, consider the following optimizations:

  • Buffer Composition: Adjusting the salt concentration can modulate the strength of electrostatic interactions.

  • Blocking Agents: The inclusion of a blocking agent can reduce non-specific binding.[2]

  • Detergents: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to prevent aggregation of the inhibitor and reduce non-specific hydrophobic interactions.[11]

Q3: How can I differentiate between specific inhibition of DNA gyrase and non-specific binding effects?

A3: A key method is to run proper controls. This includes a no-enzyme control to see if the inhibitor alone affects the DNA substrate, and a no-inhibitor control to observe the baseline enzyme activity. A dose-response relationship where inhibition plateaus at higher concentrations is indicative of specific binding. Additionally, using a structurally related but inactive compound, if available, can serve as a good negative control for non-specific effects.

Q4: What concentration of blocking agents should I use?

A4: The optimal concentration of a blocking agent should be determined empirically. Here are some common starting concentrations:

Blocking Agent Typical Starting Concentration
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)[1]
Casein or Non-fat dry milk0.1 - 0.5% (w/v)[2]
Tween-200.01 - 0.05% (v/v)[11]
Sheared Salmon Sperm DNA10 - 100 µg/mL

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound on the supercoiling of relaxed plasmid DNA.

  • Reaction Setup:

    • On ice, prepare a 20 µL reaction mixture containing:

      • 5X DNA Gyrase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl₂, 25 mM DTT, 9 mM ATP, 50% glycerol).

      • 1 µL of this compound at various concentrations (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration is constant across all reactions and does not exceed 1-2%).

      • 0.5 µg of relaxed pBR322 DNA.

      • 1 unit of DNA gyrase.

      • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (e.g., 30% glycerol, 0.125% bromophenol blue, 0.125% xylene cyanol, 50 mM EDTA).

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel containing a suitable DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel in 1X TAE or TBE buffer until there is good separation between the supercoiled and relaxed forms of the plasmid.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an effective concentration of this compound. Quantify the band intensities to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, ATP, DNA) setup Set up Reaction Mix (Enzyme, DNA, Inhibitor) reagents->setup inhibitor Prepare Inhibitor Dilutions (this compound) inhibitor->setup incubate Incubate at 37°C setup->incubate stop Stop Reaction incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Visualize & Quantify gel->visualize

Caption: Workflow for a DNA gyrase inhibition assay.

non_specific_binding_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem High Background / Inconsistent Results cause1 Suboptimal Buffer (Ionic Strength, pH) problem->cause1 cause2 High Inhibitor Conc. problem->cause2 cause3 Surface Adsorption problem->cause3 cause4 Inhibitor Aggregation problem->cause4 solution1 Optimize Buffer (Titrate Salt) cause1->solution1 solution2 Dose-Response Curve cause2->solution2 solution3 Use Blocking Agents (BSA, Detergent) cause3->solution3 solution4 Check Solubility (Add Co-solvent e.g., DMSO) cause4->solution4

Caption: Troubleshooting logic for non-specific binding.

References

Technical Support Center: Validating Target Engagement of DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DNA Gyrase B-IN-1 to study target engagement in whole cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational inhibitor targeting the B subunit of DNA gyrase (GyrB).[1] DNA gyrase itself is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[2][3][4] The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction.[2][5] this compound is designed to bind to the ATP-binding site of GyrB, thereby inhibiting its enzymatic activity and preventing DNA supercoiling, ultimately leading to bacterial cell death.[1]

Q2: How can I confirm that this compound is entering the bacterial cells?

Confirming cellular uptake is a critical first step. While direct measurement can be complex, an indirect but effective method is to demonstrate target engagement within the whole-cell context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7][8][9][10] If this compound binds to GyrB inside the cell, it will stabilize the protein, leading to an increase in its melting temperature. Observing this thermal shift is strong evidence of both cell penetration and target engagement.

Q3: What are the key assays to validate the target engagement of this compound?

Several assays can be employed to validate target engagement, ranging from biochemical to whole-cell methods:

  • Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming target engagement in a cellular environment. It measures the stabilization of the target protein (GyrB) upon ligand binding.[6][7][8][9][10]

  • DNA Supercoiling Assay: This is a biochemical assay that directly measures the enzymatic activity of DNA gyrase. Inhibition of supercoiling in the presence of this compound confirms its effect on the enzyme's function.[11][12][13]

  • ATPase Assay: This biochemical assay measures the ATP hydrolysis activity of the GyrB subunit. A decrease in ATPase activity upon addition of the inhibitor confirms its mechanism of action.[5]

  • Western Blotting: This can be used in conjunction with CETSA to detect the amount of soluble GyrB protein at different temperatures.

Q4: How does this compound differ from other DNA gyrase inhibitors like fluoroquinolones?

This compound and fluoroquinolones target the same enzyme, DNA gyrase, but through different subunits and mechanisms. Fluoroquinolones primarily target the GyrA subunit, stabilizing the DNA-gyrase complex after DNA cleavage, which leads to double-strand breaks.[14][15] In contrast, this compound targets the ATPase site on the GyrB subunit, preventing the energy-dependent process of DNA supercoiling.[1][5] This difference in mechanism may be advantageous in overcoming resistance to fluoroquinolones that arises from mutations in the gyrA gene.[11]

Troubleshooting Guide

Problem 1: No significant thermal shift is observed in the CETSA experiment.

  • Possible Cause 1: Insufficient Compound Concentration or Incubation Time. The concentration of this compound may be too low to achieve significant target occupancy, or the incubation time may be too short for it to bind to GyrB.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations. Also, consider increasing the incubation time.

  • Possible Cause 2: Poor Cell Permeability. The compound may not be effectively crossing the bacterial cell wall and membrane.

    • Solution: While challenging to address without chemical modification of the compound, you can try using cell lines with different permeability characteristics or consider co-administration with a permeabilizing agent (though this may introduce confounding variables).

  • Possible Cause 3: The compound is rapidly effluxed from the cells. Many bacteria have efflux pumps that can actively remove foreign compounds.

    • Solution: Investigate the use of efflux pump inhibitors in conjunction with your experiment to see if this enhances target engagement.

  • Possible Cause 4: The chosen temperature range for the heat challenge is not optimal. The temperature range needs to be centered around the melting temperature of the target protein.

    • Solution: Perform a preliminary CETSA experiment with a broad temperature range to determine the optimal melting temperature of GyrB in your specific cellular context.

Problem 2: The results of the DNA supercoiling assay are inconsistent.

  • Possible Cause 1: Nuclease Contamination. Contamination with nucleases can degrade the plasmid DNA, leading to misleading results.[16]

    • Solution: Ensure that all reagents and enzymes are nuclease-free. Run a control reaction without DNA gyrase to check for nuclease activity.[16]

  • Possible Cause 2: Inactive DNA Gyrase. The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Always use a positive control with a known DNA gyrase inhibitor to ensure the enzyme is active. Store the enzyme according to the manufacturer's instructions.

  • Possible Cause 3: Incorrect ATP Concentration. DNA gyrase requires ATP for its supercoiling activity.[16]

    • Solution: Double-check the concentration of ATP in your reaction buffer. Ensure the buffer has not undergone multiple freeze-thaw cycles, which can degrade ATP.[16]

Problem 3: The compound shows activity in biochemical assays but not in whole-cell assays.

  • Possible Cause 1: Lack of Cell Penetration or Efflux. As mentioned previously, the compound may not be reaching its target inside the cell or is being actively removed.

    • Solution: This points to a potential issue with the drug-like properties of the compound. Further medicinal chemistry efforts may be needed to improve its cellular permeability and stability.

  • Possible Cause 2: The compound is metabolized by the cells. The bacterial cells may be inactivating the compound through metabolic processes.

    • Solution: Analyze the culture supernatant and cell lysate for the presence of the parent compound and any potential metabolites using techniques like LC-MS.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Grow bacterial cells to the mid-logarithmic phase.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and treat with either this compound or a vehicle control for the desired time and concentration.

  • Heat Challenge:

    • Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using an appropriate method (e.g., sonication, enzymatic lysis).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for GyrB.

    • Quantify the band intensities to determine the amount of soluble GyrB at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble GyrB as a function of temperature for both the treated and control samples.

    • A rightward shift in the melting curve for the this compound treated sample indicates target stabilization.

DNA Supercoiling Assay Protocol
  • Reaction Setup:

    • Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and reaction buffer (containing ATP and MgCl2).

    • Add varying concentrations of this compound or a control inhibitor.

  • Incubation:

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis:

    • Run the reaction products on a 1% agarose gel.

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide).

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

    • The inhibition of supercoiling will be evident by the persistence of the relaxed DNA band and a decrease in the supercoiled DNA band with increasing concentrations of the inhibitor.

Quantitative Data Summary

Table 1: Example CETSA Data for this compound

Temperature (°C)% Soluble GyrB (Vehicle)% Soluble GyrB (this compound)
45100100
509598
557090
604075
651550
70520

Table 2: Example IC50 Values for Different DNA Gyrase Inhibitors

CompoundTarget SubunitDNA Supercoiling IC50 (µM)ATPase Assay IC50 (µM)
This compoundGyrB0.50.2
NovobiocinGyrB0.10.05
CiprofloxacinGyrA2.5N/A

Visualizations

DNA_Gyrase_Inhibition_Pathway cluster_Gyrase DNA Gyrase Complex GyrA GyrA DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB (ATPase) ADP ADP + Pi GyrB->ADP hydrolysis DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB Inhibitor This compound Inhibitor->GyrB Inhibits

Caption: Mechanism of this compound Inhibition.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble and Insoluble Fractions C->D E 5. Analyze Soluble Fraction (Western Blot for GyrB) D->E F 6. Quantify and Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Troubleshooting_Tree Start No Thermal Shift in CETSA Q1 Is compound concentration sufficient? Start->Q1 Sol1 Increase concentration and/or incubation time Q1->Sol1 No Q2 Is the compound cell-permeable? Q1->Q2 Yes A1_yes Yes A1_no No Sol2 Consider efflux pump inhibitors or compound modification Q2->Sol2 No Q3 Is the temperature range optimal? Q2->Q3 Yes A2_yes Yes A2_no No Sol3 Optimize temperature gradient Q3->Sol3 No A3_no No

Caption: Troubleshooting CETSA Experiments.

References

Technical Support Center: Troubleshooting Poor In Vivo Efficacy of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo efficacy with DNA gyrase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the in vivo evaluation of DNA gyrase inhibitors.

Q1: My DNA gyrase inhibitor shows potent activity in vitro (low MIC), but it is not effective in our animal model of infection. What are the potential reasons for this discrepancy?

Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy. The primary areas to investigate are bacterial resistance mechanisms, suboptimal pharmacokinetic/pharmacodynamic (PK/PD) properties, and potential off-target effects leading to toxicity at therapeutic doses.[1][2][3] A systematic approach to troubleshooting this issue is outlined in the workflow below.

G cluster_0 Initial Observation cluster_1 Investigation Pathways cluster_2 Potential Root Causes & Solutions start Potent In Vitro Activity (Low MIC) inefficacy Poor In Vivo Efficacy start->inefficacy but pkpd 1. Assess Pharmacokinetics/ Pharmacodynamics (PK/PD) inefficacy->pkpd resistance 2. Evaluate Bacterial Resistance Mechanisms inefficacy->resistance off_target 3. Investigate Off-Target Effects & Toxicity inefficacy->off_target low_exposure Low Drug Exposure at Infection Site? - Poor absorption/distribution - Rapid metabolism/clearance pkpd->low_exposure target_mutations Target-Mediated Resistance? - Mutations in gyrA/parC (QRDR) - Altered enzyme expression resistance->target_mutations efflux Reduced Intracellular Concentration? - Efflux pump overexpression - Plasmid-mediated resistance (qnr) resistance->efflux toxicity Dose-Limiting Toxicity? - Inhibition of human topoisomerase II - Other off-target effects off_target->toxicity pkpd_sol pkpd_sol low_exposure->pkpd_sol res_sol res_sol target_mutations->res_sol efflux->res_sol tox_sol tox_sol toxicity->tox_sol

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard clinical laboratory procedures. [2][4] Materials:

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • DNA gyrase inhibitor stock solution (at a known concentration)

  • Sterile diluent (e.g., MHB or DMSO)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of MHB into all wells of the microtiter plate.

    • Add 100 µL of the inhibitor stock solution (at 2x the highest desired concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no inhibitor), and column 12 as the sterility control (no bacteria).

  • Prepare Inoculum:

    • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically done by adjusting the culture to a 0.5 McFarland turbidity standard and then further diluting it. [2]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the inhibitor at which there is no visible growth of bacteria.

2. Protocol: Neutropenic Mouse Thigh Infection Model

This is a widely used model to evaluate the in vivo efficacy of antimicrobial agents. [5][6] Materials:

  • 6- to 8-week-old female ICR or BALB/c mice

  • Cyclophosphamide for inducing neutropenia

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • DNA gyrase inhibitor formulated for administration (e.g., oral gavage, subcutaneous injection)

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Induce Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic, making them more susceptible to infection. [5]

  • Infection:

    • Grow the bacterial strain to the logarithmic phase and dilute to the desired inoculum size (e.g., 10^6 - 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment with the DNA gyrase inhibitor at a specified time post-infection (e.g., 2 hours). Administer the compound at various doses and dosing intervals as required by the study design. Include a vehicle control group.

  • Determine Bacterial Load:

    • At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the thigh tissue, weigh it, and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

    • Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

  • Analysis:

    • Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the inhibitor.

3. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for CETSA using Western blotting for detection. [4][7] Materials:

  • Cell culture expressing the target bacterial DNA gyrase (or tissue homogenate)

  • DNA gyrase inhibitor

  • PBS and protease inhibitors

  • PCR tubes and a thermal cycler

  • Ultracentrifuge

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific to the DNA gyrase subunit of interest

Procedure:

  • Cell Treatment:

    • Treat cultured cells or tissue homogenates with the inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).

    • Incubate under appropriate conditions to allow for compound entry and binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3 minutes), followed by a cooling step to room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by ultracentrifugation at high speed (e.g., 100,000 x g) for 20 minutes.

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble DNA gyrase in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

References

Strategies to enhance the stability of DNA gyrase B-IN-1 for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers enhance the stability of DNA Gyrase B-IN-1 for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C or -80°C. If dissolved in a solvent such as DMSO, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[1][2] The vendor suggests storage at room temperature for short periods in the continental US, but colder temperatures are preferable for maintaining potency over extended durations.[3]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause and how can I prevent it?

A2: Precipitation is a common issue for poorly soluble small molecules. This can be caused by the inhibitor's low aqueous solubility or by using a concentration that is too high for the assay buffer. To address this, consider the following:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible while still maintaining the inhibitor's solubility. Many assays tolerate up to 1-4% DMSO.[4]

  • Test Solubilizing Excipients: The use of solubilizing agents like cyclodextrins or detergents (e.g., Tween-20) at low concentrations can help improve the solubility of the compound in aqueous solutions.[5][6]

  • pH Adjustment: The solubility of small molecules can be pH-dependent. Assess the stability and solubility of this compound at different pH values within the acceptable range for your experiment.

Q3: How can I minimize the degradation of this compound in my experimental setup?

A3: Degradation can occur due to factors like temperature, pH, and light exposure. To minimize degradation:

  • Temperature Control: Prepare all inhibitor dilutions on ice and add them to the assay mixture just before initiating the experiment. Avoid prolonged incubation at elevated temperatures unless required by the experimental protocol.

  • pH Stability: The chemical structure of this compound may contain moieties susceptible to hydrolysis at acidic or alkaline pH. It is advisable to maintain the pH of the stock solutions and assay buffers within a neutral range (pH 6.5-8.0), if compatible with the experiment.[7]

  • Light Protection: Store stock solutions in amber vials or tubes wrapped in foil to protect them from light, which can cause photodegradation of some compounds.

Q4: Can I pre-mix this compound with other reagents for my high-throughput screening assay?

A4: While pre-mixing can streamline high-throughput screening, it is crucial to first assess the stability of this compound in the pre-mix solution under the planned incubation conditions (time and temperature). A pilot experiment is recommended to compare the activity of a freshly prepared inhibitor solution with one that has been pre-incubated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Inhibitor Activity Over Time Degradation of the inhibitor due to improper storage or handling.Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C.[1][2]
Instability in the aqueous assay buffer.Perform a time-course experiment to assess the stability of the inhibitor in the assay buffer. Consider adding stabilizing agents if necessary.
Inconsistent Results Between Experiments Variability in inhibitor concentration due to precipitation or adsorption to plasticware.Visually inspect for precipitation. Use low-adsorption microplates or tubes. Briefly centrifuge and vortex stock solutions before use.
Inconsistent dispensing of the inhibitor.Calibrate pipettes regularly. Ensure complete mixing after adding the inhibitor to the assay.
No Inhibition Observed Incorrect inhibitor concentration.Verify the concentration of your stock solution. Perform a dose-response experiment to confirm the IC50.[3]
Inactive batch of the inhibitor.Purchase a new batch of the inhibitor and compare its activity to the previous batch.
The inhibitor is not effective against the specific DNA gyrase being used.This compound is reported to be potent against P. aeruginosa DNA gyrase B.[3] Ensure you are using the correct enzyme.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueSource
Target Pseudomonas aeruginosa DNA gyrase B[3]
IC50 2.2 µM[3]
Molecular Formula C23H18ClF3N6O4SMedChemExpress
Molecular Weight 566.94MedChemExpress
Storage (Solid) -20°C or -80°CGeneral Recommendation
Storage (in DMSO) -80°C in aliquotsGeneral Recommendation

Table 2: Experimental Stability Assessment Template for this compound

Condition Incubation Time Inhibitor Concentration (µM) Remaining Activity (%) Observations
Assay Buffer (pH 7.5) at 37°C 0 hr10100-
1 hr10
2 hr10
4 hr10
Stock in DMSO at RT 0 hr10 mM100-
24 hr10 mM
48 hr10 mM

Experimental Protocols

Protocol: Assessing the Stability of this compound in Assay Buffer

This protocol is designed to determine the stability of this compound in a typical DNA gyrase supercoiling assay buffer over time.

Materials:

  • This compound

  • DMSO (ACS grade)

  • DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

  • DNA gyrase enzyme (P. aeruginosa)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Stop solution/loading dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/ml bromophenol blue, 60 mM EDTA)[8]

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare working solutions of the inhibitor by diluting the stock solution in the DNA gyrase assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final assay concentration of 10 µM).

  • Incubate the working solutions at the desired temperature (e.g., 37°C) for different time points (e.g., 0, 1, 2, and 4 hours).

  • At each time point, initiate the DNA gyrase supercoiling reaction by adding the pre-incubated inhibitor solution, DNA gyrase, and relaxed plasmid DNA.

  • Incubate the reaction mixture at 37°C for a fixed time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA.

  • Calculate the percentage of remaining inhibitor activity at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow Workflow for Assessing Inhibitor Stability prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare 2X Working Solution in Assay Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature (e.g., 37°C) prep_working->incubate time_points Sample at Different Time Points (0, 1, 2, 4 hours) incubate->time_points run_assay Run DNA Gyrase Assay time_points->run_assay analyze Analyze by Agarose Gel Electrophoresis run_assay->analyze quantify Quantify Supercoiled DNA analyze->quantify calc_activity Calculate Remaining Activity quantify->calc_activity

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow Troubleshooting Loss of Inhibitor Activity start Loss of Inhibitor Activity Observed check_storage Check Storage Conditions (-80°C, minimal freeze-thaw?) start->check_storage storage_ok Yes check_storage->storage_ok storage_bad No check_storage->storage_bad check_solubility Check for Precipitation in Assay Buffer storage_ok->check_solubility correct_storage Prepare Fresh Aliquots, Store Properly storage_bad->correct_storage correct_storage->start solubility_ok No Precipitation check_solubility->solubility_ok solubility_bad Precipitation check_solubility->solubility_bad check_buffer_stability Assess Stability in Assay Buffer (Time-course) solubility_ok->check_buffer_stability optimize_solubility Optimize Solvent Conc., Add Solubilizers solubility_bad->optimize_solubility optimize_solubility->start stability_ok Stable check_buffer_stability->stability_ok stability_bad Unstable check_buffer_stability->stability_bad final_check Re-run Dose-Response with Fresh Inhibitor stability_ok->final_check modify_protocol Modify Protocol: Add Inhibitor Last, Reduce Incubation Time stability_bad->modify_protocol modify_protocol->start

Caption: Decision tree for troubleshooting loss of inhibitor activity.

References

Technical Support Center: Optimizing DNA Gyrase B-IN-1 Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for DNA gyrase B-IN-1 activity studies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of DNA gyrase and its B subunit (GyrB)?

A1: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[2] The enzyme is a tetramer composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrB subunit houses the ATPase activity, which powers the strand-passage reaction.[2][3] this compound is an inhibitor that targets the ATPase active site on the GyrB subunit, thereby preventing the supercoiling activity of the enzyme.[2]

Q2: What are the critical components of a standard DNA gyrase supercoiling assay buffer?

A2: A typical DNA gyrase supercoiling assay buffer contains several key components to ensure optimal enzyme activity. These include a buffering agent to maintain pH, salts to mimic physiological ionic strength, a divalent metal ion as a cofactor, ATP as an energy source, and sometimes additives to stabilize the enzyme.

Q3: How does DNA gyrase introduce negative supercoils into DNA?

A3: The process involves several steps:

  • DNA Binding: The gyrase complex binds to a segment of DNA, referred to as the G-segment (gate segment).[2][4]

  • DNA Wrapping: Another segment of the same DNA, the T-segment (transported segment), is captured.[2][4]

  • ATP Binding: The binding of two ATP molecules to the GyrB subunits triggers a conformational change.[2][4]

  • G-Segment Cleavage: The GyrA subunits cleave the G-segment, creating a double-strand break.[2]

  • T-Segment Passage: The T-segment is passed through the break in the G-segment.[2]

  • G-Segment Ligation: The G-segment is resealed.[2]

  • ATP Hydrolysis and T-Segment Release: Hydrolysis of ATP resets the enzyme for another catalytic cycle, and the T-segment is released. This process results in the introduction of two negative supercoils.[2]

Troubleshooting Guides

Issue 1: No or Low DNA Supercoiling Activity Observed
Possible Cause Troubleshooting Step
Suboptimal Buffer Components Verify the concentration and pH of all buffer components. Refer to the optimized buffer conditions table below. Ensure fresh DTT is used, as it can oxidize over time.[5]
Inactive Enzyme Avoid repeated freeze-thaw cycles of the DNA gyrase enzyme.[6] Aliquot the enzyme upon first use and store at -80°C.[5] Run a positive control with a known active enzyme lot.
Degraded ATP ATP solutions can degrade with multiple freeze-thaw cycles. Use freshly prepared or properly stored aliquots of ATP.
Poor Substrate Quality Ensure the relaxed DNA substrate is of high quality and free of nucleases and contaminants. Run a control lane with only the DNA substrate on an agarose gel to check for degradation.
Incorrect Incubation Temperature The optimal temperature for E. coli DNA gyrase is typically 37°C.[5] However, this may vary for enzymes from other species.
Presence of Inhibitors If testing a compound, ensure the solvent (e.g., DMSO) concentration is not inhibitory. The final DMSO concentration should typically not exceed 5%.[5][7]
Issue 2: Smeared Bands on Agarose Gel
Possible Cause Troubleshooting Step
Nuclease Contamination Nuclease contamination in the enzyme preparation or DNA substrate can lead to DNA degradation and smearing.[8] Use high-quality, nuclease-free reagents and water. A control reaction with substrate and buffer (no enzyme) can help identify substrate-related issues.
Enzyme Overload Too much enzyme can sometimes lead to smearing. Perform an enzyme titration to determine the optimal concentration for your assay.[5]
Precipitation of Test Compound If screening for inhibitors, the test compound may precipitate in the reaction buffer, leading to aggregation and smearing. Check the solubility of your compound in the final assay buffer.
Incorrect Gel Electrophoresis Conditions Run the agarose gel at a lower voltage for a longer duration to improve resolution.[7] Ensure the running buffer is fresh.

Data Presentation

Table 1: Optimized Buffer Conditions for E. coli DNA Gyrase Supercoiling Assay
ComponentFinal ConcentrationFunction
Tris-HCl (pH 7.5)35-50 mMBuffering agent to maintain pH
KCl or Potassium Glutamate24-175 mMProvides necessary ionic strength
MgCl₂4-5 mMDivalent cation cofactor for ATPase activity
DTT2 mMReducing agent to maintain enzyme integrity
Spermidine1.8 mMPolycation that can stimulate gyrase activity
ATP1 mMEnergy source for the supercoiling reaction
Bovine Serum Albumin (BSA)50-100 µg/mLStabilizes the enzyme
Glycerol6.5% (w/v)Cryoprotectant and enzyme stabilizer

Note: These concentrations are starting points and may require further optimization depending on the specific experimental conditions and the source of the DNA gyrase.[5][7]

Experimental Protocols

Key Experiment: DNA Gyrase Supercoiling Assay

This protocol is for a standard in vitro DNA gyrase supercoiling assay using relaxed pBR322 plasmid DNA as a substrate.

Materials:

  • DNA Gyrase (E. coli)

  • Relaxed pBR322 DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% Glycerol, 500 µg/mL BSA)[9]

  • 5 mM ATP solution

  • Nuclease-free water

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and nuclease-free water.

  • If testing an inhibitor (like this compound), add the compound to the desired final concentration. Include a solvent control (e.g., DMSO).

  • Add ATP to a final concentration of 1 mM.

  • Initiate the reaction by adding the appropriate amount of DNA gyrase. The final reaction volume is typically 20-30 µL.

  • Incubate the reaction at 37°C for 30-60 minutes.[5][8]

  • Stop the reaction by adding the stop buffer/loading dye.

  • Analyze the products by electrophoresis on a 1% agarose gel containing a DNA stain.[5]

  • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) p2 Add Inhibitor (e.g., this compound) p1->p2 p3 Add ATP p2->p3 r1 Add DNA Gyrase p3->r1 r2 Incubate at 37°C r1->r2 a1 Stop Reaction r2->a1 a2 Agarose Gel Electrophoresis a1->a2 a3 Visualize Results a2->a3

Caption: Experimental workflow for a DNA gyrase supercoiling inhibition assay.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions start No/Low Supercoiling Activity c1 Check Buffer Components (pH, concentrations, fresh DTT) start->c1 c2 Verify Enzyme Activity (aliquots, positive control) start->c2 c3 Confirm ATP Integrity (fresh aliquots) start->c3 c4 Assess Substrate Quality (control lane) start->c4 c5 Check Incubation Temperature start->c5 c6 Rule out Inhibition (solvent control) start->c6 s1 Prepare Fresh Buffer/Reagents c1->s1 s2 Use New Enzyme Aliquot c2->s2 s3 Use Fresh ATP c3->s3 s4 Purify DNA Substrate c4->s4 s5 Optimize Temperature c5->s5 s6 Adjust Solvent Concentration c6->s6

Caption: Troubleshooting logic for addressing low or absent DNA gyrase activity.

References

Validation & Comparative

A Comparative Analysis of DNA Gyrase B-IN-1 and Fluoroquinolones: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of a novel DNA gyrase B inhibitor, DNA gyrase B-IN-1, and the well-established class of fluoroquinolone antibiotics. This analysis is supported by available experimental data on their inhibitory activities against Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen.

Executive Summary

DNA gyrase is a validated and essential bacterial enzyme, making it an attractive target for antimicrobial drug development. Fluoroquinolones, a major class of antibiotics, function by targeting the GyrA subunit of DNA gyrase, leading to the stabilization of a DNA-enzyme complex and subsequent double-strand DNA breaks. In contrast, this compound represents a newer class of inhibitors that target the ATPase activity of the GyrB subunit, essential for the enzyme's catalytic cycle. This guide delves into a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for this compound and the fluoroquinolone ciprofloxacin against Pseudomonas aeruginosa.

InhibitorTargetAssayIC50 Value
This compoundP. aeruginosa DNA Gyrase BSupercoiling Assay2.2 µM[1]
CiprofloxacinP. aeruginosa DNA GyraseSupercoiling AssayVaries (Used as a control inhibitor in assays)[2]

Table 1: In Vitro Enzyme Inhibition (IC50)

InhibitorBacterial StrainConditionMIC Value
This compoundP. aeruginosaWith efflux pump inhibitor8 µg/mL[1]
CiprofloxacinP. aeruginosaStandard0.5 - 16.0 µg/mL (and higher in resistant strains)[3][4]

Table 2: Minimum Inhibitory Concentration (MIC)

Mechanisms of Action

The two classes of inhibitors target different subunits of the DNA gyrase enzyme, leading to distinct mechanisms of action.

This compound: Targeting the Engine

This compound is an ATP-competitive inhibitor that binds to the ATPase domain of the GyrB subunit. This binding event prevents the hydrolysis of ATP, a critical step that provides the energy for the DNA supercoiling reaction. By inhibiting the "engine" of the gyrase enzyme, this compound effectively halts its function.

Fluoroquinolones: Creating a Roadblock

Fluoroquinolones, such as ciprofloxacin, bind to the GyrA subunit of DNA gyrase and the bacterial DNA itself. This ternary complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. The stalled complex acts as a physical barrier to DNA replication and transcription, ultimately leading to the accumulation of double-strand breaks and cell death.

Visualizing the Mechanisms

Mechanisms_of_Action Figure 1. Mechanisms of Action of DNA Gyrase Inhibitors cluster_0 This compound cluster_1 Fluoroquinolones DNA_Gyrase_B_IN_1 This compound GyrB GyrB Subunit (ATPase domain) DNA_Gyrase_B_IN_1->GyrB Binds to ATP_Binding ATP Binding Blocked GyrB->ATP_Binding No_Supercoiling DNA Supercoiling Inhibited ATP_Binding->No_Supercoiling Fluoroquinolones Fluoroquinolones GyrA GyrA Subunit Fluoroquinolones->GyrA Ternary_Complex Stabilized Gyrase-DNA Cleavage Complex GyrA->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks

Caption: Mechanisms of DNA Gyrase Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to determine the efficacy of these inhibitors.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Objective: To determine the IC50 value of an inhibitor.

Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. These two forms of DNA can be separated by agarose gel electrophoresis due to their different mobilities. An inhibitor will reduce the amount of supercoiled DNA produced.

Detailed Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared on ice containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg per reaction), and water.[2]

  • Inhibitor Addition: The test compound (e.g., this compound or ciprofloxacin) is added to the reaction mixture at various concentrations. A solvent control (e.g., DMSO) is also included.

  • Enzyme Addition: Purified P. aeruginosa DNA gyrase is added to the reaction mixtures to initiate the reaction. A negative control without the enzyme is also prepared.[2]

  • Incubation: The reactions are incubated at 37°C for a defined period, typically 30 minutes.[2]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye and a protein denaturant (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol.[2]

  • Agarose Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel. Electrophoresis is carried out to separate the relaxed and supercoiled DNA.[2]

  • Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each inhibitor concentration, from which the IC50 value is calculated.[2]

Supercoiling_Assay_Workflow Figure 2. DNA Gyrase Supercoiling Assay Workflow Start Prepare Reaction Mix (Buffer, Relaxed DNA, ATP) Add_Inhibitor Add Inhibitor (Varying Concentrations) Start->Add_Inhibitor Add_Gyrase Add P. aeruginosa DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify Supercoiled DNA Electrophoresis->Visualize End Calculate IC50 Visualize->End

Caption: DNA Gyrase Supercoiling Assay Workflow

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To determine the in vitro antibacterial activity of a compound against a specific bacterial strain.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The presence or absence of visible growth is observed after a defined incubation period.

Detailed Protocol (Broth Microdilution Method):

  • Bacterial Culture Preparation: A culture of P. aeruginosa is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Cation-adjusted Mueller Hinton Broth).[5]

  • Serial Dilution of Inhibitor: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[5]

  • Inoculation: Each well containing the diluted inhibitor is inoculated with the standardized bacterial suspension. A positive control (bacteria with no inhibitor) and a negative control (broth only) are also included.[5]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6][7]

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (growth) in the well.[6]

MIC_Determination_Workflow Figure 3. MIC Determination Workflow Start Prepare Serial Dilutions of Inhibitor Inoculate Inoculate with Standardized P. aeruginosa Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Visible Bacterial Growth Incubate->Observe End Determine Lowest Concentration with No Growth (MIC) Observe->End

Caption: MIC Determination Workflow

Conclusion

This compound and fluoroquinolones represent two distinct strategies for inhibiting the essential bacterial enzyme DNA gyrase. While fluoroquinolones have a long history of clinical use, the emergence of resistance necessitates the exploration of novel inhibitors with different mechanisms of action. This compound, by targeting the GyrB subunit, offers a promising alternative. The quantitative data presented here, though limited, suggests that this compound is a potent inhibitor of P. aeruginosa DNA gyrase. Further head-to-head comparative studies, particularly evaluating a broader range of clinical isolates and in vivo efficacy, are warranted to fully assess the therapeutic potential of this new class of inhibitors relative to established fluoroquinolones. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to conduct such comparative evaluations.

References

A Head-to-Head Comparison of DNA Gyrase B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various DNA gyrase B inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel antibacterial agents.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which powers the DNA supercoiling reaction. This subunit is a well-validated target for antibacterial drugs. This guide delves into a head-to-head comparison of different classes of DNA gyrase B inhibitors, focusing on their mechanism of action, potency, and antibacterial spectrum.

Mechanism of Action: A Tale of Two Binding Sites

DNA gyrase B inhibitors primarily fall into two categories based on their binding site and mechanism:

  • Aminocoumarins: This class, which includes novobiocin, coumermycin A1, and clorobiocin, are competitive inhibitors of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, they prevent the hydrolysis of ATP, thereby inhibiting the energy-dependent DNA supercoiling activity of gyrase.

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): This newer class of inhibitors, including gepotidacin and zoliflodacin, also targets the GyrB subunit but at a site distinct from the ATP-binding pocket. These inhibitors do not directly compete with ATP but rather stabilize a transient intermediate state of the enzyme-DNA complex, leading to the accumulation of DNA strand breaks.

Quantitative Performance Comparison

The following tables summarize the in vitro potency and antibacterial activity of key DNA gyrase B inhibitors. The data is compiled from various studies and presented for comparative analysis.

Table 1: In Vitro Inhibition of DNA Gyrase Supercoiling and ATPase Activity

InhibitorClassTarget OrganismSupercoiling IC50 (µM)ATPase IC50 (µM)
Novobiocin AminocoumarinEscherichia coli0.1~15-17[1]
Staphylococcus aureus<0.004 - 0.19[2]-
Coumermycin A1 AminocoumarinStaphylococcus aureus<0.006[3]-
Clorobiocin AminocoumarinEscherichia coli-6-160 (nM)[1]
Gepotidacin NBTI (Triazaacenaphthylene)Staphylococcus aureus~0.047Data not available
Escherichia coli0.32Data not available
Zoliflodacin (ETX0914) NBTI (Spiropyrimidinetrione)Escherichia coli9Data not available

IC50 values can vary depending on the specific assay conditions and the purity of the enzyme and inhibitor.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

InhibitorClassStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Neisseria gonorrhoeae (MIC µg/mL)
Novobiocin Aminocoumarin0.06 - 0.58 - 128-
Coumermycin A1 Aminocoumarin0.004 - 0.0316 - 128-
Clorobiocin Aminocoumarin0.015 - 0.1254 - 32-
Gepotidacin NBTI (Triazaacenaphthylene)0.12 - 0.50.25 - 20.06 - 0.25
Zoliflodacin (ETX0914) NBTI (Spiropyrimidinetrione)0.12 - 14 - 16≤0.002 - 0.25

MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by a compound is quantified by determining the IC50 value.

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Purified DNA gyrase enzyme

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 32.5% (w/v) glycerol.

  • ATP solution (10 mM)

  • DNA gyrase B inhibitor (test compound)

  • Stop Solution: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol.

  • Agarose gel (1%) in TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures in a total volume of 20 µL. Each reaction should contain:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed plasmid DNA (0.5 µg)

    • 1 µL of DNA gyrase B inhibitor at various concentrations (or DMSO as a control)

    • x µL of purified DNA gyrase (amount to be optimized for ~90% supercoiling)

    • ddH₂O to a final volume of 18 µL.

  • Incubate the reaction mixtures at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the supercoiling reaction by adding 2 µL of 10 mM ATP to each reaction mixture.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane using a gel documentation system.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase ATPase Assay (Colorimetric)

This assay measures the ATP hydrolysis activity of DNA gyrase. The amount of inorganic phosphate (Pi) released from ATP is quantified using a colorimetric reagent.

Materials:

  • Purified DNA gyrase enzyme

  • Linear or relaxed circular DNA (to stimulate ATPase activity)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.

  • ATP solution (1 mM)

  • DNA gyrase B inhibitor (test compound)

  • Malachite Green-based colorimetric reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate in a total volume of 50 µL. Each well should contain:

    • 5 µL of 10X Assay Buffer

    • 5 µL of DNA (e.g., 1 µg of linearized pBR322)

    • 1 µL of DNA gyrase B inhibitor at various concentrations (or DMSO as a control)

    • x µL of purified DNA gyrase (amount to be optimized for significant ATP hydrolysis)

    • ddH₂O to a final volume of 45 µL.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of 1 mM ATP to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the color by adding 100 µL of the Malachite Green reagent to each well.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Create a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each reaction and determine the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

DNA_Gyrase_Mechanism cluster_Gyrase DNA Gyrase (GyrA2GyrB2) GyrA GyrA Subunits (DNA breakage-reunion) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled introduces negative supercoils GyrB GyrB Subunits (ATPase activity) ADP_Pi 2 ADP + 2 Pi GyrB->ADP_Pi hydrolyzes DNA_relaxed Relaxed DNA DNA_relaxed->GyrA binds to ATP 2 ATP ATP->GyrB binds to

Caption: Simplified signaling pathway of DNA gyrase-mediated DNA supercoiling.

Experimental_Workflow_Supercoiling start Start prep_reaction Prepare Reaction Mix (Enzyme, DNA, Inhibitor) start->prep_reaction pre_incubate Pre-incubate at 37°C prep_reaction->pre_incubate add_atp Add ATP to start reaction pre_incubate->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize and Quantify Bands gel_electrophoresis->visualize calculate_ic50 Calculate IC50 visualize->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the DNA supercoiling inhibition assay.

Conclusion

The landscape of DNA gyrase B inhibitors is evolving, with novel chemical scaffolds demonstrating potent activity against both wild-type and resistant bacterial strains. The aminocoumarins, while potent, have faced challenges related to their physicochemical properties and resistance development. The newer NBTIs, such as gepotidacin and zoliflodacin, offer promising alternatives with distinct mechanisms of action and favorable resistance profiles. This guide provides a foundational comparison to aid researchers in navigating this important class of antibacterial targets. Further head-to-head studies under standardized conditions will be invaluable in definitively ranking the therapeutic potential of these promising compounds.

References

Validating the Specificity of DNA Gyrase B-IN-1 Against Topoisomerase IV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antibacterial agents, the specificity of a drug candidate against its intended target is a cornerstone of its potential efficacy and safety. This guide provides a framework for validating the specificity of DNA gyrase B-IN-1, a known inhibitor of the DNA gyrase B subunit, against its closely related bacterial enzyme, topoisomerase IV. While specific inhibitory data for this compound against topoisomerase IV is not publicly available, this document outlines the established methodologies and data presentation required to perform such a validation.

Introduction to Bacterial Type II Topoisomerases: DNA Gyrase and Topoisomerase IV

Both DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases, playing critical but distinct roles in DNA replication and maintenance.[1][2] Their structural similarities, particularly in the ATP-binding domains of the GyrB (gyrase) and ParE (topoisomerase IV) subunits, make them common targets for antibacterial drugs.[3][4] However, their differential functions necessitate the development of selective inhibitors to minimize off-target effects and the potential for resistance.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription.[1]

  • Topoisomerase IV: Its main function is the decatenation of newly replicated daughter chromosomes, ensuring their proper segregation into daughter cells.[1]

This compound: A Potent Inhibitor

This compound is a potent inhibitor of the DNA gyrase B (GyrB) subunit. Published data indicates that it inhibits Pseudomonas aeruginosa DNA gyrase B with a half-maximal inhibitory concentration (IC50) of 2.2 μM. To establish its specificity, it is imperative to determine its inhibitory activity against topoisomerase IV. An ideal inhibitor would demonstrate high potency against DNA gyrase and significantly lower potency (a much higher IC50 value) against topoisomerase IV.

Quantitative Comparison of Inhibitory Activity

To facilitate a direct comparison of the inhibitory potency of this compound, the IC50 values against both DNA gyrase and topoisomerase IV should be determined. The results would be presented in a clear, tabular format.

Enzyme TargetOrganismIC50 (μM)
DNA Gyrase BPseudomonas aeruginosa2.2
Topoisomerase IVPseudomonas aeruginosaData not available

Note: The IC50 value for Topoisomerase IV is not currently available in public literature and would need to be determined experimentally. A high IC50 value for topoisomerase IV would indicate specificity for DNA gyrase.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the IC50 values for this compound against both enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity is quantified by analyzing the different topological forms of the plasmid DNA using agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase enzyme (e.g., from P. aeruginosa)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP)

  • Glycerol

  • Bovine Serum Albumin (BSA)

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, glycerol, and BSA in nuclease-free water.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined optimal concentration of DNA gyrase to each tube (except the negative control).

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in the supercoiling activity compared to the positive control.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles into individual monomeric circles. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate.

Materials:

  • Purified topoisomerase IV enzyme (e.g., from P. aeruginosa)

  • Kinetoplast DNA (kDNA)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 5X Topoisomerase IV Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 50 mM DTT, 2.5 mM ATP)

  • Stop Solution/Loading Dye

  • Agarose

  • TAE Buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing the 5X assay buffer and kDNA in nuclease-free water.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined optimal concentration of topoisomerase IV to each tube (except the negative control).

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution/loading dye.

  • Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of decatenated DNA in each lane. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in decatenation activity compared to the positive control.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experiments to determine the specificity of this compound.

experimental_workflow_gyrase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Mix (Buffer, Relaxed DNA) incubation Incubate at 37°C reagents->incubation Add Inhibitor & Enzyme inhibitor This compound (Serial Dilutions) inhibitor->incubation enzyme DNA Gyrase enzyme->incubation gel Agarose Gel Electrophoresis incubation->gel Stop Reaction quant Quantify Supercoiling gel->quant Visualize & Image ic50 Determine IC50 quant->ic50

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

experimental_workflow_topoiv cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reaction Mix (Buffer, kDNA) incubation Incubate at 37°C reagents->incubation Add Inhibitor & Enzyme inhibitor This compound (Serial Dilutions) inhibitor->incubation enzyme Topoisomerase IV enzyme->incubation gel Agarose Gel Electrophoresis incubation->gel Stop Reaction quant Quantify Decatenation gel->quant Visualize & Image ic50 Determine IC50 quant->ic50

Caption: Workflow for Topoisomerase IV Decatenation Inhibition Assay.

Conclusion

Validating the specificity of a novel inhibitor is a critical step in the drug discovery and development pipeline. For this compound, a direct comparison of its inhibitory activity against both DNA gyrase and topoisomerase IV is essential to confirm its selectivity. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to generate the necessary data to confidently assess the specificity of this and other potential antibacterial agents targeting bacterial type II topoisomerases. The resulting data will be invaluable for making informed decisions about the continued development of promising new therapies to combat bacterial infections.

References

Comparative Analysis of Novel DNA Gyrase B Inhibitors and Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme, remains a prime target for antibiotic development. While classic inhibitors like fluoroquinolones (targeting the GyrA subunit) and aminocoumarins (targeting the GyrB subunit) have been effective, resistance to these drugs is widespread. This guide provides a comparative analysis of novel DNA gyrase B (GyrB) inhibitors, focusing on their cross-resistance profiles with established antibiotics. The data presented herein is crucial for understanding the potential of these new inhibitors in combating drug-resistant bacteria.

Introduction to DNA Gyrase and its Inhibitors

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[1][3] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity that powers the DNA strand-passage reaction.[3][4]

Traditional DNA gyrase inhibitors fall into two main classes:

  • Fluoroquinolones (e.g., ciprofloxacin): These agents target the GyrA subunit, stabilizing the DNA-gyrase cleavage complex, which leads to double-strand DNA breaks and cell death.[3]

  • Aminocoumarins (e.g., novobiocin): This class of antibiotics inhibits the ATPase activity of the GyrB subunit by competing with ATP for its binding site.[4]

Resistance to these antibiotics often arises from mutations in the gyrA or gyrB genes, respectively, which can lead to cross-resistance within the same antibiotic class.[5][6] Consequently, there is a significant effort to discover novel inhibitors that target different sites or have different mechanisms of action to overcome existing resistance.[4][7][8]

Comparative Efficacy and Cross-Resistance of Novel GyrB Inhibitors

This section details the performance of recently developed GyrB inhibitors and their cross-resistance profiles against common antibiotics.

AZD0914 is a novel bacterial gyrase inhibitor that has shown potent activity against Neisseria gonorrhoeae, including strains resistant to ciprofloxacin and extended-spectrum cephalosporins.[9] Studies have demonstrated that AZD0914 has a low potential for resistance development.[9] Genetic characterization of mutants with decreased susceptibility to AZD0914 revealed substitutions in the GyrB TOPRIM domain, confirming DNA gyrase as its primary target and differentiating its mechanism from fluoroquinolones.[9]

Table 1: In Vitro Activity of AZD0914 against Fluoroquinolone-Resistant Neisseria gonorrhoeae [9]

IsolateCiprofloxacin MIC (µg/mL)AZD0914 MIC (µg/mL)GyrA Mutation
Fluoroquinolone-Resistant 1>320.03Ser91Phe, Asp95Ala
Fluoroquinolone-Resistant 2>320.06Ser91Phe, Asp95Gly
Fluoroquinolone-Resistant 3>320.03Ser91Phe, Asp95Ala
Fluoroquinolone-Resistant 4>320.06Ser91Phe, Asp95Gly

Data from a study on Neisseria gonorrhoeae isolates, demonstrating a lack of cross-resistance between ciprofloxacin and AZD0914.

A recent study focused on the design of novel GyrB inhibitors using a rhodanine scaffold to overcome resistance to existing drugs.[7][10] The synthesized compound, qsl-304, was tested against a novobiocin-resistant clinical isolate of Staphylococcus aureus.

Table 2: In Vitro Activity of qsl-304 against Novobiocin-Resistant Staphylococcus aureus [7][10]

CompoundTarget OrganismIC50 (µg/mL)
qsl-304Staphylococcus aureus sa-P2003 (Novobiocin-Resistant)31.23

The in vitro activity of qsl-304 against a novobiocin-resistant strain suggests a lack of cross-resistance with aminocoumarins.

Pyrrolamides represent another novel class of antibacterial agents that target the ATP binding pocket of DNA gyrase.[11] Resistance studies with a representative pyrrolamide against S. aureus showed a 4- to 8-fold increase in the MIC.[11] Interestingly, some of these resistant strains also exhibited elevated MICs for novobiocin, suggesting a potential for partial cross-resistance, although the binding interactions differ.[11]

Table 3: Resistance and Cross-Resistance Profile of a Pyrrolamide Compound [11]

StrainPyrrolamide 4 MIC (µg/mL)Novobiocin MIC (µg/mL)
Parent S. aureus0.120.06
Resistant Mutant 10.50.25
Resistant Mutant 210.5

Data indicates that while resistance to pyrrolamides can emerge, the cross-resistance to novobiocin is not always directly proportional, suggesting different binding modes within the ATP pocket.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility.

Protocol: Broth Microdilution Method (as per CLSI guidelines) [12]

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, N. gonorrhoeae) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

This in vitro assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

Protocol: Agarose Gel-Based Assay [13][14]

  • Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

This assay determines the frequency at which resistant mutants arise upon exposure to an inhibitory concentration of an antimicrobial agent.[15]

Protocol: [15]

  • Bacterial Culture: A large population of the parental bacterial strain is grown to a high density.

  • Plating on Antibiotic-Containing Agar: A known number of bacterial cells is plated onto agar plates containing the antibiotic at a concentration that is inhibitory to the parental strain (e.g., 4-8 times the MIC).

  • Incubation: The plates are incubated for 48-72 hours to allow for the growth of resistant colonies.

  • Enumeration of Mutants: The number of resistant colonies is counted.

  • Calculation of Mutation Frequency: The frequency of mutation is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of different DNA gyrase inhibitors and a typical workflow for cross-resistance studies.

DNA_Gyrase_Inhibition cluster_GyrA GyrA Subunit (DNA Breakage/Reunion) cluster_GyrB GyrB Subunit (ATPase Activity) GyrA GyrA Cleavage_Complex Stabilized DNA-Gyrase Cleavage Complex GyrA->Cleavage_Complex Forms Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Binds to DNA_Break Double-Strand DNA Breaks Cleavage_Complex->DNA_Break Leads to Cell_Death_A Cell Death DNA_Break->Cell_Death_A Causes GyrB GyrB No_Supercoiling Inhibition of DNA Supercoiling GyrB->No_Supercoiling Inhibition of ATPase activity leads to ATP ATP ATP->GyrB Binds to Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Competes with ATP for binding Novel_GyrB_Inhibitors Novel GyrB Inhibitors (e.g., AZD0914, qsl-304) Novel_GyrB_Inhibitors->GyrB Binds to Cell_Death_B Cell Death No_Supercoiling->Cell_Death_B Causes

Caption: Mechanism of Action of Different Classes of DNA Gyrase Inhibitors.

Cross_Resistance_Workflow start Start with Parental Bacterial Strain mic_parental Determine MIC of Antibiotic A and B start->mic_parental serial_passage Serial Passage in sub-MIC of Antibiotic A start->serial_passage compare Compare MICs mic_parental->compare isolate_mutants Isolate Resistant Mutants serial_passage->isolate_mutants mic_mutants Determine MIC of Antibiotic A and B for Resistant Mutants isolate_mutants->mic_mutants mic_mutants->compare cross_resistance Cross-Resistance: Increased MIC for B compare->cross_resistance If MIC_mutant(B) > MIC_parental(B) no_cross_resistance No Cross-Resistance: No significant change in MIC for B compare->no_cross_resistance If MIC_mutant(B) ≈ MIC_parental(B)

Caption: Experimental Workflow for Determining Cross-Resistance.

Conclusion

The development of novel DNA gyrase B inhibitors that lack cross-resistance with existing antibiotics is a promising strategy to combat the growing threat of antimicrobial resistance. Compounds like AZD0914 and qsl-304 demonstrate the feasibility of designing inhibitors that can bypass common resistance mechanisms. The data and protocols presented in this guide offer valuable insights for researchers and drug developers working on the next generation of antibacterial agents. Continued investigation into the structure-activity relationships and resistance mechanisms of new GyrB inhibitors will be essential for their successful clinical development.

References

Evaluating the Therapeutic Potential of DNA Gyrase B-IN-1 in Comparison to Existing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, remains a validated and attractive target for antibacterial drugs. This guide provides a comparative analysis of a novel inhibitor, DNA gyrase B-IN-1, against established DNA gyrase inhibitors, namely ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin). This evaluation is intended to assist researchers, scientists, and drug development professionals in assessing the therapeutic potential of this new compound.

Mechanism of Action: Targeting the Engine of DNA Replication

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). It is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these essential cellular processes and ultimately, bacterial cell death.

This compound is a potent inhibitor that targets the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding pocket on GyrB, it competitively inhibits the hydrolysis of ATP, which is essential for the enzyme's supercoiling activity. This mechanism is similar to that of the aminocoumarin antibiotic, novobiocin.

In contrast, fluoroquinolones , such as ciprofloxacin, target the GyrA subunit. They stabilize the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event.

The distinct binding sites and mechanisms of action of these inhibitors are crucial in the context of drug resistance. Resistance to fluoroquinolones often arises from mutations in the gyrA gene, which can reduce the drug's binding affinity. Inhibitors targeting the GyrB subunit, like this compound and novobiocin, may therefore be effective against fluoroquinolone-resistant strains.

DNA_Gyrase_Inhibition_Pathway cluster_Gyrase_Cycle DNA Gyrase Supercoiling Cycle cluster_Inhibitors Inhibitor Mechanisms Relaxed_DNA Relaxed DNA Gyrase_Complex DNA Gyrase (GyrA₂B₂) Relaxed_DNA->Gyrase_Complex Binding DNA_Binding Gyrase-DNA Complex Gyrase_Complex->DNA_Binding ATP_Binding ATP Binding to GyrB DNA_Binding->ATP_Binding Strand_Passage DNA Strand Passage (Negative Supercoiling) ATP_Binding->Strand_Passage Supercoiled_DNA Supercoiled DNA Strand_Passage->Supercoiled_DNA Supercoiled_DNA->Relaxed_DNA Cellular Processes DNA_Gyrase_B_IN_1 This compound GyrB_Inhibition Inhibition of GyrB ATPase Activity DNA_Gyrase_B_IN_1->GyrB_Inhibition Novobiocin Novobiocin Novobiocin->GyrB_Inhibition Ciprofloxacin Ciprofloxacin GyrA_Inhibition Stabilization of GyrA-DNA Cleavage Complex Ciprofloxacin->GyrA_Inhibition GyrA_Inhibition->Strand_Passage Prevents Re-ligation GyrB_Inhibition->ATP_Binding Blocks

Mechanism of DNA Gyrase Inhibition.

Comparative In Vitro Activity

The therapeutic potential of an antibiotic is initially assessed by its in vitro activity against pathogenic bacteria. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) against the target enzyme and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Disclaimer: The following data has been compiled from various sources. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.

CompoundTarget EnzymeIC₅₀ (µM)Bacterial Strain(s) Tested for IC₅₀Reference(s)
This compound Pseudomonas aeruginosa DNA Gyrase B2.2 Pseudomonas aeruginosa[1]
Ciprofloxacin Escherichia coli DNA Gyrase0.323 - 2.57Escherichia coli[2][3]
Staphylococcus aureus DNA Gyrase~0.71 (µg/mL)Staphylococcus aureus[4]
Neisseria gonorrhoeae DNA Gyrase0.39Neisseria gonorrhoeae[5]
Novobiocin Escherichia coli DNA Gyrase0.006 - 0.48Escherichia coli[3][6]
Staphylococcus aureus DNA Gyrase0.006 - 0.01Staphylococcus aureus[6]
CompoundBacterial Strain(s)MIC (µg/mL)Reference(s)
This compound Pseudomonas aeruginosa (with efflux pump inhibitor)8 [1]
Ciprofloxacin Escherichia coli0.013 - 0.062[7][8]
Staphylococcus aureus0.076 (µM) - 0.6[4][7]
Pseudomonas aeruginosa0.062 - 0.15[7][8]
Novobiocin Escherichia coli>30[9]
Staphylococcus aureus0.5 - 2.0[10]
Enterococcus faecium≤2[10]

From the available data, this compound demonstrates potent inhibition of P. aeruginosa DNA gyrase B. Its MIC value against P. aeruginosa, a challenging Gram-negative pathogen, is notable, although it was determined in the presence of an efflux pump inhibitor, suggesting that efflux may be a mechanism of resistance to this compound.

Ciprofloxacin exhibits broad-spectrum activity with low MIC values against both Gram-positive and Gram-negative bacteria. Novobiocin shows strong activity against Gram-positive bacteria but is significantly less effective against Gram-negative organisms like E. coli.

A comprehensive evaluation of this compound would require testing against a broader panel of bacterial species, including Gram-positive pathogens and other clinically relevant Gram-negative bacteria, both with and without efflux pump inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antimicrobial compounds. Below are the methodologies for the key experiments cited in this guide.

DNA Gyrase Supercoiling Inhibition Assay (Pseudomonas aeruginosa)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing the following components per 30 µL reaction:

    • 6 µL of 5x P. aeruginosa Gyrase Assay Buffer (Final concentrations: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).

    • 0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL).

    • 20.5 µL of sterile deionized water.

  • Inhibitor Addition:

    • Aliquot 27 µL of the reaction mixture into microcentrifuge tubes.

    • Add 1 µL of the test compound (this compound, ciprofloxacin, or novobiocin) at various concentrations (typically a serial dilution). For the negative control, add 1 µL of the solvent (e.g., DMSO).

  • Enzyme Addition and Incubation:

    • Add 2 µL of diluted P. aeruginosa DNA gyrase enzyme to each tube.

    • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 6 µL of 6x Stop Buffer (containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.[11]

Experimental_Workflow_Gyrase_Assay cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Analysis 3. Analysis Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Relaxed Plasmid, H₂O) Aliquot_Mix Aliquot Reaction Mix Prepare_Reaction_Mix->Aliquot_Mix Add_Inhibitor Add Test Compound (e.g., this compound) Aliquot_Mix->Add_Inhibitor Add_Enzyme Add DNA Gyrase Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize_Bands Visualize DNA Bands Run_Gel->Visualize_Bands Calculate_IC50 Calculate IC₅₀ Visualize_Bands->Calculate_IC50

Workflow for DNA Gyrase Supercoiling Assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]

Conclusion and Future Directions

This compound shows promise as an inhibitor of P. aeruginosa DNA gyrase B. Its distinct mechanism of action compared to fluoroquinolones suggests it could be a valuable tool against resistant strains. However, the current data is limited. To fully evaluate its therapeutic potential, further studies are crucial:

  • Broad-spectrum activity: Determine the IC₅₀ and MIC values of this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Direct comparative studies: Conduct head-to-head comparisons of this compound with existing drugs like ciprofloxacin and novobiocin under identical experimental conditions.

  • Efflux pump susceptibility: Investigate the impact of efflux pumps on the activity of this compound in a wider range of bacterial species.

  • In vivo efficacy and toxicity: Evaluate the compound's performance in animal models of infection and assess its safety profile.

The development of new DNA gyrase inhibitors with novel mechanisms or improved activity against resistant pathogens is a critical area of research. This compound represents a potential lead compound that warrants further investigation to determine its place in the future of antibacterial therapy.

References

Comparative Analysis of Binding Modes for Distinct DNA Gyrase B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding interactions, inhibitory potencies, and experimental evaluation of key GyrB inhibitors.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] The GyrB subunit possesses ATPase activity, which powers the DNA supercoiling reaction.[1] This makes the ATP-binding site of GyrB a prime target for the development of novel antibacterial agents. This guide provides a comparative analysis of three major classes of GyrB inhibitors: aminocoumarins, pyrrolamides, and benzothiazoles, focusing on their distinct binding modes and inhibitory activities.

Unraveling the Mechanisms: A Comparative Look at Inhibitor Binding

The binding of different inhibitor classes to the GyrB ATP-binding site is characterized by unique molecular interactions, which are visualized below. These interactions with key amino acid residues dictate the inhibitory potency of the compounds.

cluster_aminocoumarins Aminocoumarins (e.g., Novobiocin) cluster_pyrrolamides Pyrrolamides cluster_benzothiazoles Benzothiazoles Novobiocin Novobiocin Asp73_N Asp73 Novobiocin->Asp73_N H-bond Arg136_N Arg136 Novobiocin->Arg136_N H-bond Ile78_N Ile78 Novobiocin->Ile78_N Hydrophobic Water_N Novobiocin->Water_N Thr165_N Thr165 Water_N->Thr165_N H-bond network Pyrrolamide Pyrrolamide Asp79_P Asp79 (M. tb) Pyrrolamide->Asp79_P H-bond Arg82_P Arg82 (M. tb) Pyrrolamide->Arg82_P Hydrophobic stacking Water_P Pyrrolamide->Water_P Arg141_P Arg141 (M. tb) Water_P->Arg141_P H-bond network Benzothiazole Benzothiazole Asp73_B Asp73 (E. coli) Benzothiazole->Asp73_B H-bond Arg136_B Arg136 (E. coli) Benzothiazole->Arg136_B Salt bridge Arg76_B Arg76 (E. coli) Benzothiazole->Arg76_B Cation-π Ile94_B Ile94 (E. coli) Benzothiazole->Ile94_B Hydrophobic Water_B Benzothiazole->Water_B

Diagram 1: Comparative Binding Modes of GyrB Inhibitors (Within 100 characters)

Aminocoumarins, such as novobiocin, engage in hydrogen bonding with key residues like Asp73 and Arg136 in E. coli GyrB.[2] They also participate in hydrophobic interactions with residues like Ile78 and a hydrogen bond network involving a conserved water molecule and Thr165.[2][3] Pyrrolamide inhibitors exhibit a distinct binding mode, forming hydrogen bonds with Asp79 and a water-mediated hydrogen bond with Arg141 in M. tuberculosis GyrB.[4][5] Additionally, they engage in hydrophobic stacking interactions with Arg82.[4] Benzothiazole-based inhibitors interact with the GyrB ATP-binding site through a network of interactions, including a hydrogen bond with Asp73, a salt bridge with Arg136, a cation-π interaction with Arg76, and hydrophobic interactions with Ile94 in E. coli GyrB.[6][7]

The overall mechanism of DNA gyrase and its inhibition by these compounds can be visualized as a multi-step process.

cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition G_segment G-segment Binding T_segment T-segment Capture G_segment->T_segment Cleavage G-segment Cleavage T_segment->Cleavage ATP_hydrolysis ATP Hydrolysis T_segment->ATP_hydrolysis Drives Passage T-segment Passage Cleavage->Passage Religation G-segment Religation Passage->Religation Release T-segment Release Religation->Release Release->G_segment Aminocoumarins Aminocoumarins Aminocoumarins->ATP_hydrolysis Inhibits Pyrrolamides Pyrrolamides Pyrrolamides->ATP_hydrolysis Inhibits Benzothiazoles Benzothiazoles Benzothiazoles->ATP_hydrolysis Inhibits ATP_hydrolysis->Passage

Diagram 2: DNA Gyrase Catalytic Cycle and Inhibition (Within 100 characters)

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for representative inhibitors from each class against DNA gyrase from various bacterial species.

Inhibitor ClassRepresentative CompoundTarget OrganismIC50 (nM)Reference
Aminocoumarins NovobiocinEscherichia coli6-160[8]
ClorobiocinStaphylococcus aureus-[8]
Pyrrolamides Pyrrolamide 1Escherichia coli3000[9]
Pyrrolamide 2Staphylococcus aureus≤2000[9]
Compound 28Staphylococcus aureus49[10]
N-phenylpyrrolamide 22iEscherichia coli2-20[11]
Benzothiazoles Compound 1Escherichia coli0.8[6]
Compound 27Acinetobacter baumannii15.6[6]
Compound 18bEscherichia coli22[7]
Compound 15aEscherichia coli-[12]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for two key assays used to evaluate GyrB inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol[13]

  • 1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide[14]

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.

  • Add the test inhibitor at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should be included.

  • Initiate the reaction by adding a pre-diluted mixture of GyrA and GyrB subunits (final concentration of gyrase is typically in the low nanomolar range, e.g., 1-5 nM).[15]

  • Incubate the reaction at 37°C for 30-60 minutes.[13]

  • Terminate the reaction by adding the Stop Solution/Loading Dye.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.[15]

  • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • Quantify the amount of supercoiled DNA using densitometry to determine the IC50 value.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Materials:

  • E. coli DNA gyrase

  • Linearized pBR322 DNA

  • 5X Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol[16]

  • ATP, phosphoenolpyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH), and NADH[16]

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare an assay mix containing 5X Assay Buffer, linearized pBR322 DNA, PEP, PK/LDH, and NADH.

  • Add the test inhibitor at various concentrations to the wells of a microplate.

  • Add the assay mix to the wells.

  • Initiate the reaction by adding DNA gyrase.

  • Start the ATP hydrolysis by adding ATP to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is typically done for 10-30 minutes at 25°C or 37°C.[16][17]

  • The rate of ATP hydrolysis is calculated from the rate of change in absorbance. The IC50 value is determined by plotting the inhibition of ATPase activity against the inhibitor concentration.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of novel GyrB inhibitors typically follow a structured workflow, from initial screening to detailed mechanistic studies.

cluster_workflow GyrB Inhibitor Discovery Workflow Screening High-Throughput Screening (e.g., ATPase Assay) Hit_ID Hit Identification Screening->Hit_ID Supercoiling DNA Supercoiling Assay (IC50 Determination) Hit_ID->Supercoiling Binding_Studies Biophysical Binding Studies (e.g., NMR, X-ray Crystallography) Supercoiling->Binding_Studies SAR Structure-Activity Relationship (SAR) and Lead Optimization Binding_Studies->SAR In_Vivo In Vivo Efficacy and Toxicity Studies SAR->In_Vivo

Diagram 3: Workflow for GyrB Inhibitor Characterization (Within 100 characters)

References

Unveiling DNA Gyrase B-IN-1: A Comparative Guide for a Selective Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of precise chemical probes is paramount for validating novel therapeutic targets. This guide provides an objective comparison of DNA gyrase B-IN-1, a potent inhibitor of the DNA gyrase B subunit, with other well-established and novel gyrase inhibitors. Experimental data is presented to support its validation as a selective research tool.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This makes it a prime target for antibacterial drug development.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][4] While many inhibitors, such as the widely used fluoroquinolones, target the GyrA subunit, the GyrB subunit, which houses the ATPase activity of the enzyme, represents an alternative and valuable target.[1][3] this compound has emerged as a potent and selective inhibitor of this subunit.[5][6]

Performance Comparison of DNA Gyrase Inhibitors

The efficacy of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound against Pseudomonas aeruginosa DNA gyrase B and compares it with other notable DNA gyrase inhibitors targeting either the GyrB or GyrA subunit across different bacterial species.

InhibitorTarget SubunitBacterial SpeciesIC50 (μM)
This compound GyrB Pseudomonas aeruginosa 2.2 [5][6]
NovobiocinGyrBEscherichia coli0.026[7]
ClorobiocinGyrBEscherichia coli0.08[8]
Digallic AcidGyrBEscherichia coli~8[9]
CiprofloxacinGyrAMycobacterium smegmatis10-fold less effective than against E. coli[10]
LomefloxacinGyrAEscherichia coli>40% inhibition at test concentration[7]
OfloxacinGyrAEscherichia coli>40% inhibition at test concentration[7]
Compound 154GyrA PoisonEscherichia coli~7[11]

Experimental Validation Protocols

The validation of DNA gyrase inhibitors relies on robust in vitro assays that measure the enzyme's core activities: DNA supercoiling and ATP hydrolysis.

DNA Supercoiling Assay

This assay is a direct measure of the primary function of DNA gyrase. The conversion of relaxed circular DNA to its supercoiled form can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster.[12] Inhibition of this process is a clear indicator of a compound's effect on the enzyme's overall catalytic activity.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and an ATP-containing reaction buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at varying concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period, typically 30-60 minutes, to allow for the supercoiling reaction to proceed.[13][14]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer, often containing a detergent like SDS and a protein-degrading enzyme such as proteinase K.[15]

  • Analysis: The DNA products are resolved by agarose gel electrophoresis. The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.[16] The amount of supercoiled DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[8]

Gyrase ATPase Assay

This assay specifically measures the ATP hydrolysis activity of the GyrB subunit. Inhibition of this activity confirms that the compound targets the ATPase domain of the enzyme.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the DNA gyrase enzyme, a DNA substrate (linear or relaxed circular DNA, which stimulates ATPase activity), and the necessary buffer components.[17]

  • Inhibitor Addition: The test compound is added at various concentrations.

  • ATP Initiation: The reaction is initiated by the addition of ATP.[17]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time.[17]

  • Detection of ATP Hydrolysis: The amount of ATP hydrolyzed to ADP and inorganic phosphate (Pi) is measured. This can be done using several methods:

    • Coupled Enzyme Assay: The production of ADP can be coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.[17]

    • Phosphate Detection: The release of inorganic phosphate can be measured colorimetrically using reagents like malachite green.[18]

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound and the experimental processes for its validation, the following diagrams are provided.

DNA_Gyrase_Inhibition_Pathway cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyrB GyrB Subunit (ATPase Activity) ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes DNA Relaxed DNA DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to Inhibitor_B This compound (or Novobiocin) Inhibitor_B->GyrB Inhibits Inhibitor_A Ciprofloxacin (Fluoroquinolone) Inhibitor_A->GyrA Inhibits

Diagram 1: Mechanism of DNA Gyrase Inhibition.

Experimental_Workflow cluster_Supercoiling DNA Supercoiling Assay cluster_ATPase Gyrase ATPase Assay SC_Setup 1. Setup Reaction: Relaxed DNA + Gyrase + ATP SC_Inhibit 2. Add this compound SC_Setup->SC_Inhibit SC_Incubate 3. Incubate at 37°C SC_Inhibit->SC_Incubate SC_Stop 4. Terminate Reaction SC_Incubate->SC_Stop SC_Analyze 5. Agarose Gel Electrophoresis SC_Stop->SC_Analyze SC_Result Result: Inhibition of Supercoiling (IC50) SC_Analyze->SC_Result AT_Setup 1. Setup Reaction: Gyrase + DNA AT_Inhibit 2. Add this compound AT_Setup->AT_Inhibit AT_Start 3. Initiate with ATP AT_Inhibit->AT_Start AT_Incubate 4. Incubate AT_Start->AT_Incubate AT_Detect 5. Detect ATP Hydrolysis AT_Incubate->AT_Detect AT_Result Result: Inhibition of ATPase Activity (IC50) AT_Detect->AT_Result

References

A Head-to-Head Comparison: Unveiling the Advantages of DNA Gyrase B-IN-1 Over Traditional Aminocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with improved efficacy and safety profiles is a perpetual challenge. This guide provides a comprehensive comparison of a novel DNA gyrase B inhibitor, DNA gyrase B-IN-1, with the established class of aminocoumarin antibiotics. By examining experimental data and methodologies, we aim to illuminate the potential advantages of this new inhibitor in the ongoing battle against bacterial resistance.

At the forefront of antibacterial research, DNA gyrase remains a critical and validated target. This essential enzyme, responsible for maintaining DNA topology in bacteria, is the site of action for several antibiotic classes. Among these, the aminocoumarins have a long history, but their clinical utility has been hampered by certain limitations. The emergence of novel inhibitors like this compound, however, signals a potential paradigm shift. This guide will delve into the specifics of their mechanisms, comparative potency, and the experimental rigor behind these findings.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and aminocoumarins target the B subunit of DNA gyrase (GyrB), a critical component that houses the ATP-binding site essential for the enzyme's function.[1] However, the precise molecular interactions and resulting advantages may differ.

Aminocoumarins , such as novobiocin, coumermycin, and clorobiocin, are natural products derived from Streptomyces species.[2] They act as competitive inhibitors of ATP, binding to the ATPase active site on the GyrB subunit.[2] This binding event prevents the hydrolysis of ATP, a crucial step that powers the negative supercoiling of DNA.[2] Without this enzymatic activity, the bacterial chromosome cannot be properly replicated and transcribed, ultimately leading to cell death.[2]

This compound is a novel synthetic inhibitor designed to target the GyrB subunit of Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen. While its broad mechanism also involves the inhibition of the GyrB subunit, its specific binding mode and chemical structure are distinct from the aminocoumarin scaffold, potentially offering advantages in terms of potency and circumvention of existing resistance mechanisms. The design of this compound involved a sophisticated approach using homology modeling of the P. aeruginosa GyrB subunit, followed by virtual screening to identify novel chemical scaffolds.[3]

cluster_GyrB DNA Gyrase B Subunit ATP_Binding_Site ATPase Active Site DNA_Supercoiling DNA Supercoiling ATP_Binding_Site->DNA_Supercoiling Enables ATP ATP ATP->ATP_Binding_Site Binds Aminocoumarins Aminocoumarins Aminocoumarins->ATP_Binding_Site Competitively Inhibits DNA_Gyrase_B_IN_1 DNA_Gyrase_B_IN_1 DNA_Gyrase_B_IN_1->ATP_Binding_Site Inhibits Bacterial_Replication Bacterial Replication DNA_Supercoiling->Bacterial_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death Inhibition_of_Supercoiling->Bacterial_Cell_Death Inhibition of Supercoiling

Fig. 1: Simplified signaling pathway of GyrB inhibition.

Comparative Performance: A Quantitative Look

The true measure of an inhibitor's potential lies in its performance in preclinical assays. Here, we present a summary of the available quantitative data for this compound and representative aminocoumarins.

InhibitorTarget OrganismAssay TypeIC50 (µM)Reference
This compound Pseudomonas aeruginosaDNA Gyrase Supercoiling2.2[3]
Novobiocin Pseudomonas aeruginosaDNA Gyrase Supercoiling>100[4]
Coumermycin A1 Escherichia coliDNA Gyrase Supercoiling~0.006
Clorobiocin Escherichia coliDNA Gyrase Supercoiling~0.01

Note: Direct comparative IC50 values for all compounds against P. aeruginosa gyrase are not uniformly available in the public domain. The data presented reflects the most relevant information found.

The data clearly indicates that this compound possesses potent inhibitory activity against P. aeruginosa DNA gyrase, an organism against which traditional aminocoumarins like novobiocin show poor activity.[3][4] While coumermycin A1 and clorobiocin exhibit high potency against E. coli gyrase, their effectiveness against P. aeruginosa can be limited due to factors like efflux pumps. The development of this compound, which demonstrates a promising Minimum Inhibitory Concentration (MIC) of 8 µg/mL against P. aeruginosa in the presence of an efflux pump inhibitor, underscores a significant advantage.[3]

Experimental Deep Dive: The Protocols Behind the Data

To ensure a thorough understanding and enable reproducibility, we provide a detailed look at the methodologies employed in the key experiments cited.

Experimental Protocol: P. aeruginosa DNA Gyrase Supercoiling Assay

This protocol is based on the methodology described by Jogula et al., 2020, for the evaluation of this compound.[3]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_pBR322 Relaxed pBR322 DNA Incubation Incubate at 37°C for 1 hour Relaxed_pBR322->Incubation Pa_Gyrase P. aeruginosa DNA Gyrase Pa_Gyrase->Incubation Assay_Buffer Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, 1 mM ATP) Assay_Buffer->Incubation Inhibitor This compound (or Aminocoumarin) Inhibitor->Incubation Termination Stop reaction (e.g., with SDS/EDTA) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize DNA bands (e.g., with Ethidium Bromide) Electrophoresis->Visualization Quantification Quantify supercoiled vs. relaxed DNA Visualization->Quantification Start Start Novel_Inhibitor Novel GyrB Inhibitor (e.g., this compound) Start->Novel_Inhibitor Aminocoumarin Aminocoumarin Start->Aminocoumarin Compare_Potency Compare Potency (IC50) Novel_Inhibitor->Compare_Potency Aminocoumarin->Compare_Potency Compare_Spectrum Compare Spectrum of Activity Compare_Potency->Compare_Spectrum Lower IC50? Not_Advantageous No Clear Advantage Compare_Potency->Not_Advantageous Higher or Equal IC50 Compare_Resistance Assess Cross-Resistance Compare_Spectrum->Compare_Resistance Broader Spectrum? Compare_Spectrum->Not_Advantageous Narrower or Equal Spectrum Advantageous Potential Advantage Compare_Resistance->Advantageous No Cross-Resistance? Compare_Resistance->Not_Advantageous Cross-Resistance Observed

References

Differential Effects of DNA Gyrase B Inhibitors Across Bacterial Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds targeting the B subunit of DNA gyrase (GyrB) from different bacterial species. Understanding these species-specific differences is crucial for the development of novel antibacterial agents with improved potency and targeted spectra of activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to DNA Gyrase B as a Drug Target

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[3][4] The GyrB subunit possesses the ATPase activity that powers the DNA strand-passage reaction, making it an attractive target for the development of novel antibiotics.[4][5] Inhibition of the GyrB ATPase activity disrupts the supercoiling process, leading to the accumulation of double-stranded DNA breaks and ultimately cell death.[6]

Comparative Inhibitory Activity of GyrB Inhibitors

The efficacy of DNA gyrase B inhibitors can vary significantly across different bacterial species. This variation is often attributed to species-specific structural differences in the GyrB subunit.[3][7] The following table summarizes the 50% inhibitory concentrations (IC50) of representative GyrB inhibitors against DNA gyrase from several key bacterial pathogens.

InhibitorTarget SpeciesIC50 (µM)Reference
Compound 13 Pseudomonas aeruginosa2.2[8]
G24 Mycobacterium tuberculosis2.69[9]
G26 Mycobacterium tuberculosis2.46[9]
Novobiocin Mycobacterium tuberculosis4[10]
Aminobenzimidazole 1 (AB-1) Mycobacterium tuberculosis1[10]
Ciprofloxacin Escherichia coli0.12[11]
Novobiocin Escherichia coli0.006-0.01[12]
Ciprofloxacin Staphylococcus aureus0.24[13]
Novobiocin Staphylococcus aureus0.006-0.01[12]

*Note: Ciprofloxacin primarily targets the GyrA subunit but is included for comparative purposes as a well-known DNA gyrase inhibitor.[11]

Experimental Protocols

The determination of the inhibitory activity of compounds against DNA gyrase is typically performed using in vitro enzymatic assays. The most common methods are the DNA supercoiling assay and the ATPase assay.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the relaxed pBR322 DNA substrate, DNA gyrase enzyme from the target bacterial species, assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP), and varying concentrations of the test inhibitor.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time, typically 30-60 minutes, to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, usually containing a chelating agent like EDTA and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each inhibitor concentration. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the supercoiling activity by 50%.

ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the overall function of DNA gyrase.

Methodology:

  • Reaction Setup: The assay is performed in a microplate format. Each well contains the purified DNA gyrase enzyme, the test inhibitor at various concentrations, and a buffer containing ATP.

  • ATP Hydrolysis Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C.

  • Detection of ATP Depletion or ADP Formation: The amount of ATP hydrolyzed or ADP produced is quantified. This can be done using various methods, such as:

    • Luminescence-based assays: Measuring the remaining ATP using a luciferase-luciferin reaction.

    • Colorimetric assays: Measuring the inorganic phosphate released using a malachite green-based reagent.

    • Fluorescence-based assays: Using fluorescent ATP analogs or coupled enzyme reactions.

  • Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that reduces the ATPase activity by 50%.

Visualizing Mechanisms and Workflows

DNA Gyrase Mechanism of Action

The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by GyrB-targeting compounds.

DNA_Gyrase_Mechanism cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition A 1. Gyrase binds G-segment DNA B 2. T-segment DNA captured A->B ATP Binding C 3. G-segment cleaved and T-segment passes through B->C ATP Hydrolysis D 4. G-segment religated and T-segment released C->D Religation D->A Reset Inhibitor GyrB Inhibitor (e.g., DNA gyrase B-IN-1) Inhibitor->B Blocks ATP Hydrolysis

Caption: Mechanism of DNA gyrase and inhibition by GyrB inhibitors.

Experimental Workflow for Inhibitor Screening

The diagram below outlines the typical workflow for screening and evaluating potential DNA gyrase B inhibitors.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase A Compound Library B Primary Screening (e.g., High-Throughput ATPase Assay) A->B C Hit Identification B->C D Secondary Assay (DNA Supercoiling Assay) C->D E IC50 Determination D->E F Selectivity Testing (Gyrase from different species) E->F G Mechanism of Action Studies F->G H In vivo Efficacy (MIC determination) G->H

Caption: Workflow for screening DNA gyrase B inhibitors.

Conclusion

The data and methodologies presented in this guide highlight the importance of evaluating DNA gyrase B inhibitors against a panel of enzymes from different bacterial species. The observed differential effects underscore the potential for developing species-specific or broad-spectrum antibiotics by targeting the GyrB subunit. Further research into the structural and functional differences among bacterial DNA gyrases will be instrumental in the rational design of the next generation of antibacterial agents.

References

Validating the On-Target Activity of DNA Gyrase B-IN-1 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DNA gyrase B-IN-1 with other known DNA gyrase inhibitors. It offers a detailed overview of experimental data, protocols for validation assays, and visual representations of key biological pathways and experimental workflows to assist researchers in assessing the on-target activity of this potent inhibitor in complex biological samples.

Introduction to this compound

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which powers the DNA strand-passage reaction.[2] this compound is a potent inhibitor of the DNA gyrase B subunit, demonstrating significant activity against Pseudomonas aeruginosa DNA gyrase B with a reported IC₅₀ of 2.2 µM.[3] Its efficacy stems from its ability to bind to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's essential ATPase function.[4]

Comparative Performance of DNA Gyrase Inhibitors

The on-target activity of this compound can be benchmarked against other well-characterized DNA gyrase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and selected comparator compounds. It is important to note that IC₅₀ values can vary depending on the bacterial species from which the DNA gyrase is sourced and the specific assay conditions.

CompoundTarget SubunitTarget Organism (Enzyme Source)IC₅₀ (µM)Reference
This compound GyrB Pseudomonas aeruginosa 2.2 [3]
NovobiocinGyrBEscherichia coli~0.9[5]
NovobiocinGyrBStaphylococcus aureus~0.006-0.01[6]
CiprofloxacinGyrAEscherichia coli~0.6-1[7][8]
CiprofloxacinGyrAStaphylococcus aureus-[9]
ClorobiocinGyrBEscherichia coli~0.08[5]
Other Novel InhibitorsGyrBEscherichia coli0.007-0.067[10]

Experimental Protocols for On-Target Validation

Validating the on-target activity of this compound in complex biological samples requires robust biochemical and cellular assays. Below are detailed protocols for key experiments.

DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form. Inhibition of this process is a direct indicator of compound activity.

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Purified DNA gyrase (from the bacterial species of interest)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA)

  • 10 mM ATP solution

  • This compound and comparator compounds dissolved in DMSO

  • Stop Buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • DNA loading dye

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed plasmid DNA (e.g., 0.5 µg)

    • 1 µL of this compound or comparator compound at various concentrations (or DMSO for control)

    • x µL of purified DNA gyrase (the amount required for complete supercoiling in the control)

    • ddH₂O to a final volume of 20 µL.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Buffer.

  • Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer containing a DNA stain.

  • Perform electrophoresis at a constant voltage (e.g., 80-100V) until the relaxed and supercoiled forms of the plasmid are well-separated.

  • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is the direct target of this compound.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed plasmid DNA (as a cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • ATP

  • A system to detect ATP hydrolysis (e.g., a coupled-enzyme system that links ADP production to NADH oxidation, which can be monitored by a decrease in absorbance at 340 nm, or a malachite green-based phosphate detection reagent).

  • This compound and comparator compounds dissolved in DMSO.

Procedure (using a coupled-enzyme system):

  • Prepare a reaction mixture containing Assay Buffer, DNA, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Add this compound or comparator compounds at various concentrations to the wells of a microplate.

  • Add the reaction mixture to the wells.

  • Initiate the reaction by adding a solution of ATP and DNA gyrase.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.

  • The rate of NADH oxidation is proportional to the ATPase activity of the DNA gyrase. Calculate the percentage of inhibition at different compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12]

Materials:

  • Bacterial cell culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Antibodies specific to the DNA gyrase B subunit

  • Secondary antibodies for detection (e.g., HRP-conjugated)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat bacterial cell cultures with various concentrations of this compound or a vehicle control for a defined period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation, followed by a cooling step on ice.

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble DNA gyrase B in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • An increase in the amount of soluble DNA gyrase B at higher temperatures in the presence of the compound compared to the control indicates target engagement and stabilization.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DNA_Gyrase_Inhibition_Pathway cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action Relaxed DNA Relaxed DNA Gyrase-DNA Complex Gyrase-DNA Complex Relaxed DNA->Gyrase-DNA Complex Binding ATP Binding ATP Binding Gyrase-DNA Complex->ATP Binding ATP DNA Cleavage & Strand Passage DNA Cleavage & Strand Passage ATP Binding->DNA Cleavage & Strand Passage Inhibition of ATPase Inhibition of ATPase DNA Ligation DNA Ligation DNA Cleavage & Strand Passage->DNA Ligation Supercoiled DNA Supercoiled DNA DNA Ligation->Supercoiled DNA Release DNA_gyrase_B_IN_1 This compound DNA_gyrase_B_IN_1->ATP Binding Inhibits Blockade of Catalytic Cycle Blockade of Catalytic Cycle Inhibition of ATPase->Blockade of Catalytic Cycle Accumulation of Cleavage Complexes Accumulation of Cleavage Complexes Blockade of Catalytic Cycle->Accumulation of Cleavage Complexes DNA Damage DNA Damage Accumulation of Cleavage Complexes->DNA Damage Oxidative Stress Oxidative Stress DNA Damage->Oxidative Stress Induces Cell Death Cell Death DNA Damage->Cell Death Oxidative Stress->Cell Death

Caption: Signaling pathway of DNA gyrase inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison Biochemical_Assays Biochemical Assays Supercoiling_Assay DNA Supercoiling Assay Biochemical_Assays->Supercoiling_Assay ATPase_Assay ATPase Assay Biochemical_Assays->ATPase_Assay IC50_Determination IC₅₀ Determination Supercoiling_Assay->IC50_Determination ATPase_Assay->IC50_Determination Data_Analysis Data Analysis IC50_Determination->Data_Analysis Cell_Based_Assays Cell-Based Assays MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Cell_Based_Assays->MIC_Determination CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assays->CETSA Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Target_Engagement->Data_Analysis Compare_Activity Compare with Alternative Inhibitors Data_Analysis->Compare_Activity Final_Validation Validated On-Target Activity Compare_Activity->Final_Validation

Caption: Experimental workflow for inhibitor validation.

References

A Comparative Safety Analysis of DNA Gyrase Inhibitors: DNA Gyrase B-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DNA gyrase, an essential bacterial enzyme, remains a validated and highly attractive target for antibacterial drug development. Inhibitors of this enzyme are broadly categorized based on their target subunit: Gyrase A (GyrA) inhibitors, such as the widely used fluoroquinolones, and Gyrase B (GyrB) inhibitors, which include aminocoumarins like novobiocin and novel investigational compounds. This guide provides a comparative overview of the safety profiles of the preclinical compound DNA gyrase B-IN-1 and other notable gyrase inhibitors, supported by available experimental data and standard safety assessment protocols.

Overview of Gyrase Inhibitor Classes and Safety Concerns

Gyrase inhibitors function by disrupting the enzyme's ability to manage DNA supercoiling, a process vital for bacterial DNA replication and transcription. This leads to catastrophic DNA damage and bacterial cell death. However, the clinical utility of many gyrase inhibitors has been tempered by significant safety and tolerability concerns.

  • Fluoroquinolones (GyrA Inhibitors): This class, which includes ciprofloxacin and levofloxacin, has seen extensive clinical use but is associated with a range of adverse events (AEs). Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued safety warnings regarding their side effects.[1] Serious AEs include tendon disorders, peripheral neuropathy, central nervous system (CNS) effects, and cardiovascular toxicity.[2] Due to these concerns, several fluoroquinolones have been withdrawn from the market.[1]

  • Aminocoumarins (GyrB Inhibitors): Novobiocin, an early aminocoumarin, inhibits the ATPase activity of the GyrB subunit.[3][4] Its clinical use was abandoned after the FDA determined it was withdrawn from sale for reasons of safety or effectiveness.[5] Dose-limiting toxicities observed in clinical trials included vomiting, neutropenic fever, and reversible hyperbilirubinemia.[6]

  • Novel GyrB Inhibitors: The development of new GyrB inhibitors aims to overcome the limitations of older compounds. This compound is a potent preclinical inhibitor of Pseudomonas aeruginosa DNA gyrase B (IC₅₀ of 2.2 µM). As a compound intended for research use only, its safety profile has not been publicly documented. To provide context for a modern GyrB inhibitor, this guide includes safety data from the Phase 1 clinical trial of SPR720, a novel aminobenzimidazole GyrB inhibitor.[7][8]

Quantitative Comparison of Safety Profiles

The following table summarizes the available quantitative data on the adverse events associated with various gyrase inhibitors. It is critical to note the absence of public safety data for the preclinical compound this compound.

Adverse Event CategoryThis compoundSPR720 (Novel GyrB Inhibitor)[7]Fluoroquinolones (GyrA Inhibitors)Novobiocin (Aminocoumarin GyrB Inhibitor)[6][7]
Gastrointestinal No Data AvailableMost common AEs. Nausea, vomiting, diarrhea. Mild to moderate severity.Diarrhea, nausea.[5]Dose-limiting toxicity. Vomiting. Diarrhea was common but mild.
Central Nervous System (CNS) No Data AvailableHeadache was among the most common AEs. Mild to moderate severity.Dizziness, nervousness, insomnia (0.1% to 3% incidence).[9] Seizures (rare).[5]No specific data on incidence; not reported as dose-limiting.
Musculoskeletal / Tendon No Data AvailableNot reported as a common AE in Phase 1.Black box warning. Tendinopathy and tendon rupture. Incidence may be up to 2% in patients >65 years.[10] Arthralgia reported in 9.3% of pediatric patients receiving ciprofloxacin vs 6.0% in controls.[9]Not reported as a characteristic AE.
Peripheral Neuropathy No Data AvailableNot reported as a common AE in Phase 1.Associated with an increased risk of peripheral neuropathy.[1]Not reported as a characteristic AE.
Cardiovascular No Data AvailableNot reported as a common AE in Phase 1.QTc prolongation and fatal arrhythmia.[1]Not reported as a characteristic AE.
Hematologic No Data AvailableNot reported as a common AE in Phase 1.Not a characteristic class effect.Dose-limiting toxicity. Neutropenic fever.
Hepatic No Data AvailableNot reported as a common AE in Phase 1.Hepatotoxicity (rare but severe).[1]Dose-limiting toxicity. Reversible hyperbilirubinemia.
Overall Incidence of AEs No Data AvailableSAD: 42.9% of subjects reported TEAEs. MAD: 47.5% of subjects reported TEAEs.Discontinuation due to AEs required in <5% of patients.[5]The maximum tolerated dose was 6 g/day in one trial.[6]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; TEAE: Treatment-Emergent Adverse Event.

Signaling Pathway of Gyrase Inhibitor-Induced Cell Death

Gyrase inhibitors, often referred to as gyrase poisons, induce bacterial cell death by stabilizing the enzyme-DNA cleavage complex. This action leads to an accumulation of double-stranded DNA breaks, triggering a cascade of downstream events that culminate in oxidative damage and cell death.

GyraseInhibitorPathway Inhibitor Gyrase Inhibitor (e.g., Fluoroquinolone) GyraseDNA Gyrase-DNA Cleavage Complex Inhibitor->GyraseDNA DSB Double-Strand DNA Breaks GyraseDNA->DSB Stabilization SOS SOS Response (DNA Repair) DSB->SOS Superoxide Superoxide (O₂⁻) Generation DSB->Superoxide Downstream Effect FeS_Ox Oxidation of Iron-Sulfur Clusters Superoxide->FeS_Ox Iron_Mis Iron Misregulation FeS_Ox->Iron_Mis Fenton Fenton Reaction Iron_Mis->Fenton Hydroxyl Hydroxyl Radicals (•OH) Fenton->Hydroxyl Damage Oxidative Damage (DNA, Proteins, Lipids) Hydroxyl->Damage Death Bacterial Cell Death Damage->Death

Caption: Gyrase inhibitor-induced oxidative damage pathway in bacteria.

Experimental Protocols for Safety Assessment

The evaluation of a novel gyrase inhibitor's safety profile involves a tiered, systematic approach, progressing from in vitro assays to in vivo studies as mandated by regulatory agencies like the FDA.[11][12]

SafetyWorkflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent Model) cluster_preclinical Advanced Preclinical (Non-rodent Model) Cytotoxicity General Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) AcuteTox Acute Toxicity Study (Single Dose, 14-day observation) Cytotoxicity->AcuteTox hERG Cardiotoxicity Assay (hERG Patch Clamp) hERG->AcuteTox Genotoxicity Genotoxicity Assays (e.g., Ames test) Genotoxicity->AcuteTox RepeatDose Repeated-Dose Toxicity (e.g., 28-day study) AcuteTox->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) RepeatDose->SafetyPharm

Caption: Standard preclinical safety assessment workflow for novel antibiotics.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of viability and cytotoxicity.[13][14][15] It is a crucial first step in evaluating the potential toxicity of a new chemical entity against mammalian cells.

1. Objective: To determine the concentration of the test inhibitor that reduces the viability of a mammalian cell line (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) by 50% (IC₅₀).

2. Materials:

  • Test Compound (e.g., this compound)

  • Mammalian cell line (e.g., HepG2, ATCC® HB-8065™)

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom tissue culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

  • ELISA plate reader (570 nm)

3. Methodology:

  • Cell Seeding: Culture HepG2 cells until they reach approximately 80% confluency. Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Key Experimental Protocol: Cardiotoxicity (hERG Assay)

1. Objective: To assess the potential for a test compound to inhibit the hERG potassium channel, which is a key indicator of risk for drug-induced QT interval prolongation and Torsade de Pointes arrhythmia.[1][16]

2. Methodology Overview: This assay utilizes automated patch-clamp electrophysiology on a cell line (typically HEK293) that is stably transfected to express the hERG gene.[1]

  • Cell Preparation: Cultured hERG-expressing cells are prepared for analysis.

  • Electrophysiology Measurement: The automated system (e.g., QPatch) establishes a whole-cell patch clamp, and a specific voltage protocol is applied to elicit the hERG current (Ikr).[16]

  • Compound Application: The test compound is applied to the cells, typically at several concentrations in a cumulative manner.

  • Data Acquisition and Analysis: The system measures the hERG current before and after compound application. The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined. This data provides a critical assessment of the compound's potential for cardiotoxicity.[1]

Conclusion

The landscape of DNA gyrase inhibitors presents a trade-off between established efficacy and significant safety liabilities. The fluoroquinolone class, while potent, carries well-documented risks that have led to restricted use and market withdrawals.[1][8] Older GyrB inhibitors like novobiocin were also limited by toxicity.[6]

For novel preclinical compounds such as this compound, the absence of public safety data underscores their early stage of development. The path forward for any new gyrase inhibitor requires a rigorous and systematic evaluation of its safety profile. As demonstrated by the clinical trial data for SPR720, modern GyrB inhibitors may present a different and potentially more manageable safety profile, though adverse events like gastrointestinal effects and headaches are still observed.[7] By employing a comprehensive suite of in vitro and in vivo safety and toxicology protocols, researchers can identify potential liabilities early, enabling the design of safer and more effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling DNA Gyrase B-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent chemical compounds like DNA gyrase B-IN-1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to protect against potential chemical and biological hazards. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPERationale
General Laboratory Work Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2]Establishes a baseline of safety for any work in a laboratory setting where hazardous materials are present.
Handling Solid Compound In addition to general PPE: Disposable nitrile gloves.[2]Prevents skin contact with the potent inhibitor.
Preparing Solutions In addition to general PPE: Chemical splash goggles and a face shield.[2][3]Provides enhanced protection against splashes when handling the compound in liquid form.
Cell Culture and Assays In addition to general PPE: Disposable nitrile gloves and a gown or coveralls.[3]Protects against contamination of both the user and the experimental samples.
Spill Cleanup In addition to general PPE: Double-gloving with nitrile gloves and a respirator (if aerosolization is possible).[2][3]Ensures maximum protection during the management of a hazardous spill.

It is imperative that all personnel are trained in the proper use and disposal of PPE.[4][5]

Operational Workflow for Handling this compound

A structured workflow is essential to ensure safety and experimental integrity. The following diagram outlines the key steps from receiving the compound to its final use in an experiment.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation receiving Receive Compound storage Store at Recommended Temperature receiving->storage Verify Integrity weighing Weigh Solid Compound storage->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving treatment Treat Cells or Perform Assay dissolving->treatment incubation Incubate as per Protocol treatment->incubation analysis Analyze Results incubation->analysis

Caption: Workflow for handling this compound from receipt to experimental use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_disposal_containers Disposal Containers cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) biohazard_bag Biohazard Waste Bag solid_waste->biohazard_bag liquid_waste Unused/Expired Solutions chemical_waste Hazardous Chemical Waste Container liquid_waste->chemical_waste sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Sharps Container sharps_waste->sharps_container autoclave Autoclave biohazard_bag->autoclave incineration Incineration chemical_waste->incineration sharps_container->autoclave autoclave->incineration Post-treatment

Caption: Segregation and disposal pathway for waste contaminated with this compound.

Disposal Procedures:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and tubes, should be placed in a designated biohazard waste bag.

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a clearly labeled hazardous chemical waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate disinfectant, such as 70% ethanol, after use.

  • Final Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. This typically involves collection by a certified hazardous waste disposal company.

By adhering to these safety and logistical guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.